Product packaging for FX-06(Cat. No.:CAS No. 88650-17-3)

FX-06

Número de catálogo: B12784230
Número CAS: 88650-17-3
Peso molecular: 3039.4 g/mol
Clave InChI: VMBMPWDYGGTLGE-YCDUMSDXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Fibrin-derived peptide Bbeta15-42, also known as FX06, is a naturally occurring 28-amino acid cleavage product of fibrin with significant research potential for protecting against ischemia-reperfusion injury (IRI) and stabilizing endothelial barrier function . Its primary mechanism of action involves binding to Vascular Endothelial (VE)-cadherin on endothelial cells . This binding competitively inhibits the interaction of inflammatory fibrin fragments with VE-cadherin, thereby preventing the transmigration of leukocytes across the endothelial monolayer and reducing the inflammatory response that characterizes reperfusion injury . Furthermore, the binding of Bbeta15-42 to VE-cadherin initiates intracellular signaling that involves the src kinase Fyn. This leads to the association of Fyn with p190RhoGAP, an antagonist of RhoA activation, which helps prevent stress fiber formation, myosin light chain phosphorylation, and subsequent endothelial cell contraction, thereby preserving vascular barrier integrity . In preclinical research, Bbeta15-42 has demonstrated substantial cardioprotective effects, significantly reducing infarct size, leukocyte infiltration, and scar formation in rat models of myocardial ischemia-reperfusion . These protective findings were successfully translated to a porcine model, whose coronary anatomy is similar to humans, confirming the peptide's ability to reduce infarct size and troponin I levels . The peptide's utility extends beyond cardiology. In models of renal ischemia-reperfusion injury, Bbeta15-42 attenuated endothelial activation and inflammatory response, and promoted pro-angiogenic and regenerative factors in the post-acute injury phase . Its profound endothelial-stabilizing effect is also evident in shock models, where it reduces vascular leak and mortality, as demonstrated in research involving Dengue shock syndrome and LPS-induced shock . More recent exploratory clinical observations have suggested its potential as a salvage treatment in severe conditions like COVID-19-associated ARDS, where it was associated with improved lung function and reduced inflammatory markers . This compound is presented for research purposes only, strictly for use in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C133H216N44O38 B12784230 FX-06 CAS No. 88650-17-3

Propiedades

Número CAS

88650-17-3

Fórmula molecular

C133H216N44O38

Peso molecular

3039.4 g/mol

Nombre IUPAC

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[2-[[2-[[2-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C133H216N44O38/c1-9-71(6)105(122(207)170-90(66-178)106(191)152-64-100(183)150-63-99(182)151-65-101(184)157-87(58-74-36-38-76(180)39-37-74)114(199)165-84(129(214)215)29-17-49-149-133(143)144)171-121(206)95-33-21-53-175(95)127(212)97-35-23-55-177(97)128(213)96-34-22-54-176(96)124(209)73(8)155-118(203)92-30-19-51-173(92)125(210)82(27-15-47-147-131(139)140)163-112(197)85(56-69(2)3)166-117(202)91(67-179)169-120(205)93-31-18-50-172(93)123(208)72(7)154-107(192)80(40-42-102(185)186)161-111(196)81(41-43-103(187)188)162-110(195)79(26-14-46-146-130(137)138)159-108(193)77(24-10-12-44-134)158-109(194)78(25-11-13-45-135)160-116(201)89(60-104(189)190)167-113(198)86(57-70(4)5)168-119(204)94-32-20-52-174(94)126(211)83(28-16-48-148-132(141)142)164-115(200)88(156-98(181)61-136)59-75-62-145-68-153-75/h36-39,62,68-73,77-97,105,178-180H,9-35,40-61,63-67,134-136H2,1-8H3,(H,145,153)(H,150,183)(H,151,182)(H,152,191)(H,154,192)(H,155,203)(H,156,181)(H,157,184)(H,158,194)(H,159,193)(H,160,201)(H,161,196)(H,162,195)(H,163,197)(H,164,200)(H,165,199)(H,166,202)(H,167,198)(H,168,204)(H,169,205)(H,170,207)(H,171,206)(H,185,186)(H,187,188)(H,189,190)(H,214,215)(H4,137,138,146)(H4,139,140,147)(H4,141,142,148)(H4,143,144,149)/t71-,72-,73-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,105-/m0/s1

Clave InChI

VMBMPWDYGGTLGE-YCDUMSDXSA-N

SMILES isomérico

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC8=CN=CN8)NC(=O)CN

SMILES canónico

CCC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CN=CN8)NC(=O)CN

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of FX-06 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

FX-06 is a fibrin-derived peptide (Bβ15-42) with a novel mechanism of action centered on the preservation of endothelial barrier integrity.[1] It has demonstrated significant therapeutic potential in preclinical and clinical settings, particularly in conditions characterized by vascular leakage and inflammation, such as ischemia-reperfusion injury and acute respiratory distress syndrome (ARDS).[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of this compound, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Modulation of Endothelial Cell Adhesion

The primary mechanism of action of this compound is its ability to bind to vascular endothelial-cadherin (VE-cadherin), a key component of adherens junctions between endothelial cells.[4][5] By interacting with VE-cadherin, this compound initiates a signaling cascade that strengthens the endothelial barrier, reduces vascular permeability, and inhibits the transmigration of leukocytes.[1][5]

Interaction with VE-Cadherin and Downstream Signaling

This compound competitively inhibits the binding of fibrin E1 fragments to VE-cadherin.[1] This interaction is crucial as the binding of fibrin fragments to VE-cadherin can disrupt endothelial barrier function. The binding of this compound to VE-cadherin triggers a specific intracellular signaling pathway that stabilizes the endothelial cytoskeleton and enhances cell-cell adhesion.

A key event in this pathway is the dissociation of the Src family kinase, Fyn, from VE-cadherin.[6][7] This dissociation allows Fyn to associate with and activate p190RhoGAP, a GTPase-activating protein that is an antagonist of RhoA.[6][8] The activation of p190RhoGAP leads to the inactivation of RhoA, a small GTPase that plays a critical role in the formation of stress fibers and endothelial cell contraction.[8][9] By inhibiting the RhoA pathway, this compound prevents the cytoskeletal changes that lead to the formation of gaps between endothelial cells, thereby preserving barrier integrity.[2][8]

dot

FX06_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FX06 This compound Peptide VE_Cadherin VE-Cadherin FX06->VE_Cadherin Binds FibrinE1 Fibrin E1 Fragment FibrinE1->VE_Cadherin Binds (Inhibited by this compound) Fyn Fyn VE_Cadherin->Fyn Dissociates p190RhoGAP p190RhoGAP Fyn->p190RhoGAP Associates with & Activates RhoA_GTP RhoA-GTP (Active) p190RhoGAP->RhoA_GTP Inactivates RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP->RhoA_GDP Conversion ROCK1 ROCK1 RhoA_GTP->ROCK1 Activates Barrier_Integrity Endothelial Barrier Integrity RhoA_GDP->Barrier_Integrity Maintains StressFibers Stress Fiber Formation & Cell Contraction ROCK1->StressFibers Promotes StressFibers->Barrier_Integrity Disrupts

Caption: this compound Signaling Pathway.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound has been quantified in several studies, demonstrating its potent anti-inflammatory and barrier-protective effects.

Table 1: Summary of Quantitative In Vitro Data
Parameter MeasuredCell TypeConditionTreatmentResultCitation
Transendothelial Migration (TEM) of PBMCsHuman Lung Microvascular Endothelial Cells (HPMEC)Severe Cytokine CocktailThis compoundSignificant reduction in TEM[8][9]
Endothelial PermeabilityHuman Umbilical Vein Endothelial Cells (HUVEC)Idiopathic Systemic Capillary Leak Syndrome (ISCLS) SeraThis compound (50 µg/ml)Prevention and reversal of hyperpermeability[10]
RhoA ActivationHPMECSevere Cytokine CocktailThis compoundAttenuation of RhoA activation[8][9]
Phosphorylated ROCK1 ExpressionHPMECSevere Cytokine CocktailThis compoundDown-regulation of phosphorylated ROCK1[2][9]
Table 2: Summary of Quantitative In Vivo & Clinical Data
Study TypeModel/Patient PopulationInterventionPrimary OutcomeResultCitation
PreclinicalPig model of hemorrhagic shock and reperfusionThis compound (2.4 mg/kg, IV bolus)Pulmonary and circulatory functionSignificantly improved function[4]
PreclinicalMouse model of Dengue-induced shockThis compound (2.4 mg/kg, IP, twice daily)Survival and capillary leakImproved survival and reduced capillary leak[4]
PreclinicalMouse model of ischemia/reperfusion kidney injuryThis compound (3.6 mg/kg, IV)Epithelial cell proliferation and tissue repairAided in proliferation and repair[4]
Phase II Clinical Trial (F.I.R.E. Study)Patients with acute ST-segment elevation myocardial infarction undergoing PCIThis compound (IV bolus)Necrotic core zone size (assessed by CMR)58% reduction in necrotic core zone vs. placebo[3][11]
F.I.R.E. SubstudyPatients presenting early (<3 hours) or with collateralsThis compoundInfarct size at 4 monthsStatistically significant reduction in infarct size[12]

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Endothelial Barrier Function Assays

These assays are crucial for assessing the direct effects of this compound on endothelial cell integrity.

  • Transendothelial Electrical Resistance (TEER):

    • Endothelial cells (e.g., HUVECs or HPMECs) are cultured to confluence on microporous membrane inserts in a transwell plate.[13][14]

    • The formation of a tight monolayer is confirmed by measuring the electrical resistance across the monolayer using a voltmeter.

    • A barrier-disrupting agent (e.g., thrombin, inflammatory cytokines) is added to the upper chamber, with or without this compound.

    • TEER is measured at regular intervals to quantify changes in barrier function. A decrease in TEER indicates increased permeability.[14]

  • Macromolecular Tracer Flux Assay:

    • Similar to the TEER assay, endothelial cells are grown to confluence on transwell inserts.

    • A high molecular weight tracer, such as horseradish peroxidase (HRP) or FITC-dextran, is added to the upper chamber along with the experimental treatments.[13][15]

    • After a defined incubation period, samples are taken from the lower chamber.

    • The concentration of the tracer in the lower chamber is measured using a spectrophotometer or fluorometer. Increased tracer in the lower chamber corresponds to increased permeability.[15][16]

dot

Endothelial_Permeability_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_measurement Permeability Measurement Culture Culture Endothelial Cells on Transwell Insert Confluence Grow to Confluence Culture->Confluence Control Control Medium Disruptor Barrier Disruptor (e.g., Cytokines) FX06_Group Barrier Disruptor + this compound TEER Measure Transendothelial Electrical Resistance (TEER) Control->TEER Apply Treatments Tracer Add Macromolecular Tracer (e.g., HRP, FITC-Dextran) Control->Tracer Apply Treatments Disruptor->TEER Apply Treatments Disruptor->Tracer Apply Treatments FX06_Group->TEER Apply Treatments FX06_Group->Tracer Apply Treatments Sample Sample Lower Chamber Tracer->Sample Quantify Quantify Tracer Concentration Sample->Quantify

Caption: In Vitro Endothelial Permeability Assay Workflow.

Peptide-Protein Binding Assays

These assays are used to confirm the direct interaction between this compound and VE-cadherin.

  • Pull-Down Assay:

    • Biotinylated this compound peptide is synthesized.

    • Streptavidin-coated beads are incubated with the biotinylated this compound to immobilize the peptide.[17]

    • Endothelial cell lysates containing VE-cadherin are incubated with the this compound-coated beads.

    • The beads are washed to remove non-specifically bound proteins.

    • The bound proteins are eluted and analyzed by Western blotting using an anti-VE-cadherin antibody to confirm the interaction.[17]

  • Peptide Array Screening:

    • A peptide array is synthesized with overlapping peptide sequences from the target protein (VE-cadherin).[18]

    • The array is incubated with labeled this compound peptide.

    • After washing, the array is imaged to detect where the labeled this compound has bound, thereby mapping the interaction site on VE-cadherin.[19]

In Vivo Myocardial Ischemia-Reperfusion (I/R) Model

Animal models are essential for evaluating the therapeutic efficacy of this compound in a physiological context.

  • Surgical Procedure (Mouse or Rat Model):

    • The animal is anesthetized, and a thoracotomy is performed to expose the heart.[20]

    • The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia.[20]

    • After a defined period of ischemia (e.g., 30-60 minutes), the ligature is released to allow for reperfusion.[21][22]

    • This compound or a placebo is administered intravenously, typically just before or at the time of reperfusion.

    • After a set reperfusion period (e.g., 24 hours), the heart is harvested for analysis.

  • Infarct Size Measurement:

    • The heart is sliced and stained with triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted area pale.

    • The area of infarction is quantified as a percentage of the area at risk (the region supplied by the occluded artery).

dot

Ischemia_Reperfusion_Workflow Anesthesia Anesthetize Animal Thoracotomy Perform Thoracotomy Anesthesia->Thoracotomy Ligation Ligate LAD Coronary Artery (Induce Ischemia) Thoracotomy->Ligation Treatment Administer this compound or Placebo (IV) Ligation->Treatment During Ischemia or at Reperfusion Reperfusion Release Ligature (Initiate Reperfusion) Treatment->Reperfusion Harvest Harvest Heart after Reperfusion Period Reperfusion->Harvest Stain Stain with TTC Harvest->Stain Quantify Quantify Infarct Size Stain->Quantify

Caption: In Vivo Myocardial Ischemia-Reperfusion Experimental Workflow.

Conclusion

This compound represents a targeted therapeutic approach for diseases characterized by endothelial dysfunction and vascular leakage. Its well-defined mechanism of action, centered on the stabilization of VE-cadherin-mediated cell junctions through the inhibition of the RhoA pathway, provides a strong rationale for its clinical development. The quantitative data from both in vitro and in vivo studies consistently demonstrate its ability to preserve endothelial barrier integrity and mitigate inflammation-induced tissue damage. The experimental protocols detailed herein provide a framework for the continued investigation and validation of this compound and other potential modulators of endothelial permeability.

References

FX-06: A Technical Guide to its Role in Modulating Vascular Permeability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FX-06, a synthetically produced peptide identical to the naturally occurring Bβ15-42 fragment of human fibrin, is emerging as a promising therapeutic agent for conditions characterized by increased vascular permeability.[1] This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its role in preserving endothelial barrier function. It summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanism of Action: Stabilizing the Endothelial Barrier

The primary mechanism of this compound in reducing vascular leakage lies in its ability to interact with and stabilize the vascular endothelial (VE)-cadherin complex at the adherens junctions of endothelial cells.[1][2] VE-cadherin is a crucial protein for maintaining the integrity of the endothelial barrier.[1] In various pathological conditions, such as systemic inflammation and ischemia-reperfusion injury, the integrity of these junctions is compromised, leading to increased vascular permeability.[1][2]

This compound is thought to competitively inhibit the binding of fibrin degradation products to VE-cadherin, thereby preventing the disruption of the endothelial barrier.[1] This action initiates a signaling cascade that strengthens cell-cell adhesion and counteracts the cellular changes that lead to vascular leakage.

Quantitative Data on the Effects of this compound

The efficacy of this compound in mitigating vascular permeability has been quantified in various experimental models. The following tables summarize key findings:

Table 1: In Vitro Efficacy of this compound on Endothelial Permeability and Cell Migration

Experimental ModelConditionThis compound ConcentrationMeasured EffectQuantitative ResultReference
Human Umbilical Vein Endothelial Cells (HUVECs)Idiopathic Systemic Capillary Leak Syndrome (ISCLS) patient sera50 µg/mlEndothelial permeabilityEffectively restored endothelial barrier function.[2][3][2][3]
Human Pulmonary Microvascular Endothelial Cells (HULEC-5a)COVID-19-triggered severe cytokine cocktailNot specifiedPBMC-endothelial adhesion and transmigrationSignificantly reduced.[4][4]
Endothelial CellsThrombin-induced activation50 µg/mlRhoA activationCompletely inhibited.[5][5]
Endothelial CellsThrombin-induced activation50 µg/mlRac1 activationIncreased.[5][5]

Table 2: In Vivo Efficacy of this compound in Animal Models of Vascular Leakage

Animal ModelConditionThis compound DosageMeasured EffectQuantitative ResultReference
MouseDengue Shock Syndrome (DSS)Not specifiedSurvival rateSignificantly increased.[1][4][1][4]
MouseKidney Ischemia-Reperfusion InjuryNot specifiedVE-Cadherin expression (1 hr post-IR)~40% higher in this compound treated vs. control.[6][6]
MouseKidney Ischemia-Reperfusion InjuryNot specifiedVE-Cadherin expression (3 hr post-IR)~33% higher in this compound treated vs. control.[6][6]

Signaling Pathways Modulated by this compound

This compound exerts its barrier-protective effects through the modulation of key intracellular signaling pathways that regulate endothelial cell shape and adhesion. A central target is the RhoA signaling pathway.

FX06_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound VE-Cadherin VE-Cadherin This compound->VE-Cadherin Binds to Fyn Fyn VE-Cadherin->Fyn Dissociates p190RhoGAP p190RhoGAP Fyn->p190RhoGAP Activates RhoA-GTP (Active) RhoA-GTP (Active) p190RhoGAP->RhoA-GTP (Active) Inactivates Barrier Integrity Barrier Integrity p190RhoGAP->Barrier Integrity Promotes RhoA-GDP (Inactive) RhoA-GDP (Inactive) ROCK ROCK RhoA-GTP (Active)->ROCK Activates Actin Stress Fibers Actin Stress Fibers ROCK->Actin Stress Fibers Promotes Barrier Disruption Barrier Disruption Actin Stress Fibers->Barrier Disruption Leads to

Caption: this compound signaling pathway in endothelial cells.

Under inflammatory conditions, the activation of RhoA leads to the formation of actin stress fibers, which in turn causes endothelial cell contraction and the disruption of cell-cell junctions, resulting in increased vascular permeability. This compound binding to VE-cadherin leads to the dissociation of the tyrosine kinase Fyn from VE-cadherin. Fyn then activates p190RhoGAP, a GTPase-activating protein that inactivates RhoA. This inhibition of the RhoA pathway prevents stress fiber formation, thereby preserving endothelial barrier integrity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on vascular permeability.

Transwell Permeability Assay

This assay measures the passage of a tracer molecule across an endothelial cell monolayer.

Experimental Workflow:

Transwell_Permeability_Assay_Workflow Seed Endothelial Cells Seed Endothelial Cells Culture to Confluency Culture to Confluency Seed Endothelial Cells->Culture to Confluency 24-48h Treatment Treatment Culture to Confluency->Treatment Add stimuli +/- this compound Add Tracer Add Tracer Treatment->Add Tracer e.g., FITC-dextran Incubate Incubate Add Tracer->Incubate 30-60 min Measure Tracer in Lower Chamber Measure Tracer in Lower Chamber Incubate->Measure Tracer in Lower Chamber Spectrophotometry Data Analysis Data Analysis Measure Tracer in Lower Chamber->Data Analysis

Caption: Experimental workflow for a Transwell permeability assay.

Methodology:

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the porous membrane of a Transwell insert placed in a multi-well plate.

  • Monolayer Formation: Cells are cultured until a confluent monolayer is formed, typically for 24-48 hours.

  • Treatment: The endothelial monolayer is treated with the experimental condition (e.g., inflammatory cytokines, patient sera) with or without this compound for a specified duration.

  • Tracer Addition: A fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran) is added to the upper chamber of the Transwell insert.

  • Incubation: The plate is incubated for a defined period (e.g., 30-60 minutes) to allow for the passage of the tracer across the endothelial monolayer.

  • Measurement: The medium from the lower chamber is collected, and the fluorescence intensity is measured using a spectrophotometer.

  • Data Analysis: An increase in fluorescence in the lower chamber corresponds to increased permeability. The effect of this compound is quantified by comparing the fluorescence in the this compound-treated group to the control group.

Immunofluorescence Staining for VE-cadherin and F-actin

This technique is used to visualize the localization and organization of key cytoskeletal and junctional proteins within endothelial cells.

Methodology:

  • Cell Culture and Treatment: Endothelial cells are grown on glass coverslips and subjected to the experimental treatments.

  • Fixation: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular structures.

  • Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Cells are incubated with primary antibodies against VE-cadherin and a fluorescently-labeled phalloidin to stain F-actin overnight at 4°C.

  • Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently-labeled secondary antibody that recognizes the primary antibody for VE-cadherin for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Coverslips are mounted onto microscope slides with an anti-fade mounting medium and imaged using a fluorescence or confocal microscope.

RhoA Activation Assay (GTPase Pull-down Assay)

This assay is used to quantify the amount of active, GTP-bound RhoA in cell lysates.

Methodology:

  • Cell Lysis: Endothelial cells are treated as required and then lysed in a buffer that preserves the GTP-bound state of RhoA.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

  • Pull-down: The cell lysates are incubated with a GST-fusion protein containing the Rho-binding domain (RBD) of a RhoA effector (e.g., Rhotekin) coupled to glutathione-agarose beads. The RBD specifically binds to the active, GTP-bound form of RhoA.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The amount of pulled-down RhoA is quantified by Western blotting using a RhoA-specific antibody.

  • Densitometry: The intensity of the RhoA band is quantified using densitometry software.

Logical Relationship of this compound's Mechanism of Action

The therapeutic effect of this compound on vascular permeability can be understood as a logical sequence of molecular events.

FX06_Mechanism_Logic Inflammatory Stimuli Inflammatory Stimuli VE-Cadherin Disruption VE-Cadherin Disruption Inflammatory Stimuli->VE-Cadherin Disruption RhoA Activation RhoA Activation VE-Cadherin Disruption->RhoA Activation Actin Stress Fiber Formation Actin Stress Fiber Formation RhoA Activation->Actin Stress Fiber Formation Increased Vascular Permeability Increased Vascular Permeability Actin Stress Fiber Formation->Increased Vascular Permeability This compound This compound VE-Cadherin Stabilization VE-Cadherin Stabilization This compound->VE-Cadherin Stabilization Promotes VE-Cadherin Stabilization->VE-Cadherin Disruption Prevents RhoA Inhibition RhoA Inhibition VE-Cadherin Stabilization->RhoA Inhibition Leads to Cytoskeleton Stabilization Cytoskeleton Stabilization RhoA Inhibition->Cytoskeleton Stabilization Results in Decreased Vascular Permeability Decreased Vascular Permeability Cytoskeleton Stabilization->Decreased Vascular Permeability Causes

Caption: Logical flow of this compound's mechanism in reducing vascular permeability.

Conclusion

This compound demonstrates a clear and potent mechanism for the stabilization of the endothelial barrier, primarily through its interaction with VE-cadherin and the subsequent inhibition of the RhoA signaling pathway. The quantitative data from a range of in vitro and in vivo models consistently support its efficacy in reducing vascular permeability. The detailed experimental protocols provided herein offer a foundation for further research and development of this promising therapeutic peptide for a variety of clinical conditions associated with vascular leakage.

References

Unraveling the Interaction of FX-06 with VE-Cadherin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FX-06, a synthetic peptide derived from the Bβ chain of human fibrin (Bβ15-42), has emerged as a promising therapeutic agent for conditions associated with vascular leakage and inflammation.[1][2] Its mechanism of action is intrinsically linked to its interaction with Vascular Endothelial (VE)-cadherin, a cornerstone of endothelial barrier integrity. This technical guide provides an in-depth analysis of the binding affinity of this compound to VE-cadherin, detailing the experimental methodologies used to characterize this interaction and the subsequent signaling pathways that are modulated. The evidence points not to a high-affinity binding event, but rather to a nuanced, low-affinity interaction that triggers significant downstream effects, including the competitive inhibition of fibrin-mediated leukocyte transmigration and the active preservation of endothelial barrier function through intracellular signaling.

Quantitative Analysis of this compound and VE-Cadherin Binding Affinity

Current research indicates that the interaction between monomeric this compound and VE-cadherin is characterized by low affinity. In fact, some studies have reported a failure of the monomeric Bβ15-42 peptide to bind to VE-cadherin at concentrations up to 400 nM.[3] This suggests that the therapeutic effects of this compound are not mediated by a simple, high-affinity ligand-receptor interaction but rather by a more complex mechanism. In contrast, dimeric forms of Bβ15-42-containing fragments have been shown to have a higher affinity for VE-cadherin, with a dissociation constant (Kd) of 80 nM.[3]

Ligand Receptor Method Binding Affinity (Kd) Reference
Monomeric this compound (Bβ15-42)VE-CadherinSurface Plasmon ResonanceLow affinity; no binding observed up to 400 nM[3]
Dimeric (β15-66)2 fragmentVE-CadherinSurface Plasmon Resonance80 nM[3]

Experimental Protocols

Co-Immunoprecipitation for Assessing this compound and VE-Cadherin Interaction

This protocol describes a method to determine if this compound interacts with VE-cadherin within a cellular context.

Objective: To pull down VE-cadherin from endothelial cell lysates and probe for the presence of co-precipitated this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture reagents

  • This compound peptide

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-VE-cadherin antibody (for immunoprecipitation)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • SDS-PAGE reagents

  • Western blot reagents

  • Anti-FX-06 antibody or biotinylated this compound and streptavidin-HRP (for detection)

Procedure:

  • Cell Culture and Treatment: Culture HUVECs to confluence. Treat the cells with this compound at the desired concentration and for the appropriate time. Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G magnetic beads.

    • Incubate the pre-cleared lysates with an anti-VE-cadherin antibody overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and wash them multiple times with wash buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Western Blotting:

    • Neutralize the eluted samples and add SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-FX-06 antibody (or streptavidin-HRP if using biotinylated this compound) to detect the presence of this compound in the VE-cadherin immunoprecipitate.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol outlines the use of SPR to measure the binding kinetics between this compound and VE-cadherin in real-time.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the dissociation constant (Kd) of the this compound/VE-cadherin interaction.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Recombinant human VE-cadherin

  • This compound peptide

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Immobilize recombinant human VE-cadherin onto the surface of a sensor chip using standard amine coupling chemistry.

  • Analyte Injection: Prepare a series of dilutions of this compound in running buffer. Inject the this compound solutions over the immobilized VE-cadherin surface at a constant flow rate.

  • Association and Dissociation Monitoring: Monitor the change in the SPR signal (response units, RU) in real-time to observe the association of this compound with VE-cadherin. After the injection, flow running buffer over the chip to monitor the dissociation phase.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd, and Kd).

Signaling Pathways and Visualizations

The interaction of this compound with VE-cadherin initiates a signaling cascade that preserves endothelial barrier function. A key mechanism is the modulation of the Src kinase Fyn and the subsequent inhibition of the RhoA pathway.

Competitive Binding of this compound at the Endothelial Junction

This compound is thought to compete with fibrin fragments for binding to VE-cadherin. This competition prevents fibrin-mediated signaling that would otherwise lead to increased leukocyte transmigration and inflammation.

G cluster_0 Endothelial Cell 1 cluster_1 Endothelial Cell 2 VE-Cadherin_1 VE-Cadherin VE-Cadherin_2 VE-Cadherin VE-Cadherin_1->VE-Cadherin_2 Homophilic Binding This compound This compound This compound->VE-Cadherin_1 Competitively Binds Leukocyte_Transmigration Leukocyte Transmigration This compound->Leukocyte_Transmigration Inhibits Fibrin_Fragment Fibrin Fragment (E1) Fibrin_Fragment->VE-Cadherin_1 Binds Fibrin_Fragment->Leukocyte_Transmigration Promotes

Caption: Competitive binding of this compound and fibrin fragments to VE-cadherin.

This compound-Mediated Signaling Cascade

Upon binding to VE-cadherin, this compound induces a conformational change that leads to the dissociation of the Src kinase Fyn. Fyn then associates with p190RhoGAP, an antagonist of RhoA activation. This leads to the inhibition of RhoA and the preservation of the endothelial barrier.[1][2]

G This compound This compound VE-Cadherin VE-Cadherin This compound->VE-Cadherin Binds Fyn Fyn VE-Cadherin->Fyn Dissociates p190RhoGAP p190RhoGAP Fyn->p190RhoGAP Associates with & Activates RhoA_Active RhoA-GTP (Active) p190RhoGAP->RhoA_Active Inactivates RhoA_Inactive RhoA-GDP (Inactive) RhoA_Active->RhoA_Inactive Barrier_Disruption Barrier Disruption RhoA_Active->Barrier_Disruption Leads to Barrier_Integrity Barrier Integrity RhoA_Inactive->Barrier_Integrity Maintains

Caption: this compound signaling pathway preserving endothelial barrier integrity.

Experimental Workflow for Co-Immunoprecipitation

The logical flow of a co-immunoprecipitation experiment to validate the interaction between this compound and VE-cadherin is depicted below.

G Start Start: HUVEC Culture Treatment Treat with this compound Start->Treatment Lysis Cell Lysis Treatment->Lysis IP Immunoprecipitate with Anti-VE-Cadherin Ab Lysis->IP Wash Wash Beads IP->Wash Elute Elute Proteins Wash->Elute WB Western Blot for this compound Elute->WB Result Result: Interaction Confirmed? WB->Result End End Result->End

Caption: Workflow for this compound and VE-cadherin co-immunoprecipitation.

Conclusion

The interaction between this compound and VE-cadherin is a cornerstone of its therapeutic potential. While the direct binding affinity is low, this interaction is sufficient to competitively inhibit the pro-inflammatory effects of fibrin fragments and to initiate a signaling cascade that actively preserves endothelial barrier function by inhibiting RhoA. The experimental protocols and signaling diagrams provided in this guide offer a framework for researchers to further investigate and leverage this unique mechanism of action for the development of novel therapeutics targeting vascular permeability.

References

FX-06: A Deep Dive into its Attenuation of Leukocyte Transmigration

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

FX-06, a synthetic peptide derived from the Bβ chain of human fibrin, has emerged as a promising therapeutic agent for mitigating ischemia-reperfusion injury and other inflammatory conditions. Its mechanism of action is centered on the modulation of endothelial barrier function and the subsequent inhibition of leukocyte transmigration, a critical step in the inflammatory cascade. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental validation, and quantitative effects of this compound on leukocyte movement across the endothelium. Detailed experimental protocols and a comprehensive summary of quantitative data are presented to facilitate further research and development in this area.

Introduction

Leukocyte transmigration, the process by which white blood cells move from the bloodstream into tissues, is a hallmark of inflammation. While essential for immune surveillance and host defense, excessive or uncontrolled leukocyte infiltration can lead to significant tissue damage. This is particularly evident in conditions such as myocardial infarction, stroke, and sepsis.[1] this compound (also known as Bβ15-42) is a 28-amino acid peptide that has shown considerable potential in preclinical and clinical studies to protect tissues from inflammatory damage by targeting the integrity of the vascular endothelium.[2][3] This document outlines the core mechanisms of this compound and provides a detailed overview of its effects on leukocyte transmigration.

Mechanism of Action: Stabilizing the Endothelial Barrier

The primary mechanism by which this compound inhibits leukocyte transmigration is through its interaction with Vascular Endothelial (VE)-cadherin, a key component of endothelial adherens junctions.[4][5] By binding to VE-cadherin, this compound initiates a signaling cascade that strengthens the endothelial barrier, making it less permissive to leukocyte passage.

The VE-Cadherin Signaling Pathway

This compound's interaction with VE-cadherin triggers a downstream signaling pathway that ultimately leads to the inactivation of RhoA, a small GTPase that promotes endothelial cell contraction and gap formation.[6][7] The key steps in this pathway are as follows:

  • Fyn Dissociation: this compound binding to VE-cadherin causes the dissociation of the Src family kinase Fyn from the VE-cadherin complex.[8]

  • p190RhoGAP Activation: The dissociated Fyn then binds to and activates p190RhoGAP, a GTPase-activating protein for RhoA.[8]

  • RhoA Inactivation: Activated p190RhoGAP promotes the conversion of active, GTP-bound RhoA to its inactive, GDP-bound state.[6][7]

  • Cytoskeletal Stabilization: The inactivation of RhoA leads to a reduction in actin stress fiber formation and myosin light chain phosphorylation, resulting in decreased endothelial cell contraction and stabilization of the endothelial barrier.[6][7]

This signaling cascade effectively counteracts the pro-inflammatory signals that would otherwise lead to endothelial barrier disruption and increased permeability.

FX06_Signaling_Pathway cluster_activation This compound Mediated Signaling cluster_downstream Downstream Effects FX06 This compound VE_Cadherin VE-Cadherin FX06->VE_Cadherin binds to Fyn_VEC Fyn VE_Cadherin->Fyn_VEC association p190RhoGAP_inactive p190RhoGAP (inactive) Fyn_VEC->p190RhoGAP_inactive dissociates and activates p190RhoGAP_active p190RhoGAP (active) RhoA_GTP RhoA-GTP (active) p190RhoGAP_active->RhoA_GTP inactivates RhoA_GDP RhoA-GDP (inactive) RhoA_GTP->RhoA_GDP Stress_Fibers Actin Stress Fiber Formation RhoA_GTP->Stress_Fibers promotes Permeability_dec Decreased Endothelial Permeability RhoA_GDP->Permeability_dec leads to Permeability_inc Increased Endothelial Permeability Stress_Fibers->Permeability_inc leads to Leukocyte_Transmigration Leukocyte Transmigration Permeability_inc->Leukocyte_Transmigration facilitates Permeability_dec->Leukocyte_Transmigration inhibits TEM_Workflow Start Start Coat_Insert Coat Transwell insert (e.g., with fibronectin) Start->Coat_Insert Seed_EC Seed endothelial cells on insert and culture to form a confluent monolayer Coat_Insert->Seed_EC Treat_EC Treat endothelial monolayer with inflammatory stimulus (e.g., TNF-α, cytokine cocktail) Seed_EC->Treat_EC Add_FX06 Add this compound or vehicle to the upper chamber Treat_EC->Add_FX06 Add_Leukocytes Add fluorescently labeled leukocytes to the upper chamber Add_FX06->Add_Leukocytes Add_Chemoattractant Add chemoattractant (e.g., fMLP) to the lower chamber Add_Leukocytes->Add_Chemoattractant Incubate Incubate for a defined period (e.g., 2-4 hours) at 37°C Add_Chemoattractant->Incubate Measure_Fluorescence Measure fluorescence in the lower chamber to quantify transmigrated leukocytes Incubate->Measure_Fluorescence End End Measure_Fluorescence->End

References

Unveiling the Anti-Inflammatory Potential of FX-06: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FX-06, a synthetically produced peptide derived from the Bβ chain of human fibrin, has emerged as a promising therapeutic agent with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the core scientific findings related to this compound, with a focus on its mechanism of action in mitigating inflammatory responses. This document summarizes key quantitative data from preclinical and clinical studies, details experimental protocols for cited research, and visualizes the intricate signaling pathways modulated by this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development seeking to understand and potentially leverage the therapeutic capabilities of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated or chronic inflammation contributes to the pathophysiology of a wide range of diseases. This compound, also known as Bβ15-42, exerts its anti-inflammatory effects primarily by targeting the vascular endothelium, a key player in the inflammatory cascade. By modulating endothelial cell barrier function and leukocyte-endothelial interactions, this compound offers a novel therapeutic strategy for conditions characterized by excessive inflammation and vascular leakage.

Mechanism of Action

The primary molecular target of this compound is Vascular Endothelial (VE)-cadherin, a crucial component of adherens junctions between endothelial cells.[1][2] By binding to VE-cadherin, this compound initiates a signaling cascade that strengthens the endothelial barrier, thereby reducing vascular permeability and the extravasation of inflammatory cells and fluids into surrounding tissues.[1][3]

A key aspect of this compound's mechanism involves the modulation of the RhoGTPase signaling pathway.[4][5] Specifically, this compound has been shown to down-regulate the activity of RhoA and its downstream effector, ROCK1, which are key regulators of cytoskeletal dynamics and cell contractility.[5][6] This inhibition of the RhoA/ROCK pathway leads to the stabilization of the actin cytoskeleton and the reinforcement of cell-cell junctions.

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings from a pivotal study investigating the effects of this compound in a model of severe inflammation induced by a cytokine cocktail mimicking the conditions of severe COVID-19.[1][5][6][7]

Table 1: Effect of this compound on Peripheral Blood Mononuclear Cell (PBMC) Adhesion and Transmigration

ConditionPBMC Adhesion (Normalized)PBMC Transmigration (Normalized)
Control1.01.0
Cytokine Cocktail2.53.0
Cytokine Cocktail + this compound1.51.8

Data adapted from a study on human pulmonary microvascular endothelial cells (HULEC-5a) treated with a severe cytokine cocktail. Adhesion and transmigration were significantly increased by the cytokine cocktail and this effect was significantly reduced by this compound treatment.[5]

Table 2: Composition of the Severe Cytokine Cocktail

Cytokine/ChemokineConcentration (ng/mL)
IL-1β0.1
IL-61
IL-80.5
IL-100.2
TNF-α0.5
CCL2 (MCP-1)1
CCL3 (MIP-1α)0.5
CCL4 (MIP-1β)0.5
CXCL10 (IP-10)2
G-CSF0.2

This cocktail was designed to mimic the cytokine storm observed in patients with severe COVID-19.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

In Vitro Model of Endothelial Inflammation

Objective: To assess the effect of this compound on endothelial barrier function and leukocyte transmigration in an in vitro model of severe inflammation.

Materials:

  • Human Pulmonary Microvascular Endothelial Cells (HULEC-5a)

  • Endothelial Cell Growth Medium (EGM-2)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Severe Cytokine Cocktail (see Table 2 for composition)

  • This compound (50 µg/mL)

  • Transwell inserts (3 µm pore size)

  • Fibronectin

  • Fluorescence microscope

  • Flow cytometer

Protocol:

  • Endothelial Cell Culture: Culture HULEC-5a cells in EGM-2 medium at 37°C and 5% CO2.

  • Transwell Setup: Coat Transwell inserts with 5 µg/mL fibronectin for 1 hour at room temperature. Seed HULEC-5a cells onto the inserts and culture until a confluent monolayer is formed.

  • Inflammatory Challenge: Treat the endothelial monolayer with the severe cytokine cocktail for 24 hours.

  • This compound Treatment: In the last 2 hours of cytokine treatment, add this compound (50 µg/mL) to the upper chamber of the Transwell.

  • Leukocyte Transmigration Assay:

    • Isolate human PBMCs from healthy donors using Ficoll-Paque density gradient centrifugation.

    • Label PBMCs with a fluorescent dye (e.g., Calcein-AM).

    • Add the labeled PBMCs to the upper chamber of the Transwell inserts.

    • Incubate for 4-6 hours to allow for transmigration.

  • Quantification:

    • Adhesion: After the incubation period, gently wash the upper chamber to remove non-adherent cells. Lyse the remaining adherent cells and quantify the fluorescence.

    • Transmigration: Collect the cells from the lower chamber and quantify using a fluorescence plate reader or flow cytometry.

Western Blot Analysis of RhoA and p-ROCK1

Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in the RhoGTPase pathway.

Materials:

  • HULEC-5a cells

  • Severe Cytokine Cocktail

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-RhoA, anti-phospho-ROCK1 (Thr452), anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Protocol:

  • Cell Treatment: Treat HULEC-5a cells with the severe cytokine cocktail and/or this compound as described in the in vitro inflammation model.

  • Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescence substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize to the loading control (GAPDH).

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the experimental workflow for the in vitro inflammation model.

FX06_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FX06 This compound VE_cadherin VE-cadherin FX06->VE_cadherin Binds RhoA RhoA VE_cadherin->RhoA Inhibits Barrier Endothelial Barrier (Strengthened) VE_cadherin->Barrier Maintains ROCK1 ROCK1 RhoA->ROCK1 Activates RhoA->Barrier Disrupts Actin Actin Cytoskeleton (Stress Fibers) ROCK1->Actin Promotes Formation Actin->Barrier Disrupts

Caption: this compound binds to VE-cadherin, leading to the inhibition of the RhoA/ROCK1 pathway and stabilization of the endothelial barrier.

Experimental_Workflow A 1. Culture HULEC-5a cells on Transwell inserts B 2. Treat with Severe Cytokine Cocktail (24h) A->B C 3. Add this compound (last 2h) B->C D 4. Add fluorescently labeled PBMCs C->D E 5. Incubate (4-6h) D->E F 6. Quantify Adhesion (Upper Chamber) E->F G 7. Quantify Transmigration (Lower Chamber) E->G

Caption: Workflow for the in vitro leukocyte transendothelial migration assay.

Conclusion

This compound demonstrates significant anti-inflammatory properties by targeting the vascular endothelium. Its ability to enhance endothelial barrier integrity through the modulation of the VE-cadherin and RhoGTPase signaling pathways makes it a compelling candidate for the treatment of inflammatory diseases characterized by vascular leakage. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound. Future investigations should continue to explore its efficacy in a broader range of inflammatory conditions and further elucidate the downstream molecular mechanisms of its action.

References

FX-06: A Comprehensive Technical Guide to its Role in Mitigating Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reperfusion, the restoration of blood flow to an ischemic tissue, is a critical intervention for salvaging tissue from irreversible damage. However, the return of oxygenated blood can paradoxically exacerbate tissue injury, a phenomenon known as reperfusion injury. This complex pathological process involves a cascade of events, including endothelial barrier dysfunction, inflammation, and oxidative stress, ultimately leading to further cell death and tissue damage. FX-06, a synthetic peptide derived from the Bβ chain of human fibrin, has emerged as a promising therapeutic agent to mitigate reperfusion injury. This technical guide provides an in-depth analysis of the core mechanisms of this compound, supported by quantitative data from pivotal studies, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: Preserving Endothelial Integrity

The primary mechanism of action of this compound lies in its ability to preserve the integrity of the vascular endothelium, a critical component in the pathophysiology of reperfusion injury. This compound is a competitive inhibitor of the binding of fibrin E1 fragments to vascular endothelial (VE)-cadherin.[1] This interaction has two major consequences:

  • Inhibition of Leukocyte Transmigration: By binding to VE-cadherin, this compound prevents the loosening of endothelial cell junctions, thereby inhibiting the transendothelial migration of inflammatory leukocytes into the reperfused tissue.[1][2] This reduction in inflammatory cell infiltration is a key factor in attenuating the inflammatory response associated with reperfusion injury.

  • Enhancement of Endothelial Barrier Function: this compound binding to VE-cadherin initiates intracellular signaling that strengthens the endothelial barrier. This is achieved through the modulation of the Rho GTPase family of proteins. Specifically, this compound prevents the activation of RhoA, a small GTPase that promotes stress fiber formation and endothelial cell contraction, leading to increased permeability. Concurrently, it is suggested to promote the activity of Rac1, which is associated with the maintenance of endothelial barrier integrity.

Signaling Pathway of this compound

The signaling cascade initiated by this compound binding to VE-cadherin is crucial for its protective effects. The following diagram illustrates the key components of this pathway.

FX06_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Space Fibrin E1 Fibrin E1 VE-cadherin VE-cadherin Fibrin E1->VE-cadherin Binds & Disrupts Junctions This compound This compound This compound->VE-cadherin Competitively Binds & Strengthens Junctions p120-catenin p120-catenin VE-cadherin->p120-catenin beta-catenin beta-catenin VE-cadherin->beta-catenin RhoA-GDP (Inactive) RhoA-GDP (Inactive) VE-cadherin->RhoA-GDP (Inactive) Inhibits Activation RhoA-GTP (Active) RhoA-GTP (Active) RhoA-GTP (Active)->RhoA-GDP (Inactive) GTP Hydrolysis ROCK ROCK RhoA-GTP (Active)->ROCK Activates RhoA-GDP (Inactive)->RhoA-GTP (Active) GEF Activation Barrier Integrity Barrier Integrity RhoA-GDP (Inactive)->Barrier Integrity Stress Fiber Formation\nIncreased Permeability Stress Fiber Formation Increased Permeability ROCK->Stress Fiber Formation\nIncreased Permeability

Caption: this compound competitively inhibits Fibrin E1 binding to VE-cadherin, preventing RhoA activation and preserving endothelial barrier integrity.

Quantitative Data from Clinical and Preclinical Studies

The efficacy of this compound in mitigating reperfusion injury has been evaluated in both clinical and preclinical settings. The following tables summarize the key quantitative findings.

Table 1: F.I.R.E. (Efficacy of FX06 in the Prevention of Myocardial Reperfusion Injury) Phase II Clinical Trial Data
Outcome MeasureThis compound GroupPlacebo GroupPercentage Changep-valueCitation
Necrotic Core Zone (median, grams) 1.774.20-58%< 0.025[3][4][5]
Total Late Gadolinium Enhanced Zone (Infarct Size) Reduction by 21% (not statistically significant)--0.207[3][4]
Troponin I levels at 48h -17% (not statistically significant)--Not significant[3]
Table 2: Preclinical Animal Study Data
Animal ModelThis compound DosageOutcome MeasureResultCitation
Pig (Hemorrhagic Shock & Reperfusion)2.4 mg/kg (intravenous bolus)Organ Damage (Pulmonary, Myocardial, Liver, Small Intestine)Significantly reduced[2][6]
Pig, Rat, Mouse (Myocardial Ischemia/Reperfusion)Not specifiedRelative Infarct SizeReduced by over 40%[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. This section outlines the key experimental protocols used in the evaluation of this compound.

F.I.R.E. Phase II Clinical Trial Protocol (NCT00326976)
  • Study Design: A multicenter, double-blind, randomized, placebo-controlled study.[8]

  • Patient Population: 234 patients with acute ST-segment elevation myocardial infarction (STEMI) undergoing primary percutaneous coronary intervention (PCI).[1][4][5]

  • Inclusion Criteria: Onset of symptoms to balloon time < 6 hours, first myocardial infarction, single index lesion with complete occlusion.[9]

  • Exclusion Criteria: History of myocardial infarction, cardiogenic shock, contraindications to cardiac magnetic resonance (CMR).[9]

  • Intervention: A single intravenous bolus of this compound or matching placebo administered at the time of reperfusion.[1][4][5]

  • Primary Endpoint: Infarct size as assessed by late gadolinium-enhanced cardiac magnetic resonance (LGE-CMR) 5 days after myocardial infarction.[1][4]

  • Secondary Endpoints: Size of the necrotic core zone and microvascular obstruction at 5 days, infarct size at 4 months, left ventricular function, and troponin I levels.[1][4]

  • Imaging Technique: Late Gadolinium Enhancement (LGE).[4][10]

  • Procedure:

    • A gadolinium-based contrast agent is administered intravenously.[11][12]

    • After a delay of 10-20 minutes, T1-weighted images of the heart are acquired.[10][11][12]

    • An inversion recovery pulse sequence is used to null the signal from healthy myocardium, making it appear black.[10][13]

    • Infarcted tissue, with its increased extracellular volume and slower contrast washout, appears bright (hyperenhanced).[12][13]

  • Quantification of Necrotic Core Zone: The necrotic core is identified as a hypo-intense region within the hyper-enhanced infarct zone on LGE images, representing an area of severe microvascular obstruction where the contrast agent cannot penetrate.[14][15] The size is quantified by planimetry on sequential short-axis images.

Preclinical Animal Model of Myocardial Ischemia-Reperfusion

The following workflow represents a typical experimental setup in a large animal model, such as a pig.

Preclinical_Workflow cluster_procedure Experimental Procedure cluster_analysis Infarct Size Analysis Anesthesia Anesthesia Thoracotomy Thoracotomy Anesthesia->Thoracotomy Coronary Artery Ligation Coronary Artery Ligation e.g., 45-60 min Thoracotomy->Coronary Artery Ligation Reperfusion Reperfusion e.g., 6 hours Coronary Artery Ligation->Reperfusion This compound/Placebo Admin This compound/Placebo Admin At time of reperfusion Reperfusion->this compound/Placebo Admin Euthanasia & Heart Excision Euthanasia & Heart Excision Reperfusion->Euthanasia & Heart Excision Heart Slicing Heart Slicing Euthanasia & Heart Excision->Heart Slicing TTC Staining TTC Staining 1% TTC solution Heart Slicing->TTC Staining Image Acquisition Image Acquisition TTC Staining->Image Acquisition Planimetry Planimetry Infarct Area / Area at Risk Image Acquisition->Planimetry

Caption: A typical workflow for a preclinical myocardial ischemia-reperfusion study in a large animal model.

  • Principle: TTC is a redox indicator that is reduced by dehydrogenases present in viable myocardial tissue to a red formazan precipitate. Infarcted tissue, lacking these enzymes, remains pale.[1]

  • Protocol:

    • Following euthanasia, the heart is excised and the coronary artery is re-occluded.[16]

    • The area at risk is delineated by perfusing the aorta and coronary arteries with a dye such as Evans Blue, which stains the non-ischemic myocardium blue.[3][16]

    • The heart is frozen and sliced into uniform sections (e.g., 2-mm thick).[16]

    • The slices are incubated in a 1% TTC solution at 37°C for 20-30 minutes.[16]

    • The viable myocardium stains red, while the infarcted area remains unstained (pale).[1]

    • The slices are photographed, and the areas of infarction and the area at risk are quantified using planimetry.[16]

In Vitro Endothelial Permeability Assay
  • Model: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to form a confluent monolayer on a porous membrane insert (e.g., Transwell®).

  • Protocol:

    • HUVECs are seeded onto collagen-coated inserts and cultured until a monolayer is formed.[8]

    • The monolayer is treated with a permeability-inducing agent (e.g., thrombin) with or without this compound (e.g., 50 µg/ml).

    • A high molecular weight fluorescent tracer, such as Fluorescein isothiocyanate (FITC)-dextran, is added to the upper chamber.[7][8][17][18][19]

    • After a defined incubation period, the amount of FITC-dextran that has passed through the endothelial monolayer into the lower chamber is quantified by measuring the fluorescence.[8][18]

    • An increase in fluorescence in the lower chamber indicates increased permeability.

Conclusion

This compound represents a targeted therapeutic approach to mitigating reperfusion injury by preserving endothelial barrier function. Its mechanism of action, centered on the competitive inhibition of fibrin E1 fragment binding to VE-cadherin and the subsequent modulation of intracellular signaling pathways, is well-supported by preclinical and clinical data. The significant reduction in the necrotic core zone observed in the F.I.R.E. trial highlights its potential to reduce the most severe form of myocardial damage following reperfusion. Further research to elucidate the optimal dosing and timing of administration in various clinical settings of reperfusion injury is warranted. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance the field of cardioprotection and other ischemia-reperfusion-related pathologies.

References

Early-Stage Research on FX-06 for Acute Respiratory Distress Syndrome (ARDS): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs. A key feature of ARDS is the breakdown of the endothelial barrier, leading to vascular leakage, pulmonary edema, and impaired gas exchange. FX-06, a synthetic peptide derived from the Bβ chain of human fibrin, has been investigated as a potential therapeutic agent for ARDS due to its proposed mechanism of action in stabilizing endothelial cell junctions and reducing vascular permeability. This technical guide summarizes the early-stage research on this compound for ARDS, focusing on its mechanism of action, preclinical data, and initial clinical findings.

Mechanism of Action: Stabilizing the Endothelial Barrier

The primary proposed mechanism of action for this compound is the preservation of endothelial barrier integrity by modulating the VE-cadherin signaling pathway.[1] VE-cadherin is a critical component of adherens junctions, the main structures responsible for cell-to-cell adhesion in the endothelium. In inflammatory conditions like ARDS, various mediators can disrupt these junctions, leading to increased vascular permeability.

This compound is believed to counteract this by influencing the intricate signaling cascade that regulates VE-cadherin function. A key aspect of this is the inhibition of RhoA, a small GTPase that, when activated, promotes cytoskeletal contraction and disrupts endothelial cell-cell adhesion.[1][2] this compound has been shown to antagonize thrombin-induced RhoA activation.[2]

The signaling pathway is thought to involve the following steps:

  • Dissociation of Fyn from VE-cadherin: this compound induces the rapid dissociation of the Src family kinase Fyn from VE-cadherin.[3]

  • Association of Fyn with FAK and p190RhoGAP: Following its dissociation from VE-cadherin, Fyn associates with Focal Adhesion Kinase (FAK) and p190RhoGAP.[3]

  • Inhibition of RhoA: p190RhoGAP is a GTPase-activating protein that inactivates RhoA by promoting the hydrolysis of GTP to GDP. The association of Fyn with p190RhoGAP is thought to enhance its activity, leading to the inhibition of RhoA.[1]

  • Stabilization of Endothelial Junctions: By inhibiting RhoA, this compound prevents the cytoskeletal changes that lead to the breakdown of adherens junctions, thereby stabilizing the endothelial barrier and reducing vascular leakage.

Preclinical Research

This compound has been evaluated in various preclinical models of inflammation and vascular leakage that are relevant to the pathophysiology of ARDS. These studies have primarily utilized in vitro cell culture systems and in vivo animal models of lipopolysaccharide (LPS)-induced lung injury and dengue virus-induced vascular leak.

In Vitro Studies

In vitro experiments using human pulmonary microvascular endothelial cells (HULEC-5a) have provided insights into the cellular effects of this compound.

Experimental Protocol: In Vitro Cytokine Cocktail Model

  • Cell Line: Human pulmonary microvascular endothelial cell line (HULEC-5a).

  • Stimulus: A cocktail of ten different cytokines and chemokines at concentrations found in the serum of patients with severe COVID-19 was used to mimic the inflammatory state of ARDS. Cells were treated with this cytokine cocktail for 24 hours.

  • Intervention: this compound was added to the cell culture for the final 2 hours of the 24-hour cytokine treatment.

  • Outcome Measures:

    • Transendothelial Migration (TEM) of Peripheral Blood Mononuclear Cells (PBMCs): To assess the integrity of the endothelial monolayer.

    • VE-cadherin Distribution: To visualize the effect on adherens junctions.

    • RhoA Activation: Measured by western blotting for RhoA and its downstream effector ROCK1.[4]

Quantitative Data: In Vitro Studies

Outcome MeasureConditionResultReference
PBMC Transendothelial Migration Cytokine CocktailEnhanced PBMC adhesion and migration[4]
Cytokine Cocktail + this compoundSignificantly reduced PBMC adhesion and migration[4]
VE-cadherin Distribution Cytokine CocktailDisrupted, non-continuous distribution[4]
Cytokine Cocktail + this compoundRestored continuous VE-cadherin distribution at the cell surface[4]
RhoA Activation Cytokine CocktailEnhanced RhoA expression[4]
Cytokine Cocktail + this compoundAttenuated RhoA expression and down-regulated phosphorylated ROCK1[4]
Animal Studies

Animal models of ARDS, particularly those induced by LPS, are crucial for evaluating the in vivo efficacy of potential therapeutics.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Lung Injury in Mice

  • Animal Model: Male C57BL/6 mice.

  • Induction of Injury: Intratracheal instillation of LPS (e.g., 2.25 mg/kg or 10 µ g/mouse ) to induce acute lung inflammation and injury.[5][6]

  • Intervention: Administration of this compound (dosage and timing would be specific to the study, which is a gap in the currently available public data).

  • Outcome Measures:

    • Lung Injury Score: Histopathological assessment of lung tissue for inflammation, edema, and alveolar damage.

    • Inflammatory Cell Infiltration: Measurement of myeloperoxidase (MPO) activity in lung tissue as an indicator of neutrophil accumulation.[6]

    • Vascular Leakage: Quantification of protein or Evans blue dye extravasation into the bronchoalveolar lavage fluid (BALF) or lung parenchyma.

    • Inflammatory Cytokines: Measurement of cytokine levels (e.g., IL-6, TNF-α) in BALF or serum.

Quantitative Data: Animal Studies

Outcome MeasureConditionExpected Result with this compound
Lung Injury Score LPS-induced injuryReduction in score
Myeloperoxidase (MPO) Activity LPS-induced injuryDecrease in activity
Vascular Leakage (e.g., BALF protein) LPS-induced injuryReduction in protein concentration
Inflammatory Cytokines (e.g., IL-6, TNF-α) LPS-induced injuryDecrease in levels

Clinical Research

The promising preclinical data led to the investigation of this compound in clinical trials for conditions involving vascular leakage, including ARDS.

Phase II Clinical Trial in COVID-19 ARDS (NCT04618042)

A multicenter, double-blind, randomized, placebo-controlled trial was conducted to evaluate the efficacy of this compound in reducing vascular leakage in patients with ARDS due to COVID-19.[7][8]

Experimental Protocol: NCT04618042

  • Participants: Adult patients with COVID-19-associated ARDS who had been on invasive mechanical ventilation for less than 5 days.

  • Intervention: Intravenous this compound (400 mg/day for 5 days) or placebo.

  • Primary Endpoint: Change in the extravascular lung-water index (EVLWi) from day 1 to day 7, measured by transpulmonary thermodilution. EVLWi is a quantitative measure of pulmonary edema.[7]

Quantitative Data: NCT04618042 Clinical Trial

Outcome MeasureThis compound Group (n=25)Placebo Group (n=24)p-valueReference
Baseline EVLWi (mL/kg), median [IQR] 15.6 [13.5; 18.5]15.6 [13.5; 18.5]-[8]
Change in EVLWi from Day 1 to Day 7 (mL/kg), median [IQR] -1.9 [-3.3; -0.5]-0.8 [-5.5; 1.1]0.51[8]
Ventilator-Associated Pneumonia, n (%) 16 (64%)6 (25%)0.009[8]

The trial did not meet its primary endpoint, as this compound did not significantly reduce the extravascular lung-water index compared to placebo in this patient population and dosing regimen. The authors of the study suggested that future investigations could explore different dosing regimens or administration at an earlier stage of the disease.[7]

Visualizations

Signaling Pathway of this compound in Endothelial Cells

FX06_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VE-cadherin VE-cadherin Fyn_bound Fyn VE-cadherin->Fyn_bound Fyn_free Fyn VE-cadherin->Fyn_free Dissociates Fyn FX06 FX06 FX06->VE-cadherin Binds FAK FAK Fyn_free->FAK Associates with p190RhoGAP p190RhoGAP Fyn_free->p190RhoGAP Associates with RhoA_GTP RhoA-GTP (Active) p190RhoGAP->RhoA_GTP Inactivates RhoA_GDP RhoA-GDP (Inactive) Disruption Disruption of Adherens Junctions (Vascular Leakage) RhoA_GTP->Disruption Promotes Stabilization Stabilization of Adherens Junctions (Barrier Integrity) RhoA_GDP->Stabilization Leads to

Caption: Proposed signaling pathway of this compound in endothelial cells.

Experimental Workflow for Preclinical In Vivo Study

Preclinical_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Animal Model (e.g., C57BL/6 Mice) Grouping Randomization into Groups (Control, LPS, LPS + this compound) Animal_Model->Grouping Injury Induction of Lung Injury (Intratracheal LPS) Grouping->Injury Treatment Administration of this compound or Vehicle Injury->Treatment Sacrifice Euthanasia at Predefined Timepoints Treatment->Sacrifice BALF Bronchoalveolar Lavage Fluid (BALF) Collection Sacrifice->BALF Tissue Lung Tissue Collection Sacrifice->Tissue BALF_Analysis BALF Analysis (Cell Count, Protein, Cytokines) BALF->BALF_Analysis Tissue_Analysis Tissue Analysis (Histology, MPO Assay) Tissue->Tissue_Analysis

Caption: General experimental workflow for a preclinical in vivo study of this compound in an LPS-induced ARDS model.

Conclusion

Early-stage research on this compound for ARDS has focused on its role in preserving endothelial barrier function. Preclinical in vitro and in vivo studies have suggested a mechanism of action involving the stabilization of VE-cadherin junctions through the inhibition of the RhoA signaling pathway. While initial preclinical findings were promising, a Phase II clinical trial in patients with COVID-19-induced ARDS did not demonstrate a significant reduction in pulmonary vascular leakage with the dosing regimen studied. Further research may be needed to explore the full therapeutic potential of this compound in ARDS, potentially through different dosing strategies, timing of administration, or in different patient subpopulations. The information gathered in this guide provides a foundation for researchers and drug development professionals to understand the scientific basis for the investigation of this compound in ARDS and to inform the design of future studies.

References

Unveiling the Potential of FX-06 in Mitigating Dengue Shock Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical evidence for FX-06, a fibrin-derived peptide, in the context of Dengue Shock Syndrome (DSS). Primarily aimed at researchers, scientists, and professionals in drug development, this document synthesizes key findings, details experimental methodologies, and visualizes the underlying mechanisms of action.

Executive Summary

Dengue virus infection is a significant global health concern, with severe cases progressing to Dengue Hemorrhagic Fever (DHF) and Dengue Shock Syndrome (DSS), characterized by vascular leakage, plasma loss, and shock. Current treatments are largely supportive. This guide explores the therapeutic potential of this compound, a peptide derived from the Bβ chain of fibrin (Bβ15-42), which has demonstrated a remarkable ability to preserve endothelial barrier function. Preclinical studies in a murine model of DSS have shown that this compound significantly reduces vascular permeability and improves survival rates, not by directly targeting the virus, but by modulating host endothelial cell response to the infection.

Mechanism of Action: Stabilizing the Endothelial Barrier

This compound's protective effects are attributed to its ability to stabilize vascular endothelial (VE)-cadherin-dependent cell-cell junctions, which are critical for maintaining the integrity of the endothelial barrier. In the inflammatory state induced by Dengue infection, the integrity of these junctions is compromised, leading to vascular leakage. This compound is believed to counteract this by initiating a signaling cascade that strengthens these junctions.

The proposed mechanism involves the Src kinase Fyn. Under normal conditions, Fyn is associated with VE-cadherin at the cell junctions. Upon this compound administration, Fyn dissociates from VE-cadherin and associates with p190RhoGAP, an antagonist of RhoA activation. This leads to the inhibition of RhoA, a small GTPase that, when activated, promotes the formation of stress fibers and disrupts endothelial barrier function. By inhibiting the RhoA pathway, this compound helps to maintain the structural integrity of the endothelium, thereby reducing vascular leakage.[1][2][3]

FX06_Signaling_Pathway cluster_endothelial_cell Endothelial Cell FX06 This compound VE_Cadherin VE-Cadherin FX06->VE_Cadherin Binds to Fyn Fyn VE_Cadherin->Fyn Fyn dissociates p190RhoGAP p190RhoGAP Fyn->p190RhoGAP Activates RhoA_active Active RhoA p190RhoGAP->RhoA_active Inhibits Barrier_Integrity Endothelial Barrier Integrity p190RhoGAP->Barrier_Integrity Maintains Stress_Fibers Stress Fiber Formation RhoA_active->Stress_Fibers Promotes Barrier_Disruption Endothelial Barrier Disruption Stress_Fibers->Barrier_Disruption Leads to

Caption: Signaling pathway of this compound in endothelial cells.

Preclinical Efficacy in a Dengue Shock Syndrome Model

A pivotal study by Gröger et al. (2009) investigated the efficacy of this compound in an established murine model of Dengue Shock Syndrome. The key findings from this study are summarized below.

Experimental Protocol

A detailed methodology is crucial for the replication and validation of scientific findings. The protocol for the in vivo DSS model is as follows:

  • Animal Model: Mice deficient in the interferon-α/β receptor (IFNAR-/-) were used. These mice are more susceptible to Dengue virus infection and develop symptoms analogous to human DSS.[4][5][6]

  • Virus Inoculation: Mice were infected intraperitoneally (i.p.) with Dengue virus at lethal doses of 1xLD50 or 2xLD50.

  • Treatment: Three days post-infection, a critical window for disease progression, mice were treated with either this compound (2.4 mg/kg bodyweight, administered i.p. twice daily) or a saline control (NaCl).

  • Outcome Measures: The primary endpoints were survival and vascular leakage. Vascular leakage was assessed by measuring hematocrit levels, fibrinogen consumption, and extravasation of Evans blue dye into tissues. Viral load in serum and organs was also quantified.

Experimental_Workflow start Start infection Dengue Virus Infection (1xLD50 or 2xLD50 i.p.) in IFNAR-/- Mice start->infection day3 Day 3 Post-Infection infection->day3 treatment Treatment Initiation day3->treatment fx06_group This compound Group (2.4 mg/kg twice daily i.p.) treatment->fx06_group control_group Control Group (NaCl i.p.) treatment->control_group monitoring Daily Monitoring fx06_group->monitoring control_group->monitoring endpoints Endpoint Analysis monitoring->endpoints survival Survival Rate endpoints->survival leakage Vascular Leakage (Hematocrit, Fibrinogen, Evans Blue) endpoints->leakage virus Viral Load endpoints->virus end End survival->end leakage->end virus->end

Caption: Experimental workflow for the in vivo DSS model.

Quantitative Data Summary

The following tables present the key quantitative outcomes from the study, demonstrating the significant therapeutic effect of this compound.

Table 1: Survival Rates in Dengue Virus-Infected Mice

Challenge DoseTreatmentSurvival RateSignificance (p-value)
1xLD50NaCl0% by day 9< 0.05
1xLD50This compound> 50%
2xLD50NaCl0% by day 9< 0.05
2xLD50This compound~40%

Table 2: Indicators of Vascular Leakage in Dengue Virus (2xLD50) Infected Mice

ParameterDay of MeasurementControl (NaCl)This compound TreatedSignificance (p-value)
Hematocrit (%) Day 5~55~48< 0.05
Day 7> 60~50< 0.05
Fibrinogen (mg/dL) Day 5~100~150< 0.05
Day 7< 50~120< 0.05
Evans Blue Extravasation (OD)
LungsDay 5IncreasedSignificantly Reduced< 0.05
Day 7IncreasedSignificantly Reduced< 0.05
IntestineDay 5IncreasedSignificantly Reduced< 0.05
Day 7IncreasedSignificantly Reduced< 0.05

Note: All control animals were deceased by day 9. Data are approximated from graphical representations in the source publication.[7]

Table 3: Viral Titers in Dengue Virus (2xLD50) Infected Mice

SampleDay of MeasurementControl (NaCl)This compound Treated
Serum (PFU/mL) Day 5~10^5~10^5
Day 7~10^4~10^4
Brain (PFU/mg) Day 7~10^6~10^6

The data clearly indicates that while this compound had no discernible effect on viral replication, it significantly mitigated the pathophysiological consequences of the infection, namely vascular leakage and mortality.

Discussion and Future Directions

The preclinical data for this compound in a Dengue Shock Syndrome model is highly encouraging. By targeting the host's endothelial response rather than the virus itself, this compound offers a novel therapeutic strategy that could be effective irrespective of the Dengue virus serotype and may be less prone to the development of viral resistance. The stabilization of the endothelial barrier addresses a primary driver of severe Dengue pathology.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes:

  • Dose-response studies: To determine the optimal therapeutic window for this compound administration.

  • Combination therapy: Investigating the synergistic effects of this compound with antiviral agents.

  • Studies in other preclinical models: Validating these findings in other relevant animal models of severe Dengue.

  • Clinical trials: Ultimately, well-designed clinical trials in human patients are necessary to confirm the safety and efficacy of this compound for the treatment of Dengue Shock Syndrome.

Conclusion

This compound represents a promising candidate for the management of severe Dengue. Its unique mechanism of action, focused on preserving endothelial integrity, offers a host-directed therapeutic approach that could significantly improve outcomes for patients with Dengue Shock Syndrome. The robust preclinical data presented in this guide provides a strong rationale for the continued development and clinical investigation of this compound.

References

FX-06: A Novel Therapeutic Approach for Mitigating Endothelial Dysfunction in Hemorrhagic Shock

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Hemorrhagic shock, a critical condition arising from substantial blood loss, triggers a complex cascade of physiological responses.[1][2][3] Beyond the immediate consequences of hypovolemia and reduced oxygen delivery, a key pathophysiological feature is systemic endothelial dysfunction, leading to increased vascular permeability, inflammation, and subsequent multi-organ failure.[4][5][6] FX-06, a naturally occurring fibrin-derived peptide (Bβ15-42), has emerged as a promising therapeutic candidate that targets this endothelial breakdown.[7][8] This document provides a comprehensive overview of the mechanism, preclinical evidence, and potential applications of this compound in the context of hemorrhagic shock.

Core Pathophysiology of Hemorrhagic Shock & The Role of the Endothelium

Acute blood loss initiates a series of compensatory mechanisms, including sympathetic nervous system activation, to maintain perfusion to vital organs.[1][3] However, prolonged hypoperfusion leads to cellular hypoxia, metabolic acidosis, and a systemic inflammatory response.[5][9] This inflammatory state directly compromises the integrity of the vascular endothelium, the inner lining of blood vessels. Key events include:

  • Increased Vascular Permeability: The junctions between endothelial cells, primarily regulated by vascular endothelial (VE)-cadherin, are disrupted.[10][11] This leads to "capillary leak," where plasma extravasates into the interstitial space, exacerbating hypovolemia and causing tissue edema.[7][12]

  • Endothelial Activation: The endothelium becomes pro-inflammatory and pro-coagulant, promoting leukocyte adhesion and transmigration, and contributing to disseminated intravascular coagulation.[4]

  • Organ Dysfunction: The combination of poor perfusion and systemic inflammation results in damage to vital organs, including the heart, lungs, kidneys, and brain, ultimately leading to multi-organ dysfunction syndrome (MODS).[13][14]

This compound: Mechanism of Endothelial Protection

This compound exerts its protective effects by directly targeting the vascular endothelium and stabilizing its barrier function. Its primary mechanism involves the modulation of key signaling pathways that regulate endothelial cell adhesion and cytoskeletal arrangement.

Signaling Pathway: this compound interacts with the endothelial cell junction protein VE-cadherin.[10][11] This interaction initiates a signaling cascade that counteracts the disruptive effects of inflammatory mediators like thrombin, which are elevated in shock states. Specifically, this compound:

  • Antagonizes RhoA Activation: In inflammatory conditions, the small GTPase RhoA is activated, promoting the formation of actin stress fibers and increasing endothelial contractility, which pulls cells apart and increases permeability.[5][10] this compound prevents this thrombin-induced RhoA activation.[10]

  • Promotes Rac1 Activity: Conversely, this compound promotes the activity of Rac1, a GTPase associated with the maintenance of endothelial barrier integrity.[10]

  • Modulates Fyn Kinase: The signaling effects of this compound are dependent on the Src family kinase Fyn. This compound appears to dissociate Fyn from VE-cadherin and promote its association with other signaling molecules like FAK and p190RhoGAP, contributing to the inactivation of RhoA.[10]

By shifting the balance from a RhoA-dominant, high-permeability state to a Rac1-dominant, low-permeability state, this compound restores the continuous distribution of VE-cadherin at cell junctions and preserves the endothelial barrier.[7][8][10]

FX06_Signaling_Pathway cluster_EC Endothelial Cell cluster_GTPase GTPase Regulation cluster_Outcome Barrier Function Thrombin Thrombin (Inflammatory Mediator) RhoA RhoA Activation Thrombin->RhoA Activates FX06 This compound VE_Cadherin VE-Cadherin FX06->VE_Cadherin Binds to Fyn Fyn Kinase FX06->Fyn Modulates FX06->RhoA Inhibits VE_Cadherin->Fyn Interacts with Fyn->RhoA Inhibits Rac1 Rac1 Activation Fyn->Rac1 Activates Stress_Fibers Actin Stress Fibers (Contraction) RhoA->Stress_Fibers Barrier_Integrity Barrier Integrity (Stabilization) Rac1->Barrier_Integrity Barrier_Disruption Increased Permeability (Vascular Leak) Stress_Fibers->Barrier_Disruption Experimental_Workflow start Start: Pig Model shock Induction of Hemorrhagic Shock (Blood withdrawal over 1h to O2 deficit of ~100ml/kg) start->shock resuscitation Resuscitation (Shed blood + electrolyte solution) shock->resuscitation randomization Randomization (n=17) fx06_group This compound Group: Resuscitation + this compound randomization->fx06_group Treatment control_group Control Group: Resuscitation + Solvent randomization->control_group Control resuscitation->randomization monitoring Monitoring for 3 Days fx06_group->monitoring control_group->monitoring analysis Data Analysis: - Cardiac Function - Organ Damage Markers - Gut Barrier Integrity - Neurological Performance monitoring->analysis Logical_Relationship cluster_Patho Pathophysiology of Hemorrhagic Shock cluster_Intervention This compound Therapeutic Intervention Hemorrhage Hemorrhagic Shock (Severe Blood Loss) Hypoperfusion Systemic Hypoperfusion & Ischemia Hemorrhage->Hypoperfusion Inflammation Systemic Inflammation (e.g., Thrombin release) Hypoperfusion->Inflammation Organ_Damage Multi-Organ Damage & Failure Hypoperfusion->Organ_Damage Endo_Dysfunction Endothelial Dysfunction Inflammation->Endo_Dysfunction Vascular_Leak Increased Vascular Permeability (Capillary Leak) Endo_Dysfunction->Vascular_Leak Vascular_Leak->Organ_Damage FX06_Admin This compound Administration Barrier_Stab Endothelial Barrier Stabilization (VE-Cadherin Protection, RhoA Inhibition) FX06_Admin->Barrier_Stab Barrier_Stab->Endo_Dysfunction Prevents Reduced_Leak Reduced Vascular Leak Barrier_Stab->Reduced_Leak Reduced_Leak->Vascular_Leak Reduces Organ_Protection Organ Protection Reduced_Leak->Organ_Protection Organ_Protection->Organ_Damage Mitigates

References

FX-06 and Endothelial Barrier Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental research surrounding FX-06 and its impact on endothelial barrier function. This compound, a fibrin-derived peptide (Bβ15-42), has emerged as a promising therapeutic agent for conditions characterized by increased vascular permeability.[1][2] This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action

This compound exerts its barrier-protective effects primarily by targeting vascular endothelial (VE)-cadherin, a key component of adherens junctions between endothelial cells.[2][3] By binding to VE-cadherin, this compound stabilizes these cell-cell contacts, counteracting the disruptive effects of inflammatory mediators and other pathological stimuli that lead to increased endothelial permeability and vascular leakage.[3][4] A crucial aspect of its mechanism involves the modulation of the RhoGTPase signaling pathway, particularly the inhibition of RhoA activation, which plays a central role in actin cytoskeleton reorganization and the formation of intercellular gaps.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on endothelial barrier function.

Table 1: Effect of this compound on Endothelial Permeability

Experimental ModelPermeability InducerThis compound ConcentrationObserved Effect on PermeabilityReference
Human Umbilical Vein Endothelial Cells (HUVECs)Idiopathic Systemic Capillary Leak Syndrome (ISCLS) Sera50 µg/mlPrevents and reverts hyperpermeability induced by ISCLS sera.[3][3]
Human Pulmonary Microvascular Endothelial Cells (HULEC-5a)COVID-19-triggered cytokine cocktailNot specifiedSignificantly reduced peripheral blood mononuclear cell (PBMC) adhesion and transmigration.[4][4]

Table 2: Effect of this compound on RhoA Activation

Cell TypeStimulusThis compound ConcentrationMethodKey FindingReference
Endothelial CellsThrombin (1 U/ml)50 µg/mlGST-Rhotekin pull-down assayCompletely inhibited thrombin-induced RhoA activation.[1][1]
Endothelial CellsNone (basal)50 µg/mlGST-Rhotekin pull-down assayReduced basal RhoA activity.[1][1]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound in preserving endothelial barrier function.

Transwell Permeability Assay

This assay measures the passage of a tracer molecule across an endothelial cell monolayer, providing a quantitative assessment of barrier integrity.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Transwell inserts (e.g., 6.5 mm diameter, 0.4 µm pore size)

  • Endothelial cell growth medium

  • Permeability inducer (e.g., inflammatory cytokine, patient serum)

  • This compound

  • Fluorescein isothiocyanate (FITC)-dextran (e.g., 70 kDa)

  • Fluorometer

Procedure:

  • Seed HUVECs onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed.

  • Treat the endothelial monolayer with the permeability inducer in the presence or absence of this compound for the desired duration (e.g., 24 hours).

  • Add FITC-dextran to the upper chamber of each Transwell insert.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Collect samples from the lower chamber.

  • Measure the fluorescence intensity of the samples using a fluorometer.

  • Calculate the permeability coefficient based on the amount of FITC-dextran that has passed through the monolayer.

RhoA Activation Assay (GTPase Pull-Down Assay)

This assay quantifies the amount of active, GTP-bound RhoA in cell lysates, providing insight into the signaling pathways modulated by this compound.

Materials:

  • Endothelial cells

  • Stimulus (e.g., thrombin)

  • This compound

  • Lysis buffer

  • GST-Rhotekin-RBD (Rho-binding domain) beads

  • Wash buffer

  • SDS-PAGE and Western blotting reagents

  • Anti-RhoA antibody

Procedure:

  • Culture endothelial cells to near confluence.

  • Treat the cells with the stimulus in the presence or absence of this compound for the specified time.

  • Lyse the cells on ice with lysis buffer.

  • Clarify the lysates by centrifugation.

  • Incubate the lysates with GST-Rhotekin-RBD beads to pull down active (GTP-bound) RhoA.

  • Wash the beads with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Separate the proteins by SDS-PAGE and transfer to a membrane.

  • Detect the amount of pulled-down RhoA by Western blotting using an anti-RhoA antibody.

  • Quantify the band intensity to determine the relative amount of active RhoA.

VE-Cadherin and F-actin Immunofluorescence Staining

This method allows for the visualization of changes in the localization of VE-cadherin at cell junctions and the organization of the actin cytoskeleton.

Materials:

  • Endothelial cells grown on coverslips

  • Treatment agents (e.g., inflammatory stimuli, this compound)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking buffer (e.g., bovine serum albumin in PBS)

  • Primary antibody against VE-cadherin

  • Fluorescently labeled secondary antibody

  • Fluorescently labeled phalloidin (for F-actin staining)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat endothelial cells grown on coverslips with the desired agents.

  • Fix the cells with 4% PFA.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with the primary antibody against VE-cadherin.

  • Wash and incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides.

  • Visualize and capture images using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.

FX06_Mechanism_of_Action cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound VE-Cadherin VE-Cadherin This compound->VE-Cadherin Binds to Barrier Integrity Barrier Integrity RhoA-GTP (Active) RhoA-GTP (Active) VE-Cadherin->RhoA-GTP (Active) Inhibits activation of VE-Cadherin->Barrier Integrity Maintains RhoA-GDP (Inactive) RhoA-GDP (Inactive) RhoA-GTP (Active)->RhoA-GDP (Inactive) Actin Stress Fibers Actin Stress Fibers RhoA-GTP (Active)->Actin Stress Fibers Promotes formation of Endothelial Hyperpermeability Endothelial Hyperpermeability Actin Stress Fibers->Endothelial Hyperpermeability Leads to

Caption: Molecular mechanism of this compound action on the endothelial barrier.

Experimental_Workflow Start Start Endothelial_Cell_Culture Culture Endothelial Cells (e.g., HUVECs) Start->Endothelial_Cell_Culture Induce_Hyperpermeability Induce Hyperpermeability (e.g., with inflammatory stimuli) Endothelial_Cell_Culture->Induce_Hyperpermeability Treatment Treat with this compound (or vehicle control) Induce_Hyperpermeability->Treatment Assess_Barrier_Function Assess Barrier Function Treatment->Assess_Barrier_Function Analyze_Signaling Analyze Signaling Pathways Treatment->Analyze_Signaling Visualize_Morphology Visualize Cell Morphology Treatment->Visualize_Morphology Permeability_Assay Transwell Permeability Assay Assess_Barrier_Function->Permeability_Assay TEER_Measurement TEER Measurement Assess_Barrier_Function->TEER_Measurement Data_Analysis Data Analysis and Interpretation Permeability_Assay->Data_Analysis TEER_Measurement->Data_Analysis RhoA_Assay RhoA Activation Assay Analyze_Signaling->RhoA_Assay RhoA_Assay->Data_Analysis IF_Staining Immunofluorescence Staining (VE-Cadherin, F-actin) Visualize_Morphology->IF_Staining IF_Staining->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound effects.

Logical_Relationship FX06_Admin This compound Administration VE_Cadherin_Stab VE-Cadherin Stabilization at Adherens Junctions FX06_Admin->VE_Cadherin_Stab RhoA_Inhibition Inhibition of RhoA Activation VE_Cadherin_Stab->RhoA_Inhibition Cytoskeleton_Norm Normalization of Actin Cytoskeleton RhoA_Inhibition->Cytoskeleton_Norm Barrier_Restore Restoration of Endothelial Barrier Integrity Cytoskeleton_Norm->Barrier_Restore Vascular_Leak_Red Reduction of Vascular Leak Barrier_Restore->Vascular_Leak_Red Clinical_Outcome Improved Clinical Outcome in Hyperpermeability Conditions Vascular_Leak_Red->Clinical_Outcome

Caption: Logical relationship of this compound effects.

References

Understanding the Molecular Interactions of FX-06: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FX-06 is a synthetic peptide derived from the Bβ chain of human fibrin (Bβ15-42). It has demonstrated significant potential in mitigating ischemia/reperfusion injury and other inflammatory conditions characterized by vascular leakage. The therapeutic effects of this compound are primarily attributed to its ability to preserve endothelial barrier function. This guide provides an in-depth exploration of the molecular interactions of this compound, detailing its binding partners, downstream signaling pathways, and the experimental methodologies used to elucidate these interactions.

Core Molecular Interactions of this compound

This compound exerts its biological effects through direct and indirect interactions with key cellular components that regulate endothelial cell adhesion and signaling. The primary molecular interactions are summarized below.

Interaction with Vascular Endothelial (VE)-Cadherin

The principal target of this compound is Vascular Endothelial (VE)-cadherin, a transmembrane protein crucial for the formation and maintenance of adherens junctions between endothelial cells. By binding to VE-cadherin, this compound is thought to stabilize these junctions, thereby reducing vascular permeability. While the precise binding affinity is not definitively established in the available literature, the interaction is a competitive inhibition of the binding of fibrin E1 fragments to VE-cadherin[1][2]. The dissociation constant (K_D) for the trans-interaction of VE-cadherin itself is approximately 0.8 x 10⁻⁴ M, with an on-rate constant (k_on) of about 10⁴ M⁻¹s⁻¹[3].

Interaction with Heparin

This compound has also been shown to interact with heparin, a highly sulfated glycosaminoglycan. This interaction may play a role in the localization and activity of this compound at the endothelial surface.

Quantitative Data on Molecular Interactions

The following tables summarize the available quantitative data on the molecular interactions of this compound.

Interaction Parameter Value Reference
This compound - HeparinKinetic Off-Rate (k_off)0.27 s⁻¹[1]
This compound - HeparinChange in Gibbs Free Energy (ΔG)16.92 kcal/mol[1]
VE-Cadherin (trans-interaction)Dissociation Constant (K_D)~0.8 x 10⁻⁴ M[4]
VE-Cadherin (trans-interaction)On-Rate Constant (k_on)~10⁴ M⁻¹s⁻¹[3]
In Vitro Assay Parameter Value Reference
Endothelial Permeability AssayThis compound Concentration50 µg/ml[1][5]
Inhibition of Thrombin-Induced RhoA ActivationThis compound EffectComplete Inhibition[6]
Reversal of Cytokine-Induced RhoA OveractivationThis compound EffectReversal to control levels[7]
Reversal of Cytokine-Induced ROCK1 OveractivationThis compound EffectReversal to control levels[7]

Note: Specific binding affinity (K_D) for the direct interaction of this compound with VE-cadherin and IC50 values for kinase inhibition are not available in the currently reviewed literature.

Signaling Pathways Modulated by this compound

The binding of this compound to VE-cadherin initiates a signaling cascade that ultimately reinforces the endothelial barrier. The key pathway involves the modulation of Src family kinases and the RhoA-ROCK signaling axis.

This compound Modulated VE-Cadherin Signaling Pathway

FX06_Signaling cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VE_Cadherin VE-Cadherin Fyn_bound Fyn VE_Cadherin->Fyn_bound Dissociates Fyn_free Fyn FX06 This compound FX06->VE_Cadherin Binds to p190RhoGAP p190RhoGAP Fyn_free->p190RhoGAP Activates RhoA_GTP RhoA-GTP (Active) p190RhoGAP->RhoA_GTP Inhibits Barrier_Integrity Endothelial Barrier Integrity p190RhoGAP->Barrier_Integrity Maintains RhoA_GDP RhoA-GDP (Inactive) ROCK1_active ROCK1 (Active) RhoA_GTP->ROCK1_active Activates Stress_Fibers Actin Stress Fiber Formation ROCK1_active->Stress_Fibers Promotes Barrier_Disruption Endothelial Barrier Disruption Stress_Fibers->Barrier_Disruption Leads to

Caption: this compound binding to VE-cadherin leads to Fyn dissociation and subsequent inhibition of the RhoA/ROCK1 pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and should be adapted and optimized for specific experimental conditions.

Co-Immunoprecipitation of VE-Cadherin and Fyn

This protocol details the method to assess the interaction between VE-cadherin and the Src kinase Fyn in the presence and absence of this compound.

1. Cell Culture and Treatment:

  • Culture human umbilical vein endothelial cells (HUVECs) to confluence in appropriate growth medium.

  • Treat cells with this compound (e.g., 50 µg/ml) or vehicle control for a specified time (e.g., 30 minutes).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors).

  • Scrape cells and collect the lysate.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with an antibody against VE-cadherin or a control IgG overnight at 4°C with gentle rotation.

  • Add protein A/G-agarose beads and incubate for an additional 2 hours at 4°C.

  • Pellet the beads by centrifugation and wash three times with lysis buffer.

4. Western Blotting:

  • Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

  • Probe the membrane with primary antibodies against Fyn and VE-cadherin.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Workflow for Co-Immunoprecipitation

CoIP_Workflow A HUVEC Culture B This compound Treatment A->B C Cell Lysis B->C D Pre-clearing Lysate C->D E Immunoprecipitation with anti-VE-cadherin Ab D->E F Capture with Protein A/G Beads E->F G Washing F->G H Elution and SDS-PAGE G->H I Western Blot for Fyn H->I

Caption: A typical workflow for co-immunoprecipitation to study protein-protein interactions.

In Vitro Endothelial Permeability Assay (Transwell)

This assay measures the passage of a tracer molecule across an endothelial cell monolayer, providing a quantitative measure of barrier function.

1. Cell Seeding:

  • Coat Transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin or collagen).

  • Seed HUVECs onto the inserts at a high density to form a confluent monolayer.

  • Culture for 2-3 days until a stable barrier is formed, which can be monitored by measuring transendothelial electrical resistance (TEER).

2. Treatment and Permeability Measurement:

  • Treat the endothelial monolayer with an inflammatory stimulus (e.g., thrombin or TNF-α) in the presence or absence of this compound (e.g., 50 µg/ml).

  • Add a tracer molecule (e.g., FITC-dextran) to the upper chamber.

  • At various time points, collect samples from the lower chamber.

  • Measure the concentration of the tracer in the lower chamber using a fluorescence plate reader.

  • Calculate the permeability coefficient.

Endothelial Permeability Assay Workflow

Permeability_Assay A Coat Transwell Insert B Seed Endothelial Cells A->B C Culture to Confluence B->C D Add Inflammatory Stimulus +/- this compound C->D E Add FITC-Dextran D->E F Sample Lower Chamber E->F G Measure Fluorescence F->G H Calculate Permeability G->H

Caption: Workflow for assessing endothelial barrier permeability using a Transwell assay.

RhoA Activation Assay (G-LISA)

This assay quantifies the amount of active, GTP-bound RhoA in cell lysates.

1. Cell Culture and Treatment:

  • Culture endothelial cells to near confluence.

  • Treat cells with a stimulus (e.g., thrombin) with or without this compound for a short duration (e.g., 1-5 minutes).

2. Cell Lysis and Assay:

  • Lyse the cells in the provided lysis buffer.

  • Add the lysate to a 96-well plate coated with a Rho-GTP-binding protein.

  • Incubate to allow the active RhoA to bind.

  • Wash the wells to remove unbound proteins.

  • Add a primary antibody specific for RhoA.

  • Add a secondary HRP-conjugated antibody.

  • Add a colorimetric substrate and measure the absorbance to quantify the amount of active RhoA.

RhoA Activation Assay Workflow

RhoA_Assay A Endothelial Cell Culture B Stimulus +/- this compound A->B C Cell Lysis B->C D Add Lysate to Rho-GTP Binding Plate C->D E Incubate and Wash D->E F Add Primary Antibody E->F G Add Secondary Antibody F->G H Add Substrate & Measure G->H

Caption: Workflow for the quantification of active RhoA using a G-LISA assay.

Conclusion

This compound represents a promising therapeutic agent for conditions associated with endothelial barrier dysfunction. Its primary mechanism of action involves the stabilization of VE-cadherin junctions through a signaling pathway that leads to the inhibition of Src family kinases and the RhoA/ROCK pathway. The data and protocols presented in this guide provide a comprehensive overview of the molecular interactions of this compound, serving as a valuable resource for researchers and drug development professionals in this field. Further research is warranted to determine the precise binding kinetics of this compound with VE-cadherin and to fully quantitate its inhibitory effects on downstream kinases.

References

Preliminary Studies on FX-06 in COVID-19 Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The COVID-19 pandemic, caused by the SARS-CoV-2 virus, has spurred extensive research into therapeutic interventions. One area of focus has been mitigating the severe endothelial dysfunction and vascular leakage associated with acute respiratory distress syndrome (ARDS), a major cause of mortality in COVID-19 patients.[1][2] FX-06, a fibrin-derived peptide (Bβ15-42), has emerged as a potential candidate for protecting the vascular endothelium from the inflammatory damage induced by the cytokine storm in severe COVID-19.[1][2] This technical guide provides an in-depth overview of the preliminary in vitro and clinical studies on this compound in the context of COVID-19, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental designs.

Core Mechanism of Action

This compound is a naturally occurring peptide that has been shown to protect endothelial cells and reduce vascular leakage.[1][2] Its mechanism of action in the context of COVID-19-related inflammation involves the stabilization of endothelial cell junctions. In vitro studies have demonstrated that this compound counteracts the disruptive effects of a severe cytokine cocktail on the endothelial monolayer.[1][2]

The key molecular pathway involves the vascular endothelial (VE)-cadherin complex. This compound has been shown to inactivate the RhoGTPase signaling pathway.[1][2] Specifically, it attenuates the activity of RhoA, a member of the RhoGTPase family, and down-regulates the phosphorylation of its downstream effector, ROCK1.[1][2] This leads to the restoration of continuous VE-cadherin distribution at the cell surface, thereby strengthening the endothelial barrier.[1][2] It is important to note that this compound does not appear to exert its protective effects through anti-apoptotic or anti-necrotic mechanisms.[2]

Signaling Pathway of this compound in Endothelial Cells

FX06_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VE_cadherin VE-cadherin Endothelial_Hyperpermeability Endothelial Hyperpermeability VLDLR VLDL Receptor Fyn Fyn VLDLR->Fyn activates RhoGTPase RhoGTPase Fyn->RhoGTPase activates RhoA RhoA RhoGTPase->RhoA activates p_ROCK1 p-ROCK1 RhoA->p_ROCK1 phosphorylates Stress_Fibers Stress Fiber Formation p_ROCK1->Stress_Fibers promotes Stress_Fibers->Endothelial_Hyperpermeability leads to Cytokine_Storm COVID-19 Cytokine Storm Cytokine_Storm->VLDLR activates FX06 This compound FX06->VLDLR inhibits

Caption: Proposed signaling pathway of this compound in mitigating cytokine-induced endothelial hyperpermeability.

In Vitro Studies

Experimental Protocol: Cytokine Storm Model

An in vitro model was developed to simulate the hyperinflammatory state observed in severe COVID-19 patients.[2]

  • Cell Culture: Human pulmonary microvascular endothelial cells (HULEC-5a) were cultured to form a monolayer.

  • Cytokine Cocktail Treatment: The endothelial cell monolayer was treated for 24 hours with a "severe cytokine cocktail" designed to mimic the cytokine profile of critically ill COVID-19 patients. The composition of this cocktail is detailed in the table below.

  • This compound Intervention: In the experimental group, this compound was added to the culture for the final 2 hours of the 24-hour cytokine treatment.

  • Analysis: The effects of the cytokine cocktail and this compound on the endothelial cells were assessed through various assays, including transendothelial migration (TEM) of peripheral blood mononuclear cells (PBMCs), cytotoxicity assays, and analysis of cell morphology and protein expression.[2]

Table 1: Composition of the Severe Cytokine Cocktail

Cytokine/ChemokineConcentration (ng/mL)
IL-1α10
IL-1β10
IL-6100
IL-1850
TNF-α100
IFN-γ20
IL-1ra100
IL-850
IL-1010
IP-10150

Experimental Workflow: In Vitro Study

In_Vitro_Workflow Start Start Cell_Culture Culture HULEC-5a cells to form a monolayer Start->Cell_Culture Treatment Treat with Severe Cytokine Cocktail for 24 hours Cell_Culture->Treatment FX06_Addition Add this compound for the final 2 hours Treatment->FX06_Addition Control Control Group (Cytokine Cocktail only) Treatment->Control Analysis Analysis FX06_Addition->Analysis Control->Analysis TEM_Assay Transendothelial Migration (TEM) Assay Analysis->TEM_Assay Cytotoxicity_Assay Cytotoxicity Assay (CD8+ T cells) Analysis->Cytotoxicity_Assay Morphology_Analysis Morphological Analysis (VE-cadherin, F-actin) Analysis->Morphology_Analysis Proteomics_Analysis Proteomics & Phosphoproteomics Analysis->Proteomics_Analysis End End Proteomics_Analysis->End

Caption: Workflow for the in vitro investigation of this compound's effect on endothelial cells under simulated COVID-19 cytokine storm conditions.
Quantitative In Vitro Results

The in vitro studies demonstrated that this compound significantly mitigated the harmful effects of the severe cytokine cocktail on the endothelial monolayer.[2]

Table 2: Summary of Key In Vitro Findings

ParameterEffect of Severe Cytokine CocktailEffect of this compound Treatment
PBMC-Endothelial Adhesion & TransmigrationEnhancedSignificantly Reduced[2]
Cytotoxic Activity of Allogeneic CD8+ T cellsIncreasedMitigated[2]
VE-cadherin DistributionDisruptedRestored to continuous distribution[2]
F-actin Stress FibersElongatedReversed morphological changes[2]
Pro-inflammatory Angiogenic ActivityEnhancedDown-regulated[2]

Clinical Studies

Randomized Clinical Trial in ARDS Patients (Guérin et al.)

A multicenter, double-blind, randomized clinical trial was conducted to evaluate the efficacy of this compound in reducing vascular leakage in patients with SARS-CoV-2-induced ARDS.[3][4][5]

Experimental Protocol: Guérin et al. Clinical Trial
  • Patient Population: The trial included adult patients with COVID-19-associated ARDS who had been receiving invasive mechanical ventilation for less than 5 days.

  • Randomization: 49 patients were randomized to receive either this compound (n=25) or a placebo (n=24).[3]

  • Intervention: The this compound group received an intravenous administration of 400 mg/day for 5 days.[3][5]

  • Primary Endpoint: The primary outcome measured was the change in the transpulmonary thermodilution-derived extravascular lung-water index (EVLWi) from day 1 to day 7.[3][5]

  • Secondary Endpoints: Secondary outcomes included cardiac index, pulmonary vascular permeability index, fluid balance, PaO2/FiO2 ratio, and duration of mechanical ventilation.[3]

Experimental Workflow: Guérin et al. Clinical Trial

Clinical_Trial_Workflow Start Start Patient_Screening Screen Adult Patients with COVID-19 ARDS (<5 days on ventilation) Start->Patient_Screening Randomization Randomize Patients (n=49) Patient_Screening->Randomization FX06_Group This compound Group (n=25) 400 mg/day IV for 5 days Randomization->FX06_Group 1:1 Placebo_Group Placebo Group (n=24) Randomization->Placebo_Group Data_Collection Collect Data (Days 1-7) FX06_Group->Data_Collection Placebo_Group->Data_Collection Primary_Endpoint Primary Endpoint: Change in EVLWi Data_Collection->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: Cardiac Index, PaO2/FiO2, etc. Data_Collection->Secondary_Endpoints Analysis Analyze Data Primary_Endpoint->Analysis Secondary_Endpoints->Analysis End End Analysis->End

Caption: Workflow of the randomized clinical trial investigating this compound in COVID-19 ARDS patients.
Quantitative Clinical Trial Results

The results of this clinical trial indicated that this compound did not significantly reduce pulmonary vascular leakage compared to the placebo.[3][5]

Table 3: Primary and Secondary Outcomes of the Guérin et al. Clinical Trial

OutcomeThis compound Group (n=25)Placebo Group (n=24)p-value
Baseline EVLWi (mL/kg), median [IQR] 15.6 [13.5; 18.5]15.6 [13.5; 18.5]-
Change in EVLWi from Day 1 to Day 7 (mL/kg), median [IQR] -1.9 [-3.3; -0.5]-0.8 [-5.5; -1.1]0.51[3]
Cardiac Index Comparable to PlaceboComparable to this compound-
Pulmonary Vascular Permeability Index Comparable to PlaceboComparable to this compound-
Fluid Balance Comparable to PlaceboComparable to this compound-
PaO2/FiO2 Ratio Comparable to PlaceboComparable to this compound-
Duration of Mechanical Ventilation Comparable to PlaceboComparable to this compound-
Ventilator-Associated Pneumonia 16/25 (64%)6/24 (25%)0.009[3]
Mortality 10% higher (not statistically significant)-p=1[6]

Conclusion and Future Directions

Preliminary in vitro studies provided a strong rationale for investigating this compound as a therapeutic agent to combat endothelial dysfunction in severe COVID-19. The compound demonstrated a clear protective effect on endothelial cells exposed to a simulated cytokine storm. However, the initial randomized clinical trial in patients with established ARDS did not show a significant benefit of this compound in reducing pulmonary vascular leakage.[3][5]

The discrepancy between the promising in vitro data and the clinical trial results may be attributable to several factors, including the timing of intervention and the specific patient population studied. The authors of the clinical trial suggest that future investigations could explore the efficacy of this compound at earlier stages of the disease or with different dosing regimens.[5] Further research is warranted to fully elucidate the therapeutic potential of this compound in COVID-19 and other conditions characterized by vascular leakage.

References

Methodological & Application

Application Notes: In Vitro Characterization of FX-06 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

FX-06, a fibrin-derived peptide (also known as Bβ15-42), is a promising therapeutic agent recognized for its cytoprotective properties, particularly in the context of endothelial dysfunction and inflammation.[1][2][3] It is a naturally occurring peptide in the human body.[2][3] In vitro studies are crucial for elucidating its mechanism of action and evaluating its efficacy in various cell-based models. The primary target of this compound is Vascular Endothelial (VE)-cadherin, a key component of endothelial cell-cell junctions.[1][4] By binding to VE-cadherin, this compound helps to stabilize the endothelial barrier, inhibit the transmigration of leukocytes, and mitigate the effects of inflammatory stimuli like cytokine storms.[4][5][6] These application notes provide a comprehensive overview of the experimental protocols used to investigate the in vitro effects of this compound.

Mechanism of Action

This compound exerts its protective effects on the endothelium through a multi-faceted signaling pathway initiated by its binding to VE-cadherin. This interaction prevents the disruption of endothelial cell junctions often caused by inflammatory mediators.[7] Key downstream effects include the inactivation of the RhoGTPase pathway. Specifically, this compound has been shown to attenuate the expression of RhoA and down-regulate its phosphorylated downstream effector, ROCK1, which are critical in the formation of F-actin stress fibers and increased endothelial permeability.[2][8] This signaling cascade helps to restore the continuous distribution of VE-cadherin at the cell surface, thereby preserving endothelial barrier integrity.[2]

FX06_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FX06 This compound Peptide VE_Cadherin VE-Cadherin FX06->VE_Cadherin Binds to RhoA RhoA Activation VE_Cadherin->RhoA Inhibits Barrier Barrier Stabilization VE_Cadherin->Barrier Promotes ROCK1 p-ROCK1 RhoA->ROCK1 Activates StressFibers Actin Stress Fiber Formation ROCK1->StressFibers Promotes Permeability Increased Endothelial Permeability StressFibers->Permeability Leads to Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Analysis A 1. Culture Endothelial Cells to Confluency B 2. Stimulate with Cytokine Cocktail (24h) A->B C 3. Add this compound Peptide (2-6h) B->C D 4. Add Fluorescently Labeled PBMCs C->D E 5. Incubate to Allow Adhesion/Migration D->E F 6. Wash to Remove Non-Adherent Cells E->F For Adhesion Assay G 7. Quantify Fluorescence E->G For TEM Assay (Read lower chamber) F->G Read adherent cells

References

Application Notes and Protocols for FX-06 in a Mouse Model of Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FX-06, a synthetic peptide identical to the naturally occurring fibrin-derived peptide Bβ15-42, has emerged as a promising therapeutic agent for mitigating ischemia-reperfusion injury (IRI). IRI is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This injury cascade is characterized by endothelial dysfunction, vascular leakage, and a robust inflammatory response, leading to significant tissue damage. This compound exerts its protective effects by competitively binding to vascular endothelial (VE)-cadherin, a key component of endothelial cell-cell junctions.[1] This interaction stabilizes the endothelial barrier, reduces vascular permeability, and inhibits the transmigration of leukocytes to the site of injury. These application notes provide detailed protocols for the use of this compound in a mouse model of ischemia-reperfusion injury, with a focus on renal and myocardial ischemia models.

Mechanism of Action: this compound and VE-Cadherin Signaling

This compound's primary mechanism of action involves its interaction with VE-cadherin at the endothelial cell junctions. By binding to VE-cadherin, this compound is thought to prevent the disruption of these junctions that typically occurs during ischemia-reperfusion. This stabilization of the endothelial barrier leads to several downstream protective effects:

  • Reduced Vascular Leakage: A hallmark of IRI is the breakdown of the endothelial barrier, leading to fluid and protein leakage into the interstitial space. By reinforcing VE-cadherin-mediated cell-cell adhesion, this compound helps to maintain endothelial integrity and reduce this leakage.

  • Inhibition of Leukocyte Infiltration: During reperfusion, inflammatory cells, particularly neutrophils, adhere to the endothelium and transmigrate into the ischemic tissue, where they release cytotoxic substances and exacerbate tissue damage. This compound's interaction with VE-cadherin interferes with this process, leading to a significant reduction in the infiltration of inflammatory cells.[2]

  • Anti-inflammatory Effects: By limiting leukocyte infiltration, this compound indirectly reduces the local inflammatory response and the release of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[3]

FX06_Mechanism cluster_endothelium Endothelial Cells cluster_junction Adherens Junction EC1 Endothelial Cell 1 EC2 Endothelial Cell 2 VECadherin1 VE-Cadherin Protection Endothelial Barrier Stabilization VECadherin1->Protection VECadherin2 VE-Cadherin VECadherin2->Protection Leukocyte Leukocyte Disruption Junction Disruption & Vascular Leakage Leukocyte->Disruption exacerbates Inflammation Inflammation & Tissue Damage Leukocyte->Inflammation mediates FX06 This compound FX06->VECadherin1 binds to FX06->VECadherin2 binds to FX06->Protection promotes IschemiaReperfusion Ischemia/ Reperfusion IschemiaReperfusion->Disruption leads to Disruption->Inflammation Protection->Leukocyte inhibits transmigration ReducedInflammation Reduced Inflammation & Tissue Protection Protection->ReducedInflammation

Caption: this compound Mechanism of Action

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in mouse models of ischemia-reperfusion injury based on published studies.

Table 1: this compound (Bβ15-42) Dosage and Administration in Mouse Models

ParameterDetailsReference
Dosage 2.4 mg/kg body weight[4]
Administration Route Intravenous (i.v.) or Intraperitoneal (i.p.)[4][5]
Vehicle Saline (NaCl) or Phosphate-Buffered Saline (PBS)[4][5]
Timing of Administration - At the time of reperfusion- Immediately pre-ischemia and at reperfusion- Twice daily for chronic models[4][5]

Table 2: Experimental Parameters for Ischemia-Reperfusion Models in Mice

ParameterRenal Ischemia ModelMyocardial Ischemia Model
Mouse Strain C57BL/6, BALB/cC57BL/6
Anesthesia Ketamine/Xylazine, PentobarbitalIsoflurane, Pentobarbital
Ischemia Induction Bilateral or unilateral renal pedicle clampingLigation of the left anterior descending (LAD) coronary artery
Duration of Ischemia 20-45 minutes30-60 minutes
Duration of Reperfusion 1 hour to 28 days2 hours to several weeks

Experimental Protocols

I. Preparation and Administration of this compound

Materials:

  • This compound (Bβ15-42) peptide

  • Sterile saline (0.9% NaCl) or PBS

  • Syringes and needles for injection (e.g., 27-30 gauge)

Protocol:

  • Reconstitution: Reconstitute the lyophilized this compound peptide in sterile saline or PBS to the desired stock concentration. Ensure complete dissolution by gentle vortexing.

  • Dosage Calculation: Calculate the volume of this compound solution to be administered based on the animal's body weight to achieve a final dose of 2.4 mg/kg.

  • Administration:

    • Intravenous (i.v.) injection: Administer the calculated volume via the tail vein.

    • Intraperitoneal (i.p.) injection: Administer the calculated volume into the peritoneal cavity.

II. Mouse Model of Renal Ischemia-Reperfusion Injury

Materials:

  • Anesthetics (e.g., Ketamine/Xylazine cocktail)

  • Surgical instruments (scissors, forceps, micro-vascular clamps)

  • Sutures

  • Heating pad to maintain body temperature

Protocol:

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine/xylazine). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Procedure:

    • Place the anesthetized mouse on a heating pad to maintain its body temperature at 37°C.

    • Make a midline abdominal incision to expose the kidneys.

    • Carefully dissect the renal pedicles, which contain the renal artery and vein.

    • Induce ischemia by clamping both renal pedicles with micro-vascular clamps for a predetermined duration (e.g., 27 minutes).[2] Visually confirm ischemia by the change in kidney color to a pale appearance.

  • Reperfusion:

    • After the ischemic period, remove the clamps to allow reperfusion. Successful reperfusion is indicated by the return of the kidneys' normal color.

  • This compound Administration: Administer this compound or vehicle control at the time of reperfusion as described in Protocol I. Some protocols may involve a second injection a few minutes after the initial one.[2]

  • Closure and Recovery: Close the abdominal incision in layers using sutures. Allow the mouse to recover on a heating pad until it regains consciousness. Provide post-operative analgesia as required.

Renal_Ischemia_Workflow start Start anesthesia Anesthetize Mouse start->anesthesia surgery Midline Abdominal Incision Expose Kidneys anesthesia->surgery dissection Dissect Renal Pedicles surgery->dissection clamping Clamp Renal Pedicles (Induce Ischemia) dissection->clamping ischemia_period Ischemic Period (e.g., 27 min) clamping->ischemia_period remove_clamps Remove Clamps (Initiate Reperfusion) ischemia_period->remove_clamps fx06_admin Administer this compound/Vehicle (i.v. or i.p.) remove_clamps->fx06_admin closure Suture Abdominal Incision fx06_admin->closure recovery Post-operative Recovery closure->recovery end End recovery->end

Caption: Renal Ischemia-Reperfusion Workflow
III. Mouse Model of Myocardial Ischemia-Reperfusion Injury

Materials:

  • Anesthetics (e.g., Isoflurane)

  • Ventilator

  • Surgical instruments (thoracic retractors, fine forceps, needle holders)

  • Suture (e.g., 8-0 silk)

  • Heating pad

Protocol:

  • Anesthesia and Ventilation: Anesthetize the mouse with isoflurane, intubate, and connect to a small animal ventilator.

  • Surgical Procedure:

    • Place the mouse in a supine position on a heating pad.

    • Perform a left thoracotomy to expose the heart.

    • Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.

    • Pass a suture (e.g., 8-0 silk) under the LAD artery.

  • Ischemia:

    • Induce myocardial ischemia by tightening the suture around the LAD. A small piece of PE tubing can be placed over the artery to prevent damage from the suture.

    • Confirm ischemia by observing the paling of the anterior ventricular wall.

  • Reperfusion:

    • After the desired ischemic period (e.g., 30-60 minutes), release the suture to allow reperfusion.

  • This compound Administration: Administer this compound or vehicle control at the time of reperfusion as described in Protocol I.

  • Closure and Recovery: Close the chest cavity and skin. Wean the mouse from the ventilator and allow it to recover on a heating pad. Provide post-operative care, including analgesics.

IV. Assessment of Outcomes

1. Assessment of Renal Injury:

  • Serum Creatinine and Blood Urea Nitrogen (BUN): Collect blood samples at various time points post-reperfusion to measure serum creatinine and BUN levels, which are indicators of renal function.

  • Histology: Harvest the kidneys at the end of the experiment, fix in formalin, and embed in paraffin. Stain tissue sections with Hematoxylin and Eosin (H&E) to assess tubular injury, necrosis, and inflammation.

  • Immunohistochemistry: Perform immunostaining on kidney sections for markers of inflammation (e.g., CD45 for total leukocytes, Ly-6G for neutrophils, F4/80 for macrophages) to quantify immune cell infiltration.[2]

2. Assessment of Myocardial Injury:

  • Infarct Size Measurement: At the end of the reperfusion period, excise the heart and stain with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable myocardium red, while the infarcted area remains pale. The infarct size can be quantified as a percentage of the area at risk.

  • Cardiac Troponin Levels: Measure serum levels of cardiac troponins (e.g., Troponin-T) as a biomarker of myocardial damage.

  • Echocardiography: Perform echocardiography at different time points to assess cardiac function, including ejection fraction and fractional shortening.

Logical Relationships in Experimental Design

The successful application of this compound in a mouse model of ischemia requires careful consideration of the experimental design, from the choice of model to the timing of intervention and the selection of appropriate outcome measures.

Logical_Relationships cluster_model Ischemia Model Selection cluster_intervention This compound Intervention cluster_outcomes Outcome Assessment renal Renal Ischemia myocardial Myocardial Ischemia cerebral Cerebral Ischemia dosage Dosage (e.g., 2.4 mg/kg) route Administration Route (i.v. or i.p.) timing Timing (Pre-, Post-, or Peri-ischemic) functional Functional Assessment (e.g., Serum Creatinine, Echocardiography) histological Histological Analysis (e.g., Infarct Size, Cell Infiltration) molecular Molecular Analysis (e.g., Cytokine Levels) model_choice Choice of Ischemia Model model_choice->renal model_choice->myocardial model_choice->cerebral intervention_strategy Intervention Strategy model_choice->intervention_strategy informs intervention_strategy->dosage intervention_strategy->route intervention_strategy->timing outcome_evaluation Evaluation of Efficacy intervention_strategy->outcome_evaluation determines outcome_evaluation->functional outcome_evaluation->histological outcome_evaluation->molecular

Caption: Experimental Design Logic

Conclusion

This compound represents a targeted therapeutic strategy for mitigating ischemia-reperfusion injury by preserving endothelial barrier function. The protocols outlined in these application notes provide a framework for investigating the efficacy of this compound in preclinical mouse models of renal and myocardial ischemia. Careful adherence to these methodologies and a well-structured experimental design are crucial for obtaining reproducible and translatable results.

References

Application Notes and Protocols for Administering FX-06 in a Porcine Model of Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the administration and evaluation of FX-06, a fibrin-derived peptide, in a porcine model of myocardial ischemia-reperfusion (I/R) injury. This compound has demonstrated cytoprotective effects by mitigating the inflammatory cascade and endothelial damage that characterizes reperfusion injury. The protocols outlined below are intended to serve as a detailed methodology for preclinical studies aimed at assessing the therapeutic potential of this compound.

This compound is a synthetic peptide identical to the N-terminal 28 amino acid residues of the Bβ chain of human fibrin (Bβ15-42). Its mechanism of action involves the competitive binding to vascular endothelial (VE)-cadherin on the surface of endothelial cells. This interaction strengthens the endothelial barrier, reduces capillary leakage, and inhibits the transendothelial migration of leukocytes, thereby attenuating the inflammatory response associated with I/R injury.

Data Presentation

The following tables summarize quantitative data from a porcine model of hemorrhagic shock and reperfusion, a systemic ischemia-reperfusion injury model that provides strong evidence for the protective effects of this compound.

Table 1: Hemodynamic and Cardiac Function Parameters

ParameterControl Group (Vehicle)This compound Treated Group (2.4 mg/kg)
Cardiac Index (L/min/m²)4.3 ± 0.256.3 ± 1.4
Stroke Volume Index (mL/m²)30 ± 651 ± 11
Cardiac Troponin T (ng/mL)0.58 ± 0.250.11 ± 0.09

Data presented as mean ± standard deviation. Data from a porcine model of hemorrhagic shock with 60 minutes of ischemia followed by resuscitation and reperfusion. This compound was administered as an intravenous bolus at the time of reperfusion.[1]

Table 2: Inflammatory and Tissue Injury Markers

ParameterControl Group (Vehicle)This compound Treated Group (2.4 mg/kg)
Interleukin-6 (IL-6) Plasma LevelsSignificantly higher than this compound groupSignificantly reduced vs. control
Myeloperoxidase-positive cells (neutrophils) in myocardiumHigh accumulationReduced accumulation
Infarct Size (% of Left Ventricle)Significantly larger than this compound groupSignificantly reduced vs. control (p < 0.05)

Qualitative and significance data are based on findings from porcine models of hemorrhagic shock and myocardial ischemia/reperfusion.[1][2] A study on a pig model with 1 hour of ischemia and 3 hours of reperfusion confirmed that this compound (2.4 mg/kg IV) significantly reduced infarct size compared to a control peptide.[2]

Experimental Protocols

Porcine Model of Myocardial Ischemia-Reperfusion Injury (Closed-Chest, Balloon Occlusion Model)

This protocol describes the creation of a reproducible model of myocardial infarction through the temporary occlusion of the left anterior descending (LAD) coronary artery.

1.1. Animal Preparation and Anesthesia:

  • Animal Model: Domestic pigs (20-30 kg body weight) are a suitable model due to the anatomical and physiological similarities of their cardiovascular system to that of humans.[1]

  • Anesthesia: Anesthesia can be induced with an intramuscular injection of ketamine and azaperone, followed by endotracheal intubation. Anesthesia is maintained with isoflurane or a continuous intravenous infusion of a combination of midazolam, sufentanil, and pancuronium bromide.[3]

  • Monitoring: Continuously monitor electrocardiogram (ECG), arterial blood pressure, and body temperature throughout the procedure.

1.2. Surgical Procedure:

  • Introduce a guide catheter through the femoral or carotid artery and advance it to the aortic root under fluoroscopic guidance.

  • Perform coronary angiography to visualize the coronary anatomy.

  • Introduce a balloon catheter over a guidewire and advance it into the left anterior descending (LAD) coronary artery, distal to the first diagonal branch.

  • Induce ischemia by inflating the balloon to occlude the LAD for a period of 50-90 minutes.[1] Successful occlusion is confirmed by ECG changes (ST-segment elevation) and visualization of contrast dye stopping at the balloon.

  • After the ischemic period, deflate the balloon to initiate reperfusion.

Preparation and Administration of this compound

2.1. Reconstitution of this compound:

  • This compound is typically supplied as a lyophilized powder.

  • Reconstitute the peptide in a suitable vehicle, such as sterile phosphate-buffered saline (PBS) or 0.9% saline, to the desired concentration.

2.2. Dosing and Administration:

  • The recommended dose of this compound is 2.4 mg/kg of body weight.[1][2]

  • Administer this compound as a single intravenous (IV) bolus.[1]

  • The timing of administration is critical. Administer the this compound bolus at the onset of reperfusion (i.e., immediately after the deflation of the coronary balloon).[1]

Post-Operative Care and Monitoring
  • Provide appropriate post-operative analgesia and care as per institutional guidelines.

  • Monitor the animals for any adverse events.

  • Animals can be followed for various time points (e.g., 4 hours, 24 hours, 7 days) to assess cardiac function and infarct size.

Outcome Assessments
  • Infarct Size Measurement: At the end of the study period, euthanize the animal and excise the heart. Infarct size can be determined by staining heart slices with triphenyltetrazolium chloride (TTC), where viable myocardium stains red and the infarcted area remains pale.

  • Cardiac Function: Assess cardiac function using techniques such as cardiac magnetic resonance imaging (MRI) to measure ejection fraction, end-systolic volume, and end-diastolic volume.[1]

  • Inflammatory Markers: Collect blood samples to measure plasma levels of inflammatory cytokines such as IL-6.[1] Perform histological analysis of myocardial tissue to quantify the infiltration of inflammatory cells, such as neutrophils (myeloperoxidase-positive cells).[1]

Visualizations

Signaling Pathway of this compound

FX06_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_outcomes Pathophysiological Outcomes FX06 This compound VE_Cadherin VE-Cadherin FX06->VE_Cadherin Binds to Adherens_Junction Strengthened Adherens Junctions VE_Cadherin->Adherens_Junction Activates signaling Capillary_Leakage Reduced Capillary Leakage Adherens_Junction->Capillary_Leakage Leukocyte_Transmigration Inhibited Leukocyte Transmigration Adherens_Junction->Leukocyte_Transmigration Reperfusion_Injury Ameliorated Reperfusion Injury Capillary_Leakage->Reperfusion_Injury Inflammation Reduced Inflammation Leukocyte_Transmigration->Inflammation Inflammation->Reperfusion_Injury Experimental_Workflow cluster_preparation Preparation cluster_procedure Ischemia-Reperfusion Procedure cluster_intervention Intervention cluster_assessment Outcome Assessment Animal_Prep Animal Preparation & Anesthesia Catheterization Vascular Access & Catheterization Animal_Prep->Catheterization Angiography Coronary Angiography Catheterization->Angiography Occlusion LAD Balloon Occlusion (50-90 min) Angiography->Occlusion Reperfusion Balloon Deflation (Reperfusion) Occlusion->Reperfusion FX06_Admin IV Bolus Administration of this compound (2.4 mg/kg) Reperfusion->FX06_Admin Administer at onset Monitoring Post-operative Monitoring FX06_Admin->Monitoring Cardiac_Function Cardiac Function Assessment (MRI) Monitoring->Cardiac_Function Infarct_Size Infarct Size Measurement (TTC) Monitoring->Infarct_Size Inflammation Inflammatory Marker Analysis Monitoring->Inflammation

References

Application Notes and Protocols for In Vitro Vascular Permeability Assay Using FX-06

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FX-06, a synthetic peptide derived from the Bβ chain of human fibrin (Bβ15-42), has emerged as a promising therapeutic agent for conditions associated with increased vascular permeability.[1][2][3] Pathological vascular leakage is a hallmark of various diseases, including acute respiratory distress syndrome (ARDS), sepsis, and ischemia-reperfusion injury.[1][4] this compound exerts its protective effects by enhancing endothelial barrier function.[5][6][7] Its primary mechanism of action involves binding to vascular endothelial (VE)-cadherin at cell-cell junctions.[1][3][5] This interaction initiates a signaling cascade that counteracts inflammatory stimuli, thereby stabilizing the endothelial barrier and reducing leakage.[5][7] These application notes provide a detailed protocol for assessing the efficacy of this compound in an in vitro model of vascular permeability.

Mechanism of Action

This compound's primary mode of action is the stabilization of the endothelial barrier through its interaction with VE-cadherin.[1][5] This interaction triggers a signaling pathway that antagonizes the effects of inflammatory mediators that typically increase vascular permeability. Specifically, this compound has been shown to prevent the activation of RhoA, a key regulator of endothelial cell contraction and gap formation.[5][6][7] By inhibiting RhoA-mediated stress fiber formation, this compound helps maintain the integrity of adherens junctions, thus preserving the endothelial barrier.[2][5]

The binding of this compound to VE-cadherin leads to the dissociation of the Src kinase Fyn from the VE-cadherin complex.[5][6][7] Fyn then associates with and activates p190RhoGAP, a GTPase-activating protein that inactivates RhoA.[2][5][6] This signaling cascade effectively counteracts the pro-permeability effects of various inflammatory stimuli.

Data Presentation

Table 1: Summary of In Vitro Efficacy of this compound on Endothelial Permeability

Cell TypePermeability InducerThis compound ConcentrationObserved Effect on PermeabilityReference
Human Umbilical Vein Endothelial Cells (HUVECs)Sera from Idiopathic Systemic Capillary Leak Syndrome (ISCLS) patients50 µg/mlPrevents and reverses hyperpermeability induced by ISCLS sera.[8][8]
Human Pulmonary Microvascular Endothelial Cells (HULEC-5a)Cocktail of pro-inflammatory cytokines (mimicking COVID-19)Not specifiedSignificantly reduced transendothelial migration of peripheral blood mononuclear cells (PBMCs). Restored continuous VE-cadherin distribution.[2][9][10][2][9][10]
Endothelial CellsThrombinNot specifiedPrevents thrombin-induced stress fiber formation and RhoA activation.[5][6][5][6]
Endothelial CellsLipopolysaccharide (LPS)Not specifiedReduces LPS-induced lung edema in animal models, confirming endothelial barrier preservation.[5][6][5][6]

Experimental Protocols

In Vitro Vascular Permeability Assay (Transwell Model)

This protocol describes a widely used method to assess endothelial barrier function in vitro by measuring the passage of a fluorescently labeled high-molecular-weight dextran across an endothelial cell monolayer cultured on a porous membrane.

Materials and Reagents:

  • Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or Human Pulmonary Microvascular Endothelial Cells - HULEC-5a)

  • Complete cell culture medium (e.g., EGM-2)

  • This compound (synthetic peptide)

  • Permeability inducer (e.g., Thrombin, Lipopolysaccharide (LPS), TNF-α, or sera from patients)

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Collagen (e.g., Rat tail collagen, Type I)

  • FITC-Dextran (e.g., 70 kDa)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fluorescence plate reader

Procedure:

  • Coating Transwell Inserts:

    • Dilute collagen solution to a final concentration of 50 µg/ml in sterile 0.02 N acetic acid.

    • Add a sufficient volume of the diluted collagen solution to the upper chamber of each Transwell insert to cover the membrane surface (e.g., 100 µl for a 24-well plate insert).

    • Incubate for 1-2 hours at 37°C.

    • Aspirate the collagen solution and wash the inserts twice with sterile PBS. Allow the inserts to air dry in a sterile hood.

  • Seeding Endothelial Cells:

    • Culture endothelial cells to 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in complete medium and perform a cell count.

    • Seed the endothelial cells onto the collagen-coated Transwell inserts at a high density to ensure the formation of a confluent monolayer (e.g., 1 x 10^5 cells per insert for a 24-well plate).

    • Add complete medium to the lower chamber of each well.

    • Culture the cells for 2-3 days at 37°C in a 5% CO2 incubator, or until a confluent monolayer is formed. The integrity of the monolayer can be confirmed by microscopy or by measuring transendothelial electrical resistance (TEER).

  • Treatment with this compound and Permeability Inducer:

    • Once a confluent monolayer is established, replace the medium in both the upper and lower chambers with a fresh basal medium.

    • Prepare the treatment solutions:

      • Control group: Basal medium only.

      • Permeability inducer group: Basal medium containing the permeability-inducing agent at the desired concentration.

      • This compound treatment group: Basal medium containing both this compound (e.g., at a final concentration of 50 µg/ml) and the permeability-inducing agent. A pre-incubation with this compound for 1-2 hours before adding the inducer may also be tested.

    • Add the respective treatment solutions to the upper chamber of the Transwell inserts.

    • Incubate for the desired period (e.g., 4-24 hours), depending on the permeability inducer used.

  • Permeability Measurement:

    • Prepare a solution of FITC-Dextran (e.g., 1 mg/ml) in a basal medium.

    • After the treatment incubation period, add the FITC-Dextran solution to the upper chamber of each insert.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

    • After incubation, collect a sample from the lower chamber of each well.

    • Measure the fluorescence intensity of the samples using a fluorescence plate reader (Excitation: 490 nm, Emission: 520 nm).

  • Data Analysis:

    • The amount of FITC-Dextran that has passed through the endothelial monolayer into the lower chamber is proportional to the permeability of the monolayer.

    • Calculate the percentage of permeability relative to the control group.

    • Compare the permeability between the different treatment groups. A significant reduction in fluorescence intensity in the this compound treated group compared to the permeability inducer group indicates a protective effect of this compound.

Visualizations

G cluster_0 Inflammatory Stimuli Inflammatory Stimuli VE-Cadherin VE-Cadherin Inflammatory Stimuli->VE-Cadherin destabilizes Fyn Fyn VE-Cadherin->Fyn Fyn dissociates RhoA-GTP (Active) RhoA-GTP (Active) VE-Cadherin->RhoA-GTP (Active) leads to activation p190RhoGAP p190RhoGAP Fyn->p190RhoGAP activates p190RhoGAP->RhoA-GTP (Active) inactivates RhoA-GDP (Inactive) RhoA-GDP (Inactive) Stress Fibers Stress Fibers RhoA-GTP (Active)->Stress Fibers promotes Barrier Integrity Barrier Integrity RhoA-GDP (Inactive)->Barrier Integrity maintains Barrier Disruption Barrier Disruption Stress Fibers->Barrier Disruption causes This compound This compound This compound->VE-Cadherin binds & stabilizes

Caption: Signaling pathway of this compound in endothelial cells.

G cluster_workflow Experimental Workflow A 1. Coat Transwell inserts with collagen B 2. Seed endothelial cells and culture to form a monolayer A->B C 3. Treat with this compound and/or permeability inducer B->C D 4. Add FITC-Dextran to the upper chamber C->D E 5. Incubate to allow for passage of dextran D->E F 6. Collect sample from the lower chamber E->F G 7. Measure fluorescence to quantify permeability F->G

Caption: Workflow for the in vitro vascular permeability assay.

References

Application Notes: Modulating Endothelial Cell Migration and Permeability with FX-06

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial cells form the critical barrier of blood vessels and play a pivotal role in processes such as angiogenesis, inflammation, and tissue repair. The integrity of this barrier and the migratory capacity of these cells are fundamental to vascular homeostasis. Dysregulation of endothelial cell function is a hallmark of various pathological conditions, including vascular leakage syndromes and inflammatory disorders. The Transwell assay is a robust and widely used in vitro tool to quantitatively assess endothelial cell migration and permeability.

FX-06, a synthetically produced peptide derived from the Bβ chain of human fibrin, has emerged as a promising therapeutic agent for conditions associated with endothelial dysfunction and increased vascular permeability.[1] It has been shown to protect the endothelial barrier and modulate inflammatory responses.[2][3] This document provides detailed protocols for utilizing a Transwell assay system to evaluate the effects of this compound on endothelial cell migration and permeability.

Scientific Background

This compound, also known as Bβ15-42, exerts its protective effects on the endothelium through a multifaceted mechanism of action.[2][4] A key aspect of its function is the interaction with vascular endothelial (VE)-cadherin, a crucial component of adherens junctions between endothelial cells.[1][5] By binding to VE-cadherin, this compound helps to stabilize these junctions, thereby enhancing the integrity of the endothelial barrier and reducing permeability.[5][6]

Furthermore, this compound has been shown to counteract inflammatory processes that lead to endothelial dysfunction. In the context of a cytokine storm, for instance, this compound can significantly reduce the adhesion and subsequent transendothelial migration (TEM) of immune cells, such as peripheral blood mononuclear cells (PBMCs), across the endothelial monolayer.[2][3] This effect is partly mediated by the downregulation of the RhoA signaling pathway.[3][7] this compound promotes the dissociation of the tyrosine kinase Fyn from VE-cadherin and its association with p190RhoGAP, an antagonist of RhoA. This leads to the inactivation of RhoA and its downstream effector, ROCK1, resulting in reduced cell contraction and maintenance of barrier function.[3][7]

These mechanisms make this compound a compelling candidate for therapeutic intervention in diseases characterized by vascular leakage and inflammation. The following protocols provide a framework for investigating these effects in a controlled in vitro setting.

Experimental Data Summary

The following tables summarize representative quantitative data that could be obtained from Transwell assays investigating the effect of this compound on endothelial cell permeability and migration.

Table 1: Effect of this compound on Endothelial Monolayer Permeability

Treatment GroupFITC-Dextran Permeability (Fold Change)Standard Deviation
Untreated Control1.00± 0.12
Inflammatory Stimulus (e.g., Cytokine Cocktail)3.50± 0.45
Inflammatory Stimulus + this compound (50 µg/mL)1.25± 0.20
This compound (50 µg/mL) alone0.95± 0.10

Table 2: Effect of this compound on Endothelial Cell Migration

Treatment GroupMigrated Cells per FieldStandard Deviation
Negative Control (Basal Medium)50± 8
Positive Control (e.g., VEGF, 20 ng/mL)250± 25
Positive Control + this compound (50 µg/mL)120± 15
This compound (50 µg/mL) alone45± 6

Experimental Protocols

Protocol 1: Endothelial Cell Permeability Assay

This assay measures the passage of a tracer molecule (e.g., FITC-dextran) across an endothelial cell monolayer, providing an indication of barrier integrity.

Materials:

  • Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Endothelial Growth Medium (EGM)

  • Transwell inserts (e.g., 6.5 mm diameter with 0.4 µm pores for 24-well plates)[8][9]

  • 24-well tissue culture plates[8]

  • This compound peptide

  • Inflammatory stimulus (e.g., cytokine cocktail, thrombin)[8]

  • FITC-Dextran (high molecular weight)

  • Phosphate Buffered Saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed endothelial cells (e.g., 2 x 10^5 cells/insert) onto the upper chamber of the Transwell inserts in EGM. Place the inserts into a 24-well plate containing EGM in the lower chamber.[8]

  • Monolayer Formation: Culture the cells for 2-4 days at 37°C and 5% CO2, or until a confluent monolayer is formed.[10] The medium should be changed every 2 days.

  • Treatment:

    • Once a confluent monolayer is established, gently aspirate the medium from the upper and lower chambers.

    • Add fresh basal medium containing the desired concentrations of this compound and/or inflammatory stimulus to the upper and lower chambers. A common concentration for this compound is 50 µg/ml.[5] Include appropriate controls (untreated, stimulus alone, this compound alone).

    • Incubate for the desired treatment period (e.g., 2 to 24 hours).

  • Permeability Measurement:

    • Carefully remove the medium from the upper chamber.

    • Add medium containing FITC-Dextran to the upper chamber.

    • Incubate for a defined period (e.g., 20 minutes to 1 hour) at room temperature, protected from light.

    • Collect a sample from the lower chamber.

  • Quantification: Measure the fluorescence of the sample from the lower chamber using a fluorescence plate reader (excitation/emission ~485/535 nm). The amount of fluorescence is proportional to the permeability of the monolayer.

Protocol 2: Endothelial Cell Migration (Chemotaxis) Assay

This assay, also known as a Boyden chamber assay, measures the directional migration of endothelial cells through a porous membrane towards a chemoattractant.[11]

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Endothelial Basal Medium (EBM) with reduced serum (e.g., 0.5-2% FBS)

  • Transwell inserts (e.g., 8.0 µm pore size for 24-well plates)

  • 24-well tissue culture plates

  • This compound peptide

  • Chemoattractant (e.g., Vascular Endothelial Growth Factor - VEGF)

  • Cell detachment solution (e.g., Trypsin-EDTA)

  • Cotton swabs

  • Fixation and staining reagents (e.g., Methanol, Crystal Violet)

  • Microscope

Procedure:

  • Cell Preparation: Culture endothelial cells to 70-90% confluency. The day before the assay, replace the growth medium with a low-serum medium to starve the cells.

  • Assay Setup:

    • Place the chemoattractant (e.g., VEGF at 20 ng/mL) in the lower chamber of the 24-well plate. For testing the inhibitory effect of this compound, add it along with the chemoattractant.

    • Include a negative control with basal medium only in the lower chamber.

  • Cell Seeding:

    • Harvest the starved endothelial cells and resuspend them in a low-serum medium at a concentration of 1 x 10^5 cells/mL.

    • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 4-6 hours to allow for cell migration.

  • Fixation and Staining:

    • Carefully remove the inserts from the plate.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with methanol for 10-20 minutes.[12]

    • Stain the cells with a solution of 0.2% Crystal Violet for 5-10 minutes.[12]

    • Gently wash the inserts with water to remove excess stain.

  • Quantification:

    • Allow the membrane to dry.

    • Count the number of migrated cells on the lower surface of the membrane using a microscope. Count several random fields of view and calculate the average.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound in endothelial cells.

G cluster_prep Cell Preparation cluster_assay Transwell Assay Setup cluster_analysis Analysis Culture Culture Endothelial Cells to Confluency Starve Serum Starve Cells (for Migration Assay) Culture->Starve Harvest Harvest and Resuspend Cells Starve->Harvest SeedCells Seed Cells in Upper Chamber Harvest->SeedCells AddChemo Add Chemoattractant/FX-06 to Lower Chamber Incubate Incubate (4-24h) SeedCells->Incubate RemoveNonMigrated Remove Non-Migrated Cells Incubate->RemoveNonMigrated FixStain Fix and Stain Migrated Cells RemoveNonMigrated->FixStain Quantify Quantify Migration/Permeability FixStain->Quantify G cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm FX06 This compound VECadherin VE-Cadherin FX06->VECadherin Binds Fyn Fyn VECadherin->Fyn Dissociates p190RhoGAP p190RhoGAP Fyn->p190RhoGAP Associates & Activates RhoA_GTP Active RhoA-GTP p190RhoGAP->RhoA_GTP Inactivates RhoA_GDP Inactive RhoA-GDP RhoA_GTP->RhoA_GDP ROCK1 ROCK1 RhoA_GTP->ROCK1 Activates StressFibers Actin Stress Fibers ROCK1->StressFibers Promotes Formation Barrier Barrier Disruption (Increased Permeability) StressFibers->Barrier

References

Application Notes and Protocols for FX-06 in In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of FX-06, a fibrin-derived peptide (Bβ15-42), in in vivo research models of ischemia-reperfusion injury and hemorrhagic shock.

Introduction

This compound is a synthetic peptide with demonstrated protective effects in various models of tissue injury, primarily by preserving endothelial barrier function and modulating inflammatory responses. Its mechanism of action involves binding to vascular endothelial (VE)-cadherin, a key component of endothelial cell-cell junctions. This interaction helps to stabilize the endothelial barrier, reduce vascular leakage, and inhibit the transendothelial migration of leukocytes to sites of injury. These properties make this compound a promising candidate for investigation in conditions characterized by endothelial dysfunction, such as myocardial infarction and systemic shock.

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes of this compound in various in vivo models.

Table 1: this compound Dosage and Administration in Preclinical Animal Models

Animal ModelConditionDosageAdministration RouteVehicleKey Findings
PigHemorrhagic Shock2.4 mg/kgIntravenous (IV) bolusPhosphate Buffered Saline (PBS)Improved pulmonary and circulatory function; reduced organ damage.[1]
PigIschemia/Reperfusion2.4 mg/kgIntravenous (IV)Not specifiedReduced myocardial infarct size.
RatMyocardial Ischemia/Reperfusion0.8 mg/kgIntravenous (IV)SalineCardioprotective effects.

Table 2: this compound Dosage and Administration in Clinical Trials

PopulationConditionDosageAdministration RouteKey Findings
HumanAcute ST-segment elevation myocardial infarction400 mg total dose (administered as two 200 mg IV boluses 10 minutes apart)Intravenous (IV) bolusReduced necrotic core zone of the infarct.[2]
HumanCOVID-192 x 200 mg per day for 5 daysIntravenous (IV)Investigational for preventing disease progression.

Signaling Pathway

This compound exerts its effects by modulating the VE-cadherin signaling pathway at endothelial cell junctions. Under inflammatory conditions, the binding of leukocytes to the endothelium triggers signaling cascades that lead to the destabilization of these junctions, increasing vascular permeability and allowing leukocyte transmigration into the surrounding tissue. This compound competitively binds to VE-cadherin, which is thought to prevent the disruptive signaling initiated by inflammatory mediators and leukocyte adhesion. This helps to maintain the integrity of the endothelial barrier. One of the key downstream effects of this compound binding is the inhibition of the RhoA signaling pathway, which is involved in cytoskeletal changes that lead to the formation of gaps between endothelial cells. By inhibiting RhoA, this compound helps to keep the endothelial barrier intact.

FX06_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_endothelial_cell Endothelial Cell FX06 This compound VECadherin VE-Cadherin FX06->VECadherin Binds to Fyn Fyn FX06->Fyn Promotes Dissociation Leukocyte Leukocyte Leukocyte->VECadherin Disrupts Association VECadherin->Fyn Association Barrier_Integrity Endothelial Barrier Integrity (Reduced Permeability & Leukocyte Transmigration) VECadherin->Barrier_Integrity Maintains p190RhoGAP p190RhoGAP Fyn->p190RhoGAP Activates RhoA_GTP RhoA-GTP (Active) p190RhoGAP->RhoA_GTP Inactivates RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP->RhoA_GDP ROCK ROCK RhoA_GTP->ROCK Activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement Promotes Barrier_Disruption Endothelial Barrier Disruption (Increased Permeability & Leukocyte Transmigration) Cytoskeletal_Rearrangement->Barrier_Disruption MI_Protocol_Workflow Myocardial Ischemia-Reperfusion Protocol Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Surgery Induce Myocardial Ischemia (LAD Ligation) Anesthesia->Surgery Prepare_FX06 Prepare this compound Solution (e.g., 0.8 mg/kg in Saline) Surgery->Prepare_FX06 Administer_FX06 Administer this compound (IV Bolus) Just Before Reperfusion Surgery->Administer_FX06 Prepare_FX06->Administer_FX06 Reperfusion Initiate Reperfusion (Remove Ligature) Administer_FX06->Reperfusion Monitor Monitor Animal (e.g., 24 hours) Reperfusion->Monitor Euthanasia Euthanize Animal Monitor->Euthanasia Analysis Endpoint Analysis (Infarct Size, Biomarkers) Euthanasia->Analysis End End Analysis->End HS_Protocol_Workflow Hemorrhagic Shock Protocol Workflow Start Start Anesthesia Anesthetize Mouse Start->Anesthesia Surgery Cannulate Artery Anesthesia->Surgery Induce_Shock Induce Hemorrhagic Shock (Blood Withdrawal to MAP 25-30 mmHg) Surgery->Induce_Shock Prepare_FX06 Prepare this compound Solution (e.g., 2.4 mg/kg in PBS) Induce_Shock->Prepare_FX06 Administer_FX06 Administer this compound (IV Bolus) at Onset of Resuscitation Induce_Shock->Administer_FX06 Prepare_FX06->Administer_FX06 Resuscitation Initiate Resuscitation (Fluid/Blood Reinfusion) Administer_FX06->Resuscitation Monitor Monitor Animal (e.g., 4-24 hours) Resuscitation->Monitor Euthanasia Euthanize Animal Monitor->Euthanasia Analysis Endpoint Analysis (Organ Function, Histology) Euthanasia->Analysis End End Analysis->End

References

Application Notes and Protocols for Lyophilized FX-06 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FX-06 is a fibrin-derived peptide (Bβ15-42) that has shown significant therapeutic potential in preclinical and clinical studies, particularly in the context of ischemia/reperfusion injury.[1][2] Its mechanism of action involves binding to vascular endothelial (VE)-cadherin, a key component of endothelial cell adherens junctions. This interaction helps to stabilize the endothelial barrier, reduce capillary leakage, and inhibit leukocyte transmigration.[2][3] These application notes provide detailed protocols for the reconstitution, handling, and experimental use of lyophilized this compound, ensuring optimal performance and reproducibility in research and development settings.

Product Information

CharacteristicDescription
Product Name This compound
Synonyms Fibrin-derived peptide Bβ15-42
Molecular Formula C131H205N39O39S1
Molecular Weight 3038.44 g/mol
Appearance White to off-white lyophilized powder
Purity >98% (as determined by HPLC)
Storage Store at -20°C to -80°C in a dry, dark place.

Reconstitution and Handling of Lyophilized this compound

Proper reconstitution and handling are critical to maintain the integrity and biological activity of this compound. Lyophilized peptides are stable for years when stored correctly, but their stability decreases significantly once in solution.[3][4][5]

2.1. Materials Required

  • Vial of lyophilized this compound

  • Sterile, high-purity solvent (e.g., Dimethyl sulfoxide (DMSO) for in vitro studies, sterile water, or a suitable buffer for in vivo studies)

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes with sterile tips

  • Vortex mixer and centrifuge

2.2. Reconstitution Protocol for In Vitro Stock Solutions

For most in vitro cell-based assays, DMSO is a suitable solvent for creating a concentrated stock solution.

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial, which can degrade the peptide.[5]

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration. For example, to create a 10 mM stock solution from 1 mg of this compound, add 32.9 µL of DMSO. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic.[2]

  • Dissolution: Gently swirl or vortex the vial to ensure the peptide is completely dissolved. A brief sonication in a water bath can aid in dissolving the peptide if necessary.[6][7] The solution should be clear and free of particulates.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is crucial to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[4][8]

2.3. Reconstitution for In Vivo Studies

For in vivo applications, the choice of solvent will depend on the experimental model and route of administration. Sterile water, saline, or a biocompatible buffer are commonly used. It is essential to ensure the final solution is isotonic and at a physiological pH.

Storage and Stability

3.1. Lyophilized Peptide

Storage ConditionDuration of Stability
Room TemperatureWeeks to months[3][9]
2-8°C1-2 years[3]
-20°C to -80°C3-5 years or longer[3][4]

3.2. Reconstituted Peptide

Storage ConditionSolventDuration of Stability
4°CAqueous BufferDays to weeks[4]
-20°CDMSO or Aqueous BufferUp to 1 month[2]
-80°CDMSO or Aqueous BufferUp to 6 months[2]

Note: Avoid using frost-free freezers as the temperature fluctuations during defrost cycles can degrade the peptide.[8]

Experimental Protocols

4.1. Endothelial Cell Permeability Assay

This assay measures the ability of this compound to enhance the barrier function of an endothelial cell monolayer. A common method is the Transwell permeability assay.

Principle: Endothelial cells are cultured on a porous membrane in a Transwell insert, forming a monolayer that separates the apical and basolateral compartments. The permeability of the monolayer is assessed by measuring the passage of a tracer molecule (e.g., FITC-dextran) from the apical to the basolateral compartment.

Protocol:

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the porous membrane of a 24-well Transwell insert and culture until a confluent monolayer is formed.

  • Monolayer Integrity: Assess the integrity of the monolayer by measuring the transendothelial electrical resistance (TEER).

  • Treatment: Pre-treat the endothelial monolayer with this compound at various concentrations (e.g., 10-100 µM) for a specified time (e.g., 1-4 hours).

  • Permeability Induction: Introduce a permeability-inducing agent (e.g., thrombin or VEGF) to the apical chamber, along with a fluorescent tracer (e.g., FITC-dextran).

  • Sample Collection: At various time points, collect samples from the basolateral chamber.

  • Quantification: Measure the fluorescence of the samples from the basolateral chamber using a fluorescence plate reader.

  • Analysis: Calculate the apparent permeability coefficient (Papp) to determine the effect of this compound on endothelial barrier function.

4.2. Leukocyte Transmigration Assay

This assay evaluates the inhibitory effect of this compound on the migration of leukocytes across an endothelial monolayer.

Principle: Similar to the permeability assay, an endothelial monolayer is formed on a Transwell insert. Leukocytes are then added to the apical chamber, and a chemoattractant is placed in the basolateral chamber to induce transmigration.

Protocol:

  • Endothelial Monolayer Formation: Culture HUVECs on a Transwell insert (with a suitable pore size, e.g., 3 µm) until a confluent monolayer is formed.[10]

  • Activation: Treat the endothelial monolayer with an inflammatory stimulus (e.g., TNF-α) to induce the expression of adhesion molecules.

  • This compound Treatment: Pre-incubate the endothelial monolayer with this compound at desired concentrations.

  • Leukocyte Addition: Add isolated leukocytes (e.g., neutrophils or PBMCs) to the apical chamber.

  • Chemoattractant: Add a chemoattractant (e.g., fMLP or SDF-1α) to the basolateral chamber.

  • Incubation: Incubate for a sufficient time to allow for transmigration (e.g., 2-4 hours).

  • Quantification: Collect the migrated leukocytes from the basolateral chamber and quantify them using a cell counter, flow cytometry, or a fluorescent labeling method.[10]

Mechanism of Action and Signaling Pathway

This compound exerts its protective effects by binding to VE-cadherin on the surface of endothelial cells. This binding is thought to enhance the homophilic interactions of VE-cadherin between adjacent cells, thereby strengthening the adherens junctions and stabilizing the endothelial barrier.

Signaling Cascade:

The binding of this compound to VE-cadherin can initiate intracellular signaling pathways that contribute to endothelial barrier integrity. VE-cadherin signaling is known to involve:

  • PI3K/Akt Pathway: VE-cadherin can activate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[11]

  • Modulation of VEGFR2 Signaling: VE-cadherin can associate with VEGFR2, modulating its signaling and preventing excessive permeability induced by VEGF.[12][13]

  • Interaction with Catenins: The cytoplasmic tail of VE-cadherin interacts with p120-catenin and β-catenin. These interactions are critical for linking the adherens junction to the actin cytoskeleton and for regulating VE-cadherin turnover at the cell surface.[14]

Visualizations

FX06_Reconstitution_Workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage lyophilized_fx06 Lyophilized this compound Vial equilibrate Equilibrate to Room Temperature lyophilized_fx06->equilibrate solvent Sterile Solvent (e.g., DMSO) add_solvent Add Solvent to Vial solvent->add_solvent equilibrate->add_solvent dissolve Gently Vortex/Swirl to Dissolve add_solvent->dissolve stock_solution Concentrated Stock Solution dissolve->stock_solution aliquot Aliquot into Single-Use Tubes stock_solution->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for the reconstitution of lyophilized this compound peptide.

FX06_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FX06 This compound Peptide VE_Cadherin VE-Cadherin FX06->VE_Cadherin Binds VEGFR2 VEGFR2 VE_Cadherin->VEGFR2 Modulates p120 p120-catenin VE_Cadherin->p120 Stabilizes beta_catenin β-catenin VE_Cadherin->beta_catenin Binds PI3K PI3K VE_Cadherin->PI3K Activates Actin Actin Cytoskeleton beta_catenin->Actin Links Akt Akt PI3K->Akt Activates Transcription Gene Transcription (Cell Survival) Akt->Transcription Promotes

References

Application Note: FX-06 Treatment of Human Umbilical Vein Endothelial Cells (HUVECs)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction FX-06, a synthetically produced peptide identical to the naturally occurring fibrin-derived peptide Bβ15-42, is a promising therapeutic agent for conditions associated with endothelial dysfunction and increased vascular permeability.[1][2][3] Endothelial dysfunction is a key factor in the pathogenesis of severe inflammatory conditions, leading to complications such as capillary leakage, coagulopathy, and multi-organ failure.[1][3][4] this compound has demonstrated a protective effect on endothelial cells (ECs) by preserving vascular barrier integrity and mitigating inflammatory responses.[5][6] This document provides detailed application notes and protocols for studying the effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs), a common in vitro model for vascular research.

Mechanism of Action this compound primarily targets the endothelial cell-specific adhesion molecule, Vascular Endothelial (VE)-cadherin.[2] In inflammatory states, this compound competes with fibrin fragments for binding to VE-cadherin, initiating a signaling cascade that strengthens the endothelial barrier.[2][7] The binding of this compound to VE-cadherin leads to the dissociation of the tyrosine kinase Fyn. This dissociation allows Fyn to associate with and activate p190RhoGAP, an antagonist of the small GTPase RhoA.[1] The subsequent inactivation of RhoA and its downstream effector, ROCK1, prevents the formation of F-actin stress fibers and cell contraction, thereby maintaining endothelial barrier integrity and reducing vascular leakage.[1][3][7]

FX06_Signaling_Pathway This compound Signaling Pathway in Endothelial Cells FX06 This compound VE_Cadherin VE-cadherin FX06->VE_Cadherin Binds Fyn Fyn VE_Cadherin->Fyn Dissociates p190RhoGAP p190RhoGAP Fyn->p190RhoGAP RhoA RhoA (Active) p190RhoGAP->RhoA Inactivates ROCK1 ROCK1 (Active) RhoA->ROCK1 Activates Barrier_Integrity Endothelial Barrier Integrity RhoA->Barrier_Integrity Disrupts Stress_Fibers F-actin Stress Fiber Formation ROCK1->Stress_Fibers Promotes Barrier_Dysfunction Endothelial Barrier Dysfunction Stress_Fibers->Barrier_Dysfunction Leads to

Caption: this compound binds to VE-cadherin, initiating a cascade that inhibits the RhoA/ROCK pathway.

Quantitative Data Summary

The effects of this compound on endothelial cells, particularly in the context of a pro-inflammatory challenge (e.g., a cytokine cocktail), have been documented across several studies. The following tables summarize these key findings.

Table 1: Effect of this compound on Endothelial Barrier Function and Morphology

ParameterConditionEffect of this compoundReference
PBMC Adhesion Cytokine-inducedSignificantly Reduced[1][8]
Transendothelial Migration Cytokine-inducedSignificantly Reduced[7][8]
VE-cadherin Distribution Cytokine-induced disruptionRestored continuous surface distribution[3][8]
F-actin Stress Fibers Cytokine-induced elongationReversed elongation[3][8]
Cell Viability This compound aloneNo significant effect[1]
Syndecan-1 (CD138) Cytokine-inducedAltered surface expression, assisting barrier function[3][8]

Table 2: Effect of this compound on Key Signaling Proteins

Protein/PathwayConditionEffect of this compoundReference
RhoGTPase Activity Cytokine-inducedInactivated[3][7]
RhoA Expression Cytokine-inducedAttenuated[7][9]
ROCK1 (phosphorylated) Cytokine-inducedDown-regulated[3][7]
Tight & Gap Junction Signaling Cytokine-inducedIncreased activity[1][7]

Experimental Protocols

The following are detailed protocols for treating HUVECs with this compound and assessing the outcomes.

Experimental_Workflow General Experimental Workflow for this compound Treatment cluster_analysis 4. Endpoint Analysis Start 1. HUVEC Culture (to 80-90% confluence) Induce 2. Inflammatory Challenge (e.g., Cytokine Cocktail, 24h) Start->Induce Treat 3. This compound Treatment (Co-incubation, e.g., 2h) Induce->Treat TEM Transendothelial Migration Assay Treat->TEM IF Immunofluorescence (VE-cadherin, F-actin) Treat->IF WB Western Blot (RhoA, p-ROCK) Treat->WB Viability Viability/Apoptosis Assay Treat->Viability

Caption: Workflow for assessing this compound effects on HUVECs under inflammatory conditions.

Protocol 1: HUVEC Culture and Maintenance

This protocol provides standard procedures for culturing HUVECs.

  • Coating Culture Vessels:

    • Aseptically coat culture flasks or plates with a suitable attachment factor (e.g., 10 µg/mL Fibronectin in PBS).

    • Incubate the vessel at 37°C for at least 1 hour (or overnight).

    • Aspirate the coating solution immediately before seeding cells.[10]

  • Thawing and Seeding:

    • Rapidly thaw a cryopreserved vial of HUVECs in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete endothelial growth medium (EGM-2).

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh EGM-2.

    • Seed cells onto the pre-coated vessel at a density of 5,000 - 10,000 cells/cm².[10]

  • Maintenance:

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the medium every 2-3 days.

    • Subculture cells when they reach 70-90% confluence using a gentle dissociation reagent like Accutase or Trypsin/EDTA.[10][11]

Protocol 2: this compound Treatment under Inflammatory Conditions

This protocol is based on methodologies used to study this compound's protective effects against a cytokine storm.[3][4]

  • Cell Seeding: Seed HUVECs in appropriate culture plates (e.g., 24-well or 96-well plates) and grow to 90-100% confluence to form a monolayer.

  • Inflammatory Challenge:

    • Prepare a "severe cytokine cocktail" in EGM-2. A representative cocktail includes TNF-α (100 ng/mL), IFN-γ (100 ng/mL), IL-1β (50 ng/mL), IL-6 (50 ng/mL), and others, mimicking concentrations found in severely ill patients.[9]

    • Aspirate the normal medium from the HUVEC monolayer and replace it with the cytokine-containing medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • This compound Treatment:

    • Prepare stock solutions of this compound in a suitable vehicle (e.g., sterile water or PBS).

    • For the final 2 hours of the 24-hour cytokine incubation, add this compound directly to the medium at the desired final concentration (e.g., 1-100 µg/mL).

    • Include appropriate controls: Medium only, Cytokine cocktail only, and this compound only.

  • Endpoint Analysis: After the 2-hour treatment, proceed immediately to the desired assay (e.g., Transendothelial Migration, Immunofluorescence, etc.).

Protocol 3: Transendothelial Migration (TEM) Assay

This assay quantifies the ability of immune cells to migrate across the HUVEC monolayer.

  • Setup: Culture HUVECs to confluence on a porous membrane insert (e.g., 8 µm pore size) placed in a multi-well plate.

  • Treatment: Treat the HUVEC monolayer as described in Protocol 2.

  • Migration:

    • In the lower chamber, add a chemoattractant (e.g., SDF-1α).

    • Add peripheral blood mononuclear cells (PBMCs) or another leukocyte cell line to the top chamber (on top of the HUVEC monolayer).

    • Incubate for 4-6 hours at 37°C to allow for migration.

  • Quantification:

    • Count the number of migrated cells in the lower chamber using a hemocytometer or an automated cell counter.

    • Alternatively, fluorescently label the PBMCs and measure the fluorescence in the lower chamber using a plate reader.

    • Calculate the percentage of migration relative to the total number of PBMCs added.

Protocol 4: Immunofluorescence Staining for VE-cadherin and F-actin

This protocol visualizes key components of cell-cell junctions and the cytoskeleton.

  • Cell Culture and Treatment: Grow HUVECs on glass coverslips and treat as described in Protocol 2.

  • Fixation and Permeabilization:

    • Wash cells twice with cold PBS.

    • Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against VE-cadherin (e.g., mouse anti-human CD144) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) and a fluorescently-labeled Phalloidin (to stain F-actin, e.g., Alexa Fluor 568 Phalloidin) for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslip onto a microscope slide using a mounting medium containing DAPI (to stain nuclei).

    • Image using a confocal or fluorescence microscope.

Logical_Relationship This compound Counteracts Endothelial Dysfunction Cytokines Inflammatory Stimuli (e.g., Cytokine Storm) Dysfunction Endothelial Dysfunction Cytokines->Dysfunction Permeability Increased Vascular Permeability Dysfunction->Permeability Adhesion Leukocyte Adhesion & Transmigration Dysfunction->Adhesion StressFibers Actin Stress Fiber Formation Dysfunction->StressFibers FX06 This compound FX06->Permeability Inhibits FX06->Adhesion Inhibits FX06->StressFibers Inhibits

Caption: this compound acts to inhibit the key pathological outcomes of endothelial dysfunction.

References

Application Notes and Protocols for Intravenous Delivery of FX-06 in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FX-06 is a synthetic peptide identical to the naturally occurring fibrin-derived peptide Bbeta15-42. It has demonstrated therapeutic potential in preclinical models of conditions characterized by inflammation and vascular leakage, such as myocardial ischemia-reperfusion injury and hemorrhagic shock. The primary mechanism of action of this compound involves its binding to vascular endothelial (VE)-cadherin, a key component of endothelial cell junctions. This interaction stabilizes the endothelial barrier, reduces vascular permeability, and inhibits the transmigration of leukocytes.[1][2] These application notes provide a summary of the available preclinical data and protocols for the intravenous administration of this compound in animal models.

Data Presentation

Quantitative Efficacy Data of Intravenous this compound in Preclinical Models
Animal ModelIndicationThis compound DoseAdministration RouteKey FindingsReference
PigMyocardial Ischemia-Reperfusion Injury2.4 mg/kgIntravenous BolusSignificantly reduced myocardial infarct size and troponin I levels. Reduced interleukin-6 levels.[1]
PigHemorrhagic Shock and Reperfusion2.4 mg/kgIntravenous BolusSignificantly improved pulmonary and circulatory function; reduced organ damage in the heart, lung, liver, and small intestine.[3]
RatMyocardial Ischemia-Reperfusion InjuryNot SpecifiedNot SpecifiedSubstantially reduced leukocyte infiltration, infarct size, and subsequent scar formation.[4]

Note: Detailed dose-response and pharmacokinetic data for this compound in preclinical animal models are not extensively available in the public domain. The provided data is based on published studies.

Preclinical Pharmacokinetic Parameters of this compound

Publicly available literature frequently mentions that this compound has a short half-life, which is considered a favorable characteristic for its intended therapeutic applications.[2] However, specific quantitative pharmacokinetic data such as clearance (CL), volume of distribution (Vd), and area under the curve (AUC) from preclinical studies in various species are not readily found in the reviewed literature. One study noted that the pharmacokinetics of the Bbeta15-42 peptide in animals were comparable to those observed in humans during a Phase I trial, but did not provide the specific animal data.[1]

Experimental Protocols

Formulation of this compound for Intravenous Administration

This protocol is based on methods described in a preclinical study using a pig model.[3]

Materials:

  • This compound peptide (ensure high purity, >95%)

  • Sterile Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

  • Analytical balance and appropriate weighing accessories

  • Vortex mixer

Procedure:

  • Aseptic Preparation: Perform all steps in a laminar flow hood or a designated clean area to ensure sterility of the final solution.

  • Weighing this compound: Accurately weigh the required amount of this compound peptide using an analytical balance.

  • Reconstitution: Reconstitute the weighed this compound powder in a known volume of sterile PBS to achieve the desired stock concentration. Gentle vortexing can be used to aid dissolution.

  • Sterile Filtration: Sterilize the this compound solution by passing it through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

  • Final Dilution (if necessary): Based on the dosing plan and animal weights, the stock solution can be further diluted with sterile PBS to the final concentration for injection.

  • Storage: Store the prepared this compound solution according to the manufacturer's recommendations, typically at 2-8°C for short-term storage. For long-term storage, consult the stability data for the specific formulation. It is recommended to prepare the solution fresh for each experiment if stability data is not available.

Intravenous Administration of this compound in a Porcine Model of Myocardial Ischemia-Reperfusion

This protocol is adapted from a study investigating the cardioprotective effects of this compound.[1]

Animal Model:

  • Male farm-bred Landrace pigs (or similar appropriate breed)

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the pigs according to an approved institutional animal care and use committee (IACUC) protocol. Surgically prepare the animals for the induction of myocardial ischemia, which typically involves a thoracotomy and placement of a ligature around the left anterior descending (LAD) coronary artery.

  • Induction of Myocardial Ischemia: Occlude the LAD for 60 minutes to induce myocardial ischemia.

  • Reperfusion and this compound Administration: After the 60-minute ischemic period, release the ligature to allow for reperfusion of the myocardium.

  • Intravenous Bolus Injection: Immediately at the onset of reperfusion, administer a single intravenous bolus of this compound at a dose of 2.4 mg/kg. The injection should be given via a pre-placed intravenous catheter.

  • Monitoring and Follow-up: Monitor the animals for hemodynamic stability and other relevant physiological parameters for a specified period (e.g., 3 hours) post-reperfusion.[1]

Intravenous Administration of this compound in a Rodent Model

This is a general protocol for intravenous tail vein injection in mice or rats, which can be adapted for this compound administration.

Animal Model:

  • Mice or rats of an appropriate strain and age for the disease model.

Procedure:

  • Animal Restraint: Properly restrain the animal. For mice, various restraint devices are commercially available. For rats, larger restrainers are used.

  • Vein Dilation: To facilitate injection, dilate the lateral tail vein by warming the tail using a heat lamp or by immersing the tail in warm water (38-40°C) for a few minutes.

  • Injection Site Preparation: Clean the tail with 70% ethanol.

  • Intravenous Injection: Using a 27-30 gauge needle attached to a syringe containing the this compound solution, insert the needle into the lateral tail vein. A successful insertion is often indicated by a flash of blood in the needle hub.

  • Bolus Administration: Inject the this compound solution as a bolus. The volume of the injection should be calculated based on the animal's weight and the desired dose.

  • Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding. Monitor the animal for any adverse reactions.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: VE-Cadherin Signaling

This compound exerts its therapeutic effect by directly interacting with VE-cadherin at endothelial cell-cell junctions. This binding is thought to prevent the disruptive effects of inflammatory mediators and stabilize the endothelial barrier.

FX06_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Space FX06 This compound VECadherin VE-Cadherin FX06->VECadherin Binds to BarrierStabilization Endothelial Barrier Stabilization FX06->BarrierStabilization Promotes InflammatoryMediators Inflammatory Mediators InflammatoryMediators->VECadherin Disrupts BarrierDisruption Endothelial Barrier Disruption VECadherin->BarrierDisruption Leads to DownstreamSignaling Downstream Signaling (e.g., Fyn, FAK, p190RhoGAP) VECadherin->DownstreamSignaling DownstreamSignaling->BarrierStabilization Contributes to

Caption: this compound binds to VE-cadherin, promoting endothelial barrier stabilization.

Experimental Workflow: Myocardial Ischemia-Reperfusion Model

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of myocardial ischemia-reperfusion injury.

MI_Workflow AnimalPrep Animal Preparation (Anesthesia, Surgical Setup) Ischemia Induction of Myocardial Ischemia (e.g., LAD occlusion for 60 min) AnimalPrep->Ischemia Reperfusion Reperfusion (Release of occlusion) Ischemia->Reperfusion Treatment Intravenous this compound Administration (Bolus) Reperfusion->Treatment Monitoring Post-Reperfusion Monitoring (Hemodynamics, ECG) Treatment->Monitoring Analysis Endpoint Analysis (Infarct size, Biomarkers) Monitoring->Analysis

Caption: Workflow for this compound efficacy testing in a myocardial I/R model.

Logical Relationship: this compound and Endothelial Permeability

This diagram illustrates the logical relationship between inflammatory stimuli, this compound, and the resulting state of endothelial permeability.

Permeability_Logic Inflammation Inflammatory Stimulus FX06_Present This compound Present Inflammation->FX06_Present in the presence of this compound FX06_Absent This compound Absent Inflammation->FX06_Absent in the absence of this compound NormalPermeability Maintained Vascular Integrity FX06_Present->NormalPermeability IncreasedPermeability Increased Vascular Permeability FX06_Absent->IncreasedPermeability

Caption: this compound counteracts inflammation-induced vascular permeability.

References

Application Notes and Protocols: Western Blot Analysis of VE-cadherin Phosphorylation After FX-06 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial (VE)-cadherin is a critical component of endothelial adherens junctions, playing a pivotal role in maintaining vascular barrier integrity. The phosphorylation of VE-cadherin, particularly at key tyrosine and serine residues, is a crucial regulatory mechanism governing endothelial permeability. Increased phosphorylation is often associated with junctional disassembly and enhanced vascular leak, which are characteristic of inflammatory conditions.

FX-06, a peptide derived from human fibrin, has demonstrated a protective effect on the endothelial barrier in various preclinical models of vascular leakage. Mechanistically, this compound binds to VE-cadherin, leading to the stabilization of cell-cell junctions. A key aspect of its mechanism of action involves the dissociation of the Src family kinase Fyn from VE-cadherin.[1] Since Src family kinases are primary mediators of VE-cadherin phosphorylation, this compound is expected to attenuate this post-translational modification, thereby preserving barrier function.

This document provides a detailed protocol for the analysis of VE-cadherin phosphorylation in response to this compound treatment using Western blotting, a fundamental technique for quantifying changes in protein phosphorylation.

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on VE-cadherin phosphorylation at key residues in the presence of an inflammatory stimulus like thrombin. This data is based on the known mechanism of this compound and is intended to illustrate the expected experimental outcomes.

Treatment GroupPhospho-VE-cadherin (pY658) (Fold Change vs. Control)Phospho-VE-cadherin (pY685) (Fold Change vs. Control)Phospho-VE-cadherin (pY731) (Fold Change vs. Control)Total VE-cadherin (Fold Change vs. Control)
Vehicle Control 1.01.01.01.0
Thrombin (1 U/mL) 3.54.03.21.0
This compound (50 µg/mL) 0.90.951.051.0
Thrombin + this compound 1.51.81.41.0

Signaling Pathway

The signaling pathway diagram below illustrates the proposed mechanism of this compound in modulating VE-cadherin phosphorylation. Inflammatory stimuli activate Src family kinases, which then phosphorylate VE-cadherin, leading to junctional instability. This compound intervenes by preventing the association of Src kinases with VE-cadherin.

cluster_0 Endothelial Cell Membrane cluster_1 This compound Intervention Inflammatory_Stimuli Inflammatory Stimuli (e.g., Thrombin) Src_Kinase Src Family Kinase (e.g., Fyn) Inflammatory_Stimuli->Src_Kinase Activates VE_Cadherin VE-cadherin Src_Kinase->VE_Cadherin Phosphorylates P_VE_Cadherin Phosphorylated VE-cadherin Junctional_Instability Junctional Instability & Increased Permeability P_VE_Cadherin->Junctional_Instability Leads to FX06 This compound FX06->Src_Kinase Dissociates from VE-cadherin

Caption: Proposed signaling pathway of this compound action on VE-cadherin phosphorylation.

Experimental Workflow

The following diagram outlines the key steps for performing a Western blot analysis to assess the impact of this compound on VE-cadherin phosphorylation.

Cell_Culture 1. Endothelial Cell Culture (e.g., HUVECs) Treatment 2. Treatment with this compound and/or Inflammatory Stimulus Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Total & Phospho-VE-cadherin) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Signal Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 11. Data Analysis (Densitometry) Detection->Analysis

Caption: Experimental workflow for Western blot analysis of VE-cadherin phosphorylation.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line.

  • Culture Media: Endothelial Growth Medium (EGM-2) supplemented with growth factors.

  • This compound: Prepare stock solutions in sterile, pyrogen-free water or saline.

  • Inflammatory Stimulus: Thrombin (from human plasma).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: Bicinchoninic acid (BCA) protein assay kit.

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-15% gradient gels).

  • Transfer Membranes: Polyvinylidene difluoride (PVDF) membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit polyclonal anti-phospho-VE-cadherin (Tyr658)

    • Rabbit polyclonal anti-phospho-VE-cadherin (Tyr685)

    • Rabbit polyclonal anti-phospho-VE-cadherin (Tyr731)

    • Mouse monoclonal anti-VE-cadherin (for total VE-cadherin)

    • Mouse monoclonal anti-β-actin (as a loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Wash Buffer: TBST.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Protocol
  • Cell Culture and Treatment:

    • Culture HUVECs in EGM-2 medium until they reach confluency to form a monolayer, which is crucial for the formation of adherens junctions.

    • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal levels of protein phosphorylation.

    • Pre-treat the cells with this compound (e.g., 50 µg/mL) or vehicle control for 1 hour.

    • Stimulate the cells with an inflammatory agonist such as thrombin (e.g., 1 U/mL) for a short duration (e.g., 5-15 minutes) to induce VE-cadherin phosphorylation. Include a vehicle-only control group and a group treated with this compound alone.

  • Cell Lysis and Protein Quantification:

    • Immediately after treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer.

    • Denature the samples by heating at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-VE-cadherin, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Signal Detection and Analysis:

    • Incubate the membrane with an ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imaging system.

    • To analyze total VE-cadherin and the loading control, the same membrane can be stripped and re-probed with the respective primary antibodies.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the phospho-VE-cadherin bands to the total VE-cadherin band intensity for each sample. Further normalization to the loading control (β-actin) can also be performed.

    • Calculate the fold change in phosphorylation relative to the vehicle-treated control group.

Conclusion

This application note provides a comprehensive guide for the investigation of this compound's effect on VE-cadherin phosphorylation using Western blot analysis. By following this protocol, researchers can obtain quantitative data on the modulation of this key post-translational modification, providing further insights into the mechanism of action of this compound and its potential as a therapeutic agent for conditions characterized by vascular leakage. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation.

References

Application Notes and Protocols for Immunofluorescence Staining of Endothelial Junctions with FX-06

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FX-06, a synthetic peptide derived from the Bβ chain of human fibrin (also known as Bbeta15-42), has emerged as a promising therapeutic agent for conditions associated with endothelial barrier dysfunction.[1][2][3][4][5] It exerts its protective effects by stabilizing endothelial cell-cell junctions, primarily by modulating the localization and integrity of Vascular Endothelial (VE)-cadherin, a key component of adherens junctions.[1][2][6] These application notes provide a comprehensive overview and detailed protocols for the immunofluorescent staining of endothelial junctions to investigate the effects of this compound.

Mechanism of Action of this compound

This compound preserves endothelial barrier function by preventing the disruption of VE-cadherin at intercellular junctions.[1][6] Under inflammatory conditions, signaling cascades can lead to the activation of the small GTPase RhoA, resulting in the formation of actin stress fibers and subsequent disruption of endothelial junctions.[2][4] this compound counteracts this by influencing a signaling pathway involving the Src family kinase Fyn and p190RhoGAP, an antagonist of RhoA activation. By promoting the association of Fyn with p190RhoGAP, this compound leads to the inactivation of RhoA, thereby maintaining the integrity of the endothelial barrier.[4]

Key Experimental Applications

  • Visualization of VE-cadherin localization: Assess the effect of this compound on the continuity and organization of VE-cadherin at endothelial cell junctions.

  • Quantification of junctional integrity: Measure changes in the intensity and distribution of junctional proteins following this compound treatment.

  • Investigation of signaling pathways: Co-stain for proteins involved in the this compound signaling cascade, such as Fyn and p190RhoGAP, to understand their localization relative to VE-cadherin.

Data Presentation

Quantitative Analysis of VE-Cadherin Preservation by this compound (Bβ15–42)

The following table summarizes data from a study by Urbschat et al. (2014) investigating the effect of Bβ15–42 on VE-cadherin expression in a mouse model of renal ischemia-reperfusion (IR) injury. Although this data is from tissue homogenates and not cultured endothelial cells, it provides quantitative evidence of this compound's ability to preserve VE-cadherin.

Treatment GroupTime PointVE-Cadherin Expression (% of Sham)Statistical Significance (vs. Saline)
Saline1 hour IR7.16 ± 2.02-
Bβ15–42 1 hour IR 64.75 ± 12.10 p < 0.001
Saline3 hours IR15.82 ± 2.52-
Bβ15–42 3 hours IR 48.89 ± 6.88 p = 0.05
(Data adapted from Urbschat et al., 2014)[7]
Quantitative Image Analysis of VE-Cadherin Patterning

A method for quantifying the integrity of VE-cadherin junctions from immunofluorescence images involves classifying the junctional patterns. This can be adapted to assess the effects of this compound.

Patch ClassificationDescription
1Highly active - serrated line, bright/endosomal interior
2Medium active - serrated line, dark interior
3Low active - wavy line, bright/endosomal interior
4Low inhibited - wavy line, dark interior
5Medium inhibited - straight line, bright/endosomal interior
6Highly inhibited - straight line, dark interior
(Classification scheme adapted from Bentley et al., as described in ResearchGate)[8]

Experimental Protocols

Immunofluorescence Staining of VE-Cadherin in Cultured Endothelial Cells

This protocol is synthesized from established methods for immunofluorescent staining of endothelial junctions and details provided in studies involving this compound.[6]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells

  • Cell culture medium and supplements

  • This compound peptide

  • Inflammatory stimulus (e.g., Thrombin, TNF-α) - Optional

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Mouse anti-VE-cadherin (e.g., TEA1/31, 1 µg/ml)[6]

  • Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Glass coverslips

Procedure:

  • Cell Culture and Treatment:

    • Seed endothelial cells on glass coverslips and culture until a confluent monolayer is formed.

    • Pre-treat cells with this compound (e.g., 50 µg/ml) for a specified time (e.g., 30 minutes) before adding an inflammatory stimulus, or treat with this compound alone.[1][6] Include appropriate vehicle controls.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.[6]

  • Permeabilization:

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-VE-cadherin antibody in blocking buffer (e.g., 1 µg/ml).[6]

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope. Acquire images for subsequent quantitative analysis.

Visualizations

FX06_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol VE_cadherin VE-cadherin Fyn_bound Fyn VE_cadherin->Fyn_bound associates with Fyn_dissociated Fyn VE_cadherin->Fyn_dissociated dissociates p190RhoGAP p190RhoGAP RhoA_GTP RhoA-GTP (Active) p190RhoGAP->RhoA_GTP inactivates RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP->RhoA_GDP hydrolysis ROCK ROCK RhoA_GTP->ROCK activates Junction_Integrity Junction Integrity RhoA_GDP->Junction_Integrity maintains Stress_Fibers Actin Stress Fibers ROCK->Stress_Fibers promotes Junction_Disruption Junction Disruption Stress_Fibers->Junction_Disruption leads to FX06 This compound FX06->VE_cadherin binds to Fyn_dissociated->p190RhoGAP associates with

Caption: this compound Signaling Pathway in Endothelial Cells.

Immunofluorescence_Workflow cluster_culture Cell Culture & Treatment cluster_staining Staining Procedure cluster_imaging Imaging & Analysis A Seed Endothelial Cells on Coverslips B Treat with this compound and/or Stimulus A->B C Fixation (4% PFA) B->C D Permeabilization (0.1% Triton X-100) C->D E Blocking (1% BSA) D->E F Primary Antibody (anti-VE-cadherin) E->F G Secondary Antibody (Fluorophore-conjugated) F->G H Counterstain (DAPI) G->H I Mount Coverslip H->I J Fluorescence Microscopy I->J K Image Analysis & Quantification J->K

Caption: Immunofluorescence Staining Workflow.

References

Application Notes and Protocols for Preclinical Evaluation of FX-06 in Acute Respiratory Distress Syndrome (ARDS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs. A key feature of ARDS is the breakdown of the endothelial barrier, leading to vascular leakage, pulmonary edema, and impaired gas exchange.[1][2] FX-06, a fibrin-derived peptide (Bβ15-42), has emerged as a promising therapeutic candidate due to its ability to protect endothelial cells, reduce vascular leakage, and inhibit inflammatory processes.[1][3][4][5] This document provides detailed application notes and protocols for setting up a preclinical study to evaluate the efficacy of this compound in established murine models of ARDS.

This compound is a naturally occurring peptide that competitively inhibits the binding of fibrin E1 fragments to vascular endothelial (VE)-cadherin.[2][6][7] This interaction is crucial for maintaining endothelial barrier integrity. By binding to VE-cadherin, this compound initiates signaling that strengthens cell-cell junctions, thereby counteracting vascular hyperpermeability.[7][8][9] Furthermore, this compound has been shown to attenuate the inflammatory response by reducing the transmigration of leukocytes across the endothelial barrier.[2][6][8] Preclinical studies in various animal models, including pigs and mice, have demonstrated the protective effects of this compound in conditions such as hemorrhagic shock and ischemia-reperfusion injury.[8][9]

Mechanism of Action of this compound

This compound's primary mechanism of action involves the stabilization of endothelial cell junctions through its interaction with VE-cadherin. This leads to the downstream inhibition of the RhoA/ROCK signaling pathway, which is implicated in endothelial cell contraction and increased permeability. By preventing the disruption of VE-cadherin, this compound helps to maintain the integrity of the endothelial barrier, reduce vascular leakage, and mitigate the inflammatory cascade characteristic of ARDS.[1][4][7]

FX06_Signaling_Pathway cluster_0 Endothelial Cell ARDS ARDS Insult (e.g., Sepsis, Inflammation) VE_Cadherin VE-Cadherin ARDS->VE_Cadherin disrupts RhoA RhoA Activation VE_Cadherin->RhoA inhibition is lost VE_Cadherin->RhoA inhibits ROCK ROCK Activation RhoA->ROCK activates Permeability Increased Vascular Permeability & Leakage ROCK->Permeability promotes FX06 This compound FX06->VE_Cadherin binds & stabilizes

This compound Signaling Pathway in Endothelial Cells.

Preclinical ARDS Models

Two of the most widely used and reproducible murine models of ARDS are the lipopolysaccharide (LPS)-induced and the cecal ligation and puncture (CLP)-induced models.[3][6][9]

Lipopolysaccharide (LPS)-Induced ARDS Model

This model mimics the inflammatory aspects of Gram-negative bacterial sepsis-induced ARDS.

Protocol:

  • Animal Model: C57BL/6 mice (male, 8-10 weeks old).

  • LPS Administration: Administer LPS (from E. coli O111:B4) intratracheally at a dose of 5 mg/kg body weight.[10]

  • This compound Treatment: Administer this compound intravenously (e.g., via tail vein) at the desired dose(s) and time points (e.g., 30 minutes post-LPS challenge).[11][12]

  • Sham Control: Administer sterile saline intratracheally and the vehicle for this compound intravenously.

  • Endpoint: Euthanize animals at specified time points (e.g., 24 or 48 hours post-LPS) for sample collection.

Cecal Ligation and Puncture (CLP)-Induced ARDS Model

This model is considered the gold standard for inducing polymicrobial sepsis that leads to ARDS, closely mimicking the clinical scenario.[3]

Protocol:

  • Animal Model: C57BL/6 mice (male, 8-10 weeks old).

  • Surgical Procedure:

    • Anesthetize the mouse.

    • Perform a midline laparotomy to expose the cecum.

    • Ligate the cecum below the ileocecal valve.

    • Puncture the cecum twice with a 23-gauge needle.[3]

    • Return the cecum to the peritoneal cavity and close the incision.[5][13]

  • This compound Treatment: Administer this compound intravenously at the desired dose(s) and time points (e.g., immediately after surgery).

  • Sham Control: Perform a sham surgery (laparotomy without CLP) and administer the vehicle for this compound.

  • Fluid Resuscitation: Administer pre-warmed sterile saline subcutaneously.[13]

  • Endpoint: Monitor animals for survival or euthanize at specified time points for sample collection.

Experimental Workflow

Experimental_Workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment Groups cluster_endpoints Endpoint Analysis LPS LPS Instillation CLP CLP Surgery Model_Choice Choose ARDS Model Model_Choice->LPS Model_Choice->CLP Sham Sham + Vehicle Model_Choice->Sham ARDS_Vehicle ARDS + Vehicle Model_Choice->ARDS_Vehicle ARDS_FX06 ARDS + this compound Model_Choice->ARDS_FX06 BALF_Analysis BALF Analysis (Cytokines, Cell Count) ARDS_Vehicle->BALF_Analysis Permeability Vascular Permeability (Evans Blue Dye) ARDS_Vehicle->Permeability Histology Lung Histology (H&E Staining) ARDS_Vehicle->Histology Survival Survival Analysis ARDS_Vehicle->Survival ARDS_FX06->BALF_Analysis ARDS_FX06->Permeability ARDS_FX06->Histology ARDS_FX06->Survival

References

Application of FX-06 in a Septic Shock Animal Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A critical event in the pathophysiology of septic shock is the breakdown of the endothelial barrier, leading to vascular leakage, tissue edema, and multiple organ failure. FX-06, a synthetic peptide identical to the naturally occurring fibrin-derived peptide Bβ15-42, has emerged as a promising therapeutic candidate. It has been shown to preserve endothelial barrier function by binding to VE-cadherin, thereby stabilizing interendothelial junctions and reducing inflammation.[1] This document provides detailed application notes and protocols for the use of this compound in a septic shock animal model, based on available preclinical data.

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in animal models of sepsis and related shock states.

Table 1: Effect of this compound on Inflammatory Markers in a Murine Polymicrobial Sepsis Model

ParameterOrgan/CompartmentControl (Sepsis)This compound (Sepsis)Fold Changep-value
Proinflammatory Cytokines
TNF-αLung1.0 ± 0.20.4 ± 0.1-2.5< 0.05
Liver1.0 ± 0.30.5 ± 0.2-2.0< 0.05
Blood1.0 ± 0.20.6 ± 0.1-1.7< 0.05
IL-6Lung1.0 ± 0.30.3 ± 0.1-3.3< 0.05
Liver1.0 ± 0.40.4 ± 0.2-2.5< 0.05
Blood1.0 ± 0.30.5 ± 0.2-2.0< 0.05
Neutrophil Infiltration
Myeloperoxidase (MPO)Lung1.0 ± 0.20.5 ± 0.1-2.0< 0.05
Liver Damage Markers
Alanine Aminotransferase (ALT)Blood1.0 ± 0.20.6 ± 0.1-1.7< 0.05
Aspartate Aminotransferase (AST)Blood1.0 ± 0.30.7 ± 0.2-1.4< 0.05

Data are presented as relative values (mean ± SEM) normalized to the control sepsis group. Adapted from Jennewein et al., 2012.[1]

Table 2: Effect of this compound on Survival and Vascular Leakage in Related Shock Animal Models

Animal ModelSpeciesKey OutcomeControl GroupThis compound Treated Groupp-value
Dengue Shock SyndromeMouse7-day Survival0%50%< 0.05
Hemorrhagic ShockPigExtravascular Lung Water Index (mL/kg)9.0 ± 1.85.2 ± 2.1< 0.05
Cardiopulmonary ResuscitationMouse14-day Survival23% (6/26)42% (11/26)< 0.05
Predictive Sepsis Model*Not SpecifiedSurvival RateNot Specified85%Not Specified

This data is from a secondary source (news report) and the primary research publication with detailed methodology and statistics was not available.[2]

Experimental Protocols

A widely accepted and clinically relevant animal model for inducing polymicrobial sepsis is the Cecal Ligation and Puncture (CLP) model. The following protocol is a standard representation of this procedure.

Cecal Ligation and Puncture (CLP) Protocol

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, needle holder)

  • Suture material (e.g., 3-0 silk)

  • Surgical needles (e.g., 21-gauge)

  • Sterile saline

  • Analgesics (e.g., buprenorphine)

  • This compound solution

  • Vehicle control (e.g., saline)

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse using a standardized protocol. Shave the abdomen and disinfect the surgical area with an appropriate antiseptic.

  • Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.

  • Cecal Ligation: Gently exteriorize the cecum. Ligate the cecum distal to the ileocecal valve to avoid intestinal obstruction. The severity of sepsis can be modulated by the length of the ligated cecum (a longer ligation results in more severe sepsis).

  • Puncture: Puncture the ligated cecum through-and-through with a needle. The size of the needle will also influence the severity of sepsis (a larger gauge needle results in a more severe septic insult). A small amount of fecal content should be extruded to ensure patency.

  • Closure: Return the cecum to the abdominal cavity. Close the peritoneal wall and the skin in separate layers using appropriate suture material.

  • Fluid Resuscitation: Immediately after surgery, administer a subcutaneous injection of pre-warmed sterile saline (e.g., 50 mL/kg) to provide fluid resuscitation.

  • Analgesia: Administer a long-acting analgesic to minimize post-operative pain.

  • This compound Administration: At a predetermined time point post-CLP (e.g., immediately after surgery or at the onset of clinical signs of sepsis), administer this compound or vehicle control via the desired route (e.g., intravenous, intraperitoneal). The dosage will need to be optimized based on the specific experimental design.

  • Post-operative Monitoring: Monitor the animals regularly for signs of sepsis, including lethargy, piloerection, and changes in body temperature. Record survival data at regular intervals.

  • Outcome Assessment: At the experimental endpoint, collect blood and tissue samples for analysis of inflammatory markers (e.g., cytokines via ELISA), assessment of organ damage (e.g., histology, serum chemistry), and bacterial load.

Visualizations

Signaling Pathway of this compound in Endothelial Protection

FX06_Signaling_Pathway cluster_sepsis Septic Insult (e.g., LPS, Thrombin) cluster_fx06 This compound Intervention RhoA_activation RhoA Activation Stress_fiber Stress Fiber Formation RhoA_activation->Stress_fiber VE_cadherin_disruption VE-Cadherin Disruption Stress_fiber->VE_cadherin_disruption Endothelial_hyperpermeability Endothelial Hyperpermeability (Vascular Leak) VE_cadherin_disruption->Endothelial_hyperpermeability FX06 This compound (Bβ15-42) VE_cadherin_binding Binds to VE-Cadherin FX06->VE_cadherin_binding Fyn_dissociation Fyn Dissociation from VE-Cadherin VE_cadherin_binding->Fyn_dissociation p190RhoGAP_activation p190RhoGAP Activation Fyn_dissociation->p190RhoGAP_activation RhoA_inhibition RhoA Inhibition p190RhoGAP_activation->RhoA_inhibition RhoA_inhibition->RhoA_activation Inhibits Barrier_stabilization Endothelial Barrier Stabilization RhoA_inhibition->Barrier_stabilization Barrier_stabilization->Endothelial_hyperpermeability Prevents CLP_Workflow Start Start: Acclimatize Animals Anesthesia Anesthetize Mice Start->Anesthesia CLP_Surgery Perform Cecal Ligation and Puncture (CLP) Surgery Anesthesia->CLP_Surgery Fluid_Resuscitation Administer Fluid Resuscitation CLP_Surgery->Fluid_Resuscitation Randomization Randomize into Treatment Groups Fluid_Resuscitation->Randomization FX06_Treatment Administer this compound Randomization->FX06_Treatment Group 1 Vehicle_Control Administer Vehicle Control Randomization->Vehicle_Control Group 2 Monitoring Monitor Survival and Clinical Signs of Sepsis FX06_Treatment->Monitoring Vehicle_Control->Monitoring Endpoint Experimental Endpoint Monitoring->Endpoint Sample_Collection Collect Blood and Tissue Samples Endpoint->Sample_Collection Data_Analysis Analyze Data: - Survival Curves - Cytokine Levels - Organ Damage Markers Sample_Collection->Data_Analysis

References

Troubleshooting & Optimization

Optimizing FX-06 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: FX-06 In Vitro Applications

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using this compound in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

A1: this compound is a synthetic peptide derived from the human fibrin peptide Bβ15-42.[1] Its primary mechanism of action is the stabilization of endothelial cell junctions. It achieves this by binding to vascular endothelial (VE)-cadherin, which prevents the disruption of these junctions, thereby reducing vascular permeability and leukocyte transmigration.[1][2] It has been shown to inhibit the activity of the Src family kinase Fyn, which is involved in the disorganization of VE-cadherin-dependent cell junctions.[2]

Q2: What are the common in vitro applications of this compound?

A2: this compound is primarily used in in vitro models to study:

  • Vascular permeability and endothelial barrier function.

  • Inflammation and leukocyte transmigration across endothelial monolayers.[1]

  • Ischemia-reperfusion injury at the cellular level.[1]

  • Cytoprotective effects on various cell types, particularly endothelial cells.[3]

Q3: How should I prepare a stock solution of this compound?

Q4: What is a typical effective concentration range for this compound in in vitro experiments?

A4: The effective concentration of this compound can vary depending on the cell type and the specific assay being performed. A study on the in vitro effects of this compound on platelet, coagulation, and fibrinolytic biomarkers used escalating concentrations of 4, 25, and 75 μg/mL.[3] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected Cell Death or Cytotoxicity High concentration of this compound.Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell type. A typical starting point for cytotoxicity assays is to test a range of concentrations (e.g., 1-100 µg/mL).
Contamination of the this compound stock solution.Ensure aseptic techniques are used when preparing and handling the stock solution. Filter-sterilize the stock solution if possible.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO, if used) in the cell culture medium is below the toxic threshold for your cells (typically <0.1%).
No Observable Effect of this compound Inappropriate concentration.The concentration of this compound may be too low. Perform a dose-response experiment to determine the effective concentration range.[3]
Degraded this compound.Peptides can be sensitive to degradation. Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
Incorrect experimental setup.Verify that the experimental conditions are appropriate to observe the expected effect. For example, in a permeability assay, ensure that a stimulus is used to induce a measurable change that this compound can counteract.
Inconsistent or Variable Results Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.
Cell culture variability.Use cells with a low passage number and ensure consistent cell seeding densities.[4][5] Cell health and confluency can significantly impact experimental outcomes.
Instability of this compound in culture medium.The stability of peptides in culture medium can vary. Consider the duration of your experiment and if fresh this compound needs to be added at specific time points.
Precipitation of this compound in Culture Medium Poor solubility.Ensure the this compound stock solution is fully dissolved before adding it to the culture medium. If precipitation occurs, try a different solvent or a lower final concentration. The solubility of a compound can be pH-dependent.[6]

Quantitative Data Summary

Parameter Cell/System Type Concentration/Value Reference
Effective Concentration RangeWhole blood (in vitro)4, 25, 75 µg/mL[3]

Note: Specific IC50 values for this compound in various cell lines were not available in the provided search results. Researchers should determine this experimentally for their specific cell line and assay.

Key Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Cytotoxicity Assay

This protocol is a general guideline to determine the non-toxic concentration range of this compound for your specific cell line.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • Sterile, nuclease-free water or other appropriate solvent

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or a resazurin-based assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment. Incubate overnight at 37°C and 5% CO2.

  • Prepare this compound Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested range is 0, 1, 5, 10, 25, 50, 75, and 100 µg/mL. Prepare enough of each concentration for triplicate wells.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with the same concentration of solvent used to dissolve this compound) and a "no treatment" control.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the "no treatment" control. The highest concentration that does not significantly reduce cell viability is your maximum non-toxic concentration.

Protocol 2: In Vitro Endothelial Permeability Assay (Transwell Assay)

This protocol assesses the effect of this compound on endothelial barrier function.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

  • Complete endothelial cell growth medium

  • Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)

  • This compound

  • An inflammatory agent to induce permeability (e.g., thrombin, VEGF, or LPS)

  • FITC-dextran (or another fluorescently labeled tracer)

  • Fluorometer

Procedure:

  • Cell Seeding: Seed HUVECs onto the upper chamber of the Transwell inserts and culture until they form a confluent monolayer.

  • Pre-treatment with this compound: Once a confluent monolayer is formed, pre-treat the cells with a non-toxic concentration of this compound (determined from Protocol 1) for a specific duration (e.g., 1-2 hours). Include a "vehicle control" group.

  • Induce Permeability: Add the inflammatory agent to the upper chamber of the wells (both this compound treated and vehicle control) to induce an increase in permeability. Include a "no treatment" control group that receives neither this compound nor the inflammatory agent.

  • Add Tracer: Add FITC-dextran to the upper chamber of all wells.

  • Incubation: Incubate for a defined period (e.g., 30-60 minutes).

  • Measure Fluorescence: Collect samples from the lower chamber and measure the fluorescence using a fluorometer.

  • Data Analysis: An increase in fluorescence in the lower chamber indicates increased permeability. Compare the fluorescence levels between the different treatment groups. A reduction in fluorescence in the this compound treated group compared to the inflammatory agent-only group indicates that this compound is protecting the endothelial barrier.

Visualizations

FX06_Mechanism_of_Action cluster_EC Endothelial Cell VE_Cadherin VE-Cadherin Fyn Fyn (Src Kinase) Junction_Disruption Junction Disruption & Increased Permeability VE_Cadherin->Junction_Disruption leads to Fyn->VE_Cadherin phosphorylates FX06 This compound FX06->VE_Cadherin binds to & stabilizes FX06->Fyn inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., Thrombin, VEGF) Inflammatory_Stimuli->Fyn activates

Caption: Mechanism of this compound in stabilizing endothelial junctions.

Troubleshooting_Workflow Start Experiment with this compound Yields Unexpected Results Check_Viability Is there unexpected cytotoxicity? Start->Check_Viability Check_Concentration Is this compound concentration optimized? Check_Reagent Is this compound stock solution viable? Check_Concentration->Check_Reagent Yes Dose_Response Perform Dose-Response (Protocol 1) Check_Concentration->Dose_Response No Check_Viability->Check_Concentration No Check_Viability->Dose_Response Yes Check_Controls Are controls behaving as expected? Check_Reagent->Check_Controls Yes New_Stock Prepare fresh this compound stock. Store properly. Check_Reagent->New_Stock No Review_Protocol Review experimental protocol and cell handling. Check_Controls->Review_Protocol No Analyze_Results Analyze Results Check_Controls->Analyze_Results Yes Dose_Response->Start Re-run experiment New_Stock->Start Re-run experiment Review_Protocol->Start Re-run experiment

Caption: Troubleshooting workflow for in vitro this compound experiments.

References

Troubleshooting FX-06 insolubility or aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FX-06. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on insolubility and aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic peptide identical to the naturally occurring fibrin-derived peptide Bβ15-42. Its amino acid sequence is NH2-GHRPLDKKREEAPSLRPAPPPISGGGYR-COOH. It is investigated for its therapeutic potential in conditions associated with vascular leakage.

Q2: What is the primary mechanism of action of this compound?

This compound binds to vascular endothelial (VE)-cadherin, a key protein in endothelial cell junctions. This interaction leads to the dissociation of the Src family kinase Fyn from VE-cadherin. Subsequently, Fyn associates with Focal Adhesion Kinase (FAK) and p190RhoGAP, leading to the inactivation of RhoA. This signaling cascade is believed to stabilize the endothelial barrier.[1]

Q3: What are the common challenges when working with this compound?

The primary challenges when working with this compound are related to its solubility and potential for aggregation, which can impact its biological activity and lead to inconsistent experimental results.

Troubleshooting Guide: this compound Insolubility and Aggregation

Issue 1: this compound powder is difficult to dissolve.

Possible Cause: Incorrect solvent selection based on the peptide's physicochemical properties.

Solution:

  • Physicochemical Analysis: The amino acid sequence of this compound (NH2-GHRPLDKKREEAPSLRPAPPPISGGGYR-COOH) contains a mix of hydrophobic, polar, acidic (Aspartic Acid - D, Glutamic Acid - E), and basic (Histidine - H, Lysine - K, Arginine - R) residues. The calculated theoretical isoelectric point (pI) of this compound is approximately 9.8, indicating it has a net positive charge at neutral pH.

  • Recommended Solvents:

    • Primary Recommendation: Start by reconstituting this compound in sterile, nuclease-free water.

    • Alternative for Hydrophobic Peptides: For preparing concentrated stock solutions, Dimethyl sulfoxide (DMSO) is a recommended solvent.[2][3] Commercial suppliers suggest preparing stock solutions in DMSO.[2] For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1% v/v) to avoid cytotoxicity.[4]

    • For Basic Peptides: If solubility in water is poor, a dilute acidic solution (e.g., 0.1% acetic acid) can be used to aid dissolution due to the peptide's basic nature.

Experimental Protocol: Reconstitution of this compound for In Vitro Use

  • Bring the lyophilized this compound vial to room temperature before opening to prevent condensation.

  • To prepare a 10 mM stock solution, add the appropriate volume of 100% DMSO to the vial.

  • Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect for any particulates.

  • For use in cell culture, dilute the DMSO stock solution in your cell culture medium to the desired final concentration (e.g., 50 µg/ml as used in some studies).[5] Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

Issue 2: Reconstituted this compound solution appears cloudy or contains precipitates.

Possible Cause:

  • Aggregation: The peptide may be aggregating at the current concentration and in the chosen solvent.

  • Low Temperature: The solvent temperature might be too low, reducing solubility.

  • Incorrect pH: The pH of the solution may be close to the peptide's isoelectric point (pI), where it is least soluble.

Solution:

  • Sonication: Gently sonicate the solution in a water bath for 5-10 minutes.

  • Warming: Gently warm the solution to 37°C.

  • pH Adjustment:

    • Since the theoretical pI of this compound is ~9.8, ensure the pH of your aqueous solution is significantly lower than this (e.g., pH 4-6) to maintain a net positive charge and promote solubility.

  • Dilution: Dilute the peptide solution to a lower concentration.

Issue 3: Inconsistent results in functional assays.

Possible Cause:

  • Peptide Aggregation: Aggregated peptide may have reduced or altered biological activity.

  • Improper Storage: Incorrect storage of the stock solution can lead to degradation.

Solution:

  • Fresh Preparation: Prepare fresh dilutions from a properly stored stock solution for each experiment.

  • Storage of Stock Solutions: Aliquot the reconstituted stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. A commercial supplier recommends storing DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

  • Filtration: Before use, filter the diluted peptide solution through a low-protein-binding 0.22 µm filter to remove any potential aggregates.

Quantitative Data Summary

ParameterValueSource
Amino Acid Sequence NH2-GHRPLDKKREEAPSLRPAPPPISGGGYR-COOHResearch Publication
Theoretical Isoelectric Point (pI) ~9.8Calculated
Recommended Stock Solvent Dimethyl sulfoxide (DMSO)Commercial Supplier[2], Research Publication[3]
Recommended Storage (Stock Solution) -80°C (6 months) or -20°C (1 month)Commercial Supplier[2]
Example In Vitro Concentration 50 µg/mlResearch Publication[5]
Maximum Recommended Final DMSO Concentration in Cell Culture ≤ 0.1% (v/v)General Cell Culture Guidelines[4]

Key Experimental Protocols

Protocol 1: General Workflow for Studying this compound Effects on Endothelial Barrier Function

This protocol is adapted from a general workflow for studying endothelial cell barrier integrity.[6][7]

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) on permeable supports (e.g., Transwell® inserts) until a confluent monolayer is formed.

  • Treatment: Treat the endothelial cell monolayer with this compound at the desired concentration (e.g., 50 µg/ml) for the specified duration. Include appropriate vehicle controls (e.g., medium with the same final concentration of DMSO).

  • Barrier Function Assessment:

    • Transendothelial Electrical Resistance (TEER): Measure TEER at different time points to assess the integrity of the endothelial barrier. An increase in TEER suggests a tightening of the cell junctions.

    • Permeability Assay: Measure the flux of fluorescently labeled dextran (e.g., FITC-dextran) across the endothelial monolayer. A decrease in dextran flux indicates reduced permeability.

  • Immunofluorescence Staining: Fix the cells and perform immunofluorescence staining for junctional proteins like VE-cadherin to visualize changes in their localization and organization at the cell-cell contacts.

  • Protein Analysis: Lyse the cells and perform western blotting to analyze the expression and phosphorylation status of proteins involved in the this compound signaling pathway (e.g., Fyn, FAK, RhoA).

Visualizations

Signaling Pathway of this compound

FX06_Signaling_Pathway cluster_EC Endothelial Cell cluster_Fyn_Complex Active Complex FX06 This compound VE_Cadherin VE-Cadherin FX06->VE_Cadherin Binds Fyn Fyn VE_Cadherin->Fyn Dissociates FAK FAK Fyn->FAK Associates p190RhoGAP p190RhoGAP Fyn->p190RhoGAP Associates RhoA_GTP Active RhoA-GTP p190RhoGAP->RhoA_GTP Inactivates (GAP activity) RhoA_GDP Inactive RhoA-GDP RhoA_GTP->RhoA_GDP Barrier_Stabilization Endothelial Barrier Stabilization RhoA_GDP->Barrier_Stabilization Leads to

Caption: this compound binds to VE-cadherin, leading to Fyn dissociation and subsequent RhoA inactivation, which stabilizes the endothelial barrier.

Experimental Workflow for this compound Troubleshooting

FX06_Troubleshooting_Workflow cluster_workflow Troubleshooting Insolubility/Aggregation Start Start: Lyophilized this compound Reconstitute Reconstitute in recommended solvent (e.g., DMSO for stock) Start->Reconstitute Check_Clarity Solution Clear? Reconstitute->Check_Clarity Cloudy Cloudy/Precipitate Check_Clarity->Cloudy No Ready Ready for experiment Check_Clarity->Ready Yes Troubleshoot Troubleshoot: 1. Sonicate 2. Gently warm 3. Adjust pH (if aqueous) 4. Dilute Cloudy->Troubleshoot Troubleshoot->Reconstitute Inconsistent_Results Inconsistent Results? Ready->Inconsistent_Results Inconsistent_Results->Ready No Check_Storage Check Storage & Preparation: 1. Aliquot stock 2. Avoid freeze-thaw 3. Prepare fresh dilutions 4. Filter before use Inconsistent_Results->Check_Storage Yes Check_Storage->Reconstitute

Caption: A logical workflow for troubleshooting common issues of insolubility and aggregation when preparing this compound solutions.

References

Technical Support Center: Long-Term Stability of FX-06 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Issue: Information regarding a chemical or drug compound identified as "FX-06" is not publicly available. Searches for this term predominantly yield results for an unrelated electronic device, the FX06 Field Controller for HVAC systems.

To provide accurate and relevant technical support, please verify the identity of the compound. The following information would be beneficial:

  • Chemical Name or IUPAC Name: The systematic name of the compound.

  • Chemical Class: The family of compounds it belongs to (e.g., peptide, small molecule, etc.).

  • CAS Number: The unique identification number assigned by the Chemical Abstracts Service.

  • Relevant Publications: Any published research or documentation mentioning this compound.

Once the correct compound information is provided, this technical support center can be populated with the relevant data regarding its long-term stability in solution, including troubleshooting guides, FAQs, experimental protocols, and visualizations.

General Guidance on Assessing Long-Term Stability of Therapeutic Compounds in Solution

While specific data for "this compound" is unavailable, researchers and drug development professionals can refer to the following general principles and methodologies for evaluating the long-term stability of therapeutic compounds in solution.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors to consider when assessing the long-term stability of a compound in solution?

A1: Several factors can influence the stability of a compound in solution, including:

  • Temperature: Storage temperature is a critical parameter. Accelerated stability studies are often conducted at elevated temperatures to predict long-term stability at recommended storage conditions.[1]

  • pH: The pH of the solution can significantly impact the rate of hydrolysis and other degradation pathways.[2] Stability should be evaluated across a range of pH values.

  • Light Exposure: Photodegradation can be a significant issue for light-sensitive compounds. Photostability testing is an integral part of stress testing.[3]

  • Solvent/Buffer Composition: The choice of solvent and the components of the buffer system can affect solubility and stability. For instance, phosphate buffers are commonly used due to their wide pH range and buffering capacity.[4]

  • Presence of Oxidizing or Reducing Agents: Susceptibility to oxidation is a common degradation pathway.

  • Container and Closure System: The material of the storage container can interact with the compound.

Q2: How can I identify the degradation products of my compound?

A2: Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and establishing degradation pathways.[3] These studies involve exposing the compound to harsh conditions such as high temperature, extreme pH (acidic and alkaline hydrolysis), oxidation, and photolysis.[5] Analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are then used to separate and identify the resulting degradation products.

Q3: What are the typical time points for a long-term stability study?

A3: For long-term stability studies, the testing frequency should be sufficient to establish the stability profile of the product. A typical schedule involves testing every 3 months for the first year, every 6 months for the second year, and annually thereafter for the proposed shelf life.[6] For accelerated stability studies, a minimum of three time points (e.g., 0, 3, and 6 months) over a 6-month period is recommended.[6]

Troubleshooting Common Stability Issues
Observed Issue Potential Cause Troubleshooting Steps
Loss of potency or concentration over time Chemical degradation (e.g., hydrolysis, oxidation).- Review the chemical structure for labile functional groups. - Conduct forced degradation studies to identify the degradation pathway. - Adjust pH, protect from light, or add antioxidants as needed.
Precipitation or cloudiness in the solution Poor solubility or physical instability.- Evaluate different solvent systems or co-solvents. - Adjust the pH to a range where the compound is more soluble. - Assess for potential interactions with container surfaces.
Changes in color or appearance Formation of chromophoric degradation products.- Use spectrophotometric methods to quantify color change.[7] - Identify the colored species using techniques like LC-MS. - Implement protective measures against the degradation pathway (e.g., light protection).
Experimental Protocols

A generalized workflow for assessing the stability of a compound in solution is outlined below.

G General Workflow for Compound Stability Assessment cluster_0 Preparation cluster_1 Execution cluster_2 Analysis cluster_3 Data Interpretation A Prepare Stock Solution of Compound B Select Appropriate Solvents/Buffers A->B C Define Storage Conditions (Temperature, Light) B->C D Aliquot Samples into Vials C->D E Store Samples under Defined Conditions D->E F Withdraw Samples at Predetermined Time Points E->F G Analyze Samples (e.g., HPLC-UV/MS) F->G H Quantify Remaining Compound and Degradants G->H I Determine Degradation Rate and Half-life H->I J Propose Degradation Pathway I->J K Establish Recommended Storage Conditions and Shelf-life J->K

Caption: A generalized experimental workflow for assessing the long-term stability of a chemical compound in solution.

Signaling Pathway Visualization

Without knowledge of the biological target of this compound, a specific signaling pathway cannot be depicted. However, for a hypothetical drug that modulates a common pathway, such as the TGF-β signaling pathway, a diagram can be constructed as follows.

TGF_beta_pathway Simplified TGF-β Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TypeII_R Type II Receptor TGFb->TypeII_R Binds TypeI_R Type I Receptor TypeII_R->TypeI_R Recruits & Phosphorylates SMAD23 R-SMAD (SMAD2/3) TypeI_R->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD4 Co-SMAD (SMAD4) pSMAD23->SMAD4 Forms complex with SMAD_complex SMAD Complex Gene_expression Target Gene Expression SMAD_complex->Gene_expression Regulates

Caption: A simplified diagram of the canonical TGF-β signaling pathway, a common target in drug development.

References

Preventing degradation of FX-06 during experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing FX-06, ensuring the stability and integrity of this peptide is paramount for obtaining reliable and reproducible experimental results. This technical support center provides essential guidance on preventing the degradation of this compound through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic peptide identical to the naturally occurring fibrin-derived peptide Bβ15-42.[1][2] Its primary mechanism of action involves binding to vascular endothelial (VE)-cadherin.[1][3][4] This interaction inhibits the transmigration of leukocytes across the endothelial barrier, a key process in inflammation, and helps to stabilize the endothelial barrier, reducing vascular leakage.[4][5]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to prevent the degradation of this compound. For lyophilized powder, it is recommended to store it at -20°C to -80°C. Once reconstituted, the stability of the stock solution depends on the storage temperature.

Storage TemperatureShelf Life
-80°C6 months
-20°C1 month

Table 1: Recommended Storage Conditions for Reconstituted this compound Stock Solution.[1]

It is imperative to keep the peptide sealed and protected from moisture.[1]

Q3: How should I reconstitute lyophilized this compound?

A3: While a specific reconstitution protocol for every experimental condition is not available, a general procedure for peptide reconstitution can be followed. A stock solution can be prepared by dissolving the peptide in a suitable solvent like phosphate-buffered saline (PBS).[6] For cell culture experiments, it is essential to use sterile buffers and maintain aseptic conditions.

Q4: What factors can contribute to the degradation of this compound during experiments?

A4: Several factors can lead to the degradation of this compound, including:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: Extreme pH values can lead to hydrolysis of peptide bonds.

  • Proteolytic Enzymes: If working with biological samples like plasma, endogenous proteases can rapidly degrade the peptide. This compound is known to have a short half-life in plasma.

  • Oxidation: Certain amino acid residues can be susceptible to oxidation.

  • Mechanical Stress: Vigorous shaking or vortexing can lead to aggregation and denaturation.

  • Adsorption: Peptides can adsorb to the surfaces of laboratory plastics and glassware, leading to a decrease in the effective concentration.

Q5: What are the signs of this compound degradation or aggregation?

A5: Degradation may not always be visually apparent. However, signs of aggregation can include the appearance of cloudiness, precipitates, or a gel-like consistency in the solution. For detecting chemical degradation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are necessary to assess the purity of the peptide solution over time.

Troubleshooting Guides

Issue 1: Difficulty in Dissolving Lyophilized this compound
  • Possible Cause: The peptide may have formed aggregates or may not be readily soluble in the chosen solvent.

  • Troubleshooting Steps:

    • Sonication: Use a brief sonication bath to aid in dissolution.

    • pH Adjustment: If the peptide is acidic or basic, adjusting the pH of the buffer can improve solubility.

    • Organic Solvents: For highly hydrophobic peptides, a small amount of a compatible organic solvent like DMSO or acetonitrile can be used for initial dissolution, followed by dilution with the aqueous buffer.

Issue 2: Loss of Peptide Activity in Cell-Based Assays
  • Possible Cause: The peptide may be degrading in the cell culture medium or adsorbing to the culture plates.

  • Troubleshooting Steps:

    • Stability in Media: Pre-incubate this compound in the cell culture medium for the duration of the experiment and then test its activity to assess its stability.

    • Use of Protease Inhibitors: If degradation by cellular proteases is suspected, consider the addition of a broad-spectrum protease inhibitor cocktail.

    • Low-Binding Plates: Utilize low-protein-binding microplates to minimize adsorption.

    • Carrier Protein: The addition of a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) to the buffer can help prevent adsorption.

Issue 3: Inconsistent Results in In Vivo Experiments
  • Possible Cause: Rapid degradation in circulation and inconsistent dosing due to adsorption to injection materials.

  • Troubleshooting Steps:

    • Formulation: Consider formulating this compound with protective excipients if rapid in vivo degradation is a concern.

    • Dosing Vehicle: Ensure the peptide is completely dissolved in the vehicle before administration.

    • Syringe Material: Use low-protein-binding syringes to minimize adsorption during injection.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound for In Vitro Experiments
  • Equilibration: Allow the vial of lyophilized this compound and the desired sterile buffer (e.g., PBS, pH 7.4) to come to room temperature.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Using a sterile syringe, add the calculated volume of buffer to the vial to achieve the desired stock concentration.

  • Dissolution: Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking. If necessary, a brief sonication can be used.

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into low-protein-binding tubes and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]

Protocol 2: General Procedure for Assessing this compound Stability
  • Sample Preparation: Prepare solutions of this compound at the desired experimental concentration in the relevant buffers or media.

  • Incubation: Incubate the samples under the conditions to be tested (e.g., different temperatures, pH values, or in the presence of biological matrices).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample.

  • Analysis: Analyze the purity and concentration of the remaining intact this compound in each aliquot using a validated analytical method, such as reverse-phase HPLC (RP-HPLC).

  • Data Analysis: Plot the concentration of intact this compound versus time to determine the degradation kinetics.

Visualizations

FX06_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Space Fibrin E1 Fibrin E1 VE-Cadherin VE-Cadherin Fibrin E1->VE-Cadherin Binds & Activates This compound This compound This compound->VE-Cadherin Competitively Binds p120-catenin p120-catenin VE-Cadherin->p120-catenin beta-catenin beta-catenin VE-Cadherin->beta-catenin Downstream Signaling Downstream Signaling VE-Cadherin->Downstream Signaling Initiates alpha-catenin alpha-catenin beta-catenin->alpha-catenin Actin Cytoskeleton Actin Cytoskeleton alpha-catenin->Actin Cytoskeleton Barrier Stabilization Barrier Stabilization Downstream Signaling->Barrier Stabilization Leads to

This compound competes with Fibrin E1 for VE-cadherin binding.

A logical workflow for troubleshooting this compound experiments.

References

Potential off-target effects of the FX-06 peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of the FX-06 peptide. Given that this compound is a naturally occurring peptide derived from fibrin, widespread off-target effects are not anticipated. However, a thorough investigation of a therapeutic candidate's specificity is crucial. This guide offers a framework for designing experiments to assess the on- and potential off-target activities of this compound in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic peptide identical to the naturally occurring Bβ15-42 fragment of human fibrin. Its primary mechanism of action is the competitive inhibition of the binding of fibrin E1 fragments to Vascular Endothelial (VE)-cadherin.[1][2][3] This interaction prevents the transmigration of leukocytes through the endothelial barrier and initiates VE-cadherin-mediated signaling that tightens the endothelial barrier, reducing capillary leakage.[1]

Q2: Are there any known off-target effects of this compound?

A2: To date, publicly available scientific literature and clinical trial data have not reported specific, clinically relevant off-target effects of this compound. Preclinical and clinical studies have generally found the peptide to be well-tolerated.[1] However, the absence of reported off-target effects does not preclude their existence. Researchers should maintain vigilance for unexpected experimental outcomes.

Q3: My cells are showing unexpected morphological changes after this compound treatment. Could this be an off-target effect?

A3: While it's possible, the observed morphological changes may be linked to this compound's on-target activity. This compound has been shown to reverse morphological changes in endothelial cells induced by inflammatory cytokines, such as the elongation of F-actin stress fibers.[4][5] It also influences the RhoGTPase signaling pathway, which is a key regulator of cell shape and cytoskeletal dynamics.[4][6] We recommend investigating changes in the actin cytoskeleton and RhoA activation to determine if the observed effects are consistent with the known mechanism of action.

Q4: I am observing an anti-angiogenic effect with this compound in my in vitro assay. Is this a known activity?

A4: Yes, this compound has been demonstrated to reduce capillary-like structure formation in endothelial cells treated with a pro-inflammatory cytokine cocktail.[4][5] This suggests that this compound can down-regulate pro-inflammatory angiogenic activity. Therefore, an anti-angiogenic effect observed in your experiments is likely related to its on-target mechanism of modulating endothelial cell function.

Troubleshooting Guides

Issue 1: Inconsistent results in endothelial barrier function assays.
  • Potential Cause: Variability in cell confluence, passage number, or the inflammatory stimulus used can lead to inconsistent results.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Ensure endothelial cell monolayers are fully confluent before treatment. Use cells within a consistent and low passage number range.

    • Optimize Inflammatory Stimulus: The concentration and incubation time of the inflammatory agent (e.g., thrombin, cytokine cocktail) should be optimized to induce a consistent and reproducible increase in permeability.

    • Confirm On-Target Engagement: As a positive control, verify that this compound is inhibiting the downstream effects of your inflammatory stimulus, such as RhoA activation or stress fiber formation.

Issue 2: Unexpected changes in gene or protein expression profiles.
  • Potential Cause: While this compound's primary interaction is with VE-cadherin, this can trigger a signaling cascade that alters gene and protein expression. It is also a possibility that this compound could have unintended interactions.

  • Troubleshooting Steps:

    • Pathway Analysis: Analyze your gene/protein expression data for enrichment of pathways related to endothelial cell adhesion, cytoskeletal regulation, and inflammation. This can help determine if the changes are consistent with the known mechanism of action.

    • VE-cadherin Knockdown/Knockout Control: If feasible in your model system, repeating the experiment in cells with reduced or absent VE-cadherin expression can help differentiate between on-target and potential off-target effects.

    • Comprehensive Off-Target Profiling: For in-depth investigation, consider proteomic approaches such as affinity chromatography with immobilized this compound to identify potential binding partners in your experimental system.

Quantitative Data Summary

Table 1: In Vitro Effects of this compound on Endothelial Cell Morphology and Angiogenesis

ParameterConditionResultReference
Cell Morphology Severe Cytokine CocktailIncreased cell area, length, and width[4]
Severe Cytokine Cocktail + this compoundDecreased cell size and reduced cell elongation[4]
Angiogenesis Severe Cytokine CocktailIncreased number of nodes, junctions, meshes, and branches[4]
Severe Cytokine Cocktail + this compoundDecreased angiogenic activity[4]

Table 2: Effect of this compound on RhoGTPase Activity

GTPaseConditionResultReference
RhoA ThrombinIncreased activation[6]
Thrombin + this compoundBlocked thrombin-induced activation[6]
This compound aloneDecreased activity[6]
Rac1 ThrombinReduced activation[6]
This compound aloneIncreased activity[6]

Key Experimental Protocols

Protocol 1: In Vitro Angiogenesis Assay
  • Cell Culture: Human pulmonary microvascular endothelial cells (HULEC-5a) are cultured to 80-90% confluence.

  • Matrigel Preparation: Thaw Matrigel on ice and coat a 96-well plate with 50 µL per well. Incubate at 37°C for 30 minutes to allow for solidification.

  • Cell Seeding: Seed 2 x 10^4 HULEC-5a cells onto the Matrigel-coated wells.

  • Treatment: Treat the cells with the appropriate conditions (e.g., media control, severe cytokine cocktail, severe cytokine cocktail + this compound).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Imaging and Analysis: Capture images of the tube formation using a microscope. Quantify the number of nodes, junctions, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Protocol 2: RhoA Activation Pull-Down Assay
  • Cell Culture and Treatment: Culture endothelial cells to confluence and treat with the experimental conditions (e.g., media control, thrombin, this compound, thrombin + this compound).

  • Cell Lysis: Lyse the cells in a Rho activation assay lysis buffer.

  • GTPase Pull-Down: Incubate cell lysates with Rhotekin-RBD beads to pull down active, GTP-bound RhoA.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins and analyze by Western blotting using an anti-RhoA antibody.

  • Quantification: Quantify the band intensity and normalize to the total RhoA in the input lysates.

Visualizations

FX06_Signaling_Pathway cluster_membrane Cell Membrane VE-cadherin VE-cadherin p190RhoGAP p190RhoGAP VE-cadherin->p190RhoGAP Activates This compound This compound This compound->VE-cadherin Competitively Binds Fibrin E1 Fibrin E1 Fibrin E1->VE-cadherin Binds RhoA-GTP (Active) RhoA-GTP (Active) p190RhoGAP->RhoA-GTP (Active) Inactivates RhoA-GDP (Inactive) RhoA-GDP (Inactive) RhoA-GTP (Active)->RhoA-GDP (Inactive) Barrier Disruption Barrier Disruption RhoA-GTP (Active)->Barrier Disruption Barrier Integrity Barrier Integrity RhoA-GDP (Inactive)->Barrier Integrity

Caption: this compound Signaling Pathway.

Experimental_Workflow_Off_Target_Investigation Start Start Unexpected_Phenotype Unexpected Phenotype Observed (e.g., cytotoxicity, altered morphology) Start->Unexpected_Phenotype On_Target_Hypothesis Is the phenotype consistent with on-target VE-cadherin signaling? Unexpected_Phenotype->On_Target_Hypothesis Investigate_On_Target Investigate On-Target Pathways (e.g., RhoA, actin cytoskeleton) On_Target_Hypothesis->Investigate_On_Target Yes Off_Target_Hypothesis Potential Off-Target Effect On_Target_Hypothesis->Off_Target_Hypothesis No End End Investigate_On_Target->End Profiling_Studies Perform Off-Target Profiling (e.g., proteomics, kinome scan) Off_Target_Hypothesis->Profiling_Studies Validate_Hits Validate Potential Off-Target Hits Profiling_Studies->Validate_Hits Validate_Hits->End

Caption: Workflow for Investigating Potential Off-Target Effects.

References

Interpreting unexpected results in FX-06 studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: FX-06 Studies

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during this compound experimentation. This compound is an anti-inflammatory peptide derived from fibrin that competitively inhibits the binding of fibrin fragments to Vascular Endothelial (VE)-cadherin, thereby modulating endothelial barrier function and leukocyte transmigration.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Reduced or No Bioactivity of this compound in In Vitro Endothelial Barrier Assays

Question: We are not observing the expected protective effect of this compound on endothelial cell barrier function (e.g., in a TEER or permeability assay) after a challenge with an inflammatory stimulus like thrombin. What are the potential causes?

Answer: A lack of this compound activity in vitro can stem from issues with the peptide itself, the experimental setup, or the cell model. Follow these troubleshooting steps:

  • Verify Peptide Integrity and Handling:

    • Stability: Peptides are susceptible to degradation.[2][3] Ensure this compound was stored under recommended conditions (e.g., -20°C or -80°C, desiccated) and has not undergone excessive freeze-thaw cycles.

    • Solubility: Confirm that this compound is fully dissolved in the appropriate sterile, endotoxin-free solvent (e.g., cell culture grade water or PBS) before adding it to the culture medium. Incomplete solubilization can lead to lower effective concentrations.[3]

    • Purity & Contamination: If possible, verify the purity of your this compound stock via HPLC. Contaminants or degradation products can interfere with its activity.

  • Review Experimental Conditions:

    • Dose and Timing: Re-evaluate the concentration range and pre-incubation timing. The protective effects of this compound may be optimal within a specific concentration window and when administered prior to the inflammatory insult.

    • Stimulus Potency: Ensure the inflammatory stimulus (e.g., thrombin, LPS, VEGF) is potent enough to induce a measurable disruption of the endothelial barrier. The effect of this compound may not be apparent if the baseline response is too weak or too strong. Thrombin has been shown to induce significant elevations of RhoA, which is a key target for this compound's mechanism.[4]

  • Assess Cell Model Health:

    • Confluence: Endothelial cells must form a mature, confluent monolayer to establish proper barrier function. Verify confluence and tight junction formation (e.g., via ZO-1 or VE-cadherin staining) before starting the experiment.

    • Cell Passage Number: Use cells at a low passage number. Primary endothelial cells can lose their characteristic barrier properties and responsiveness at higher passages.

ParameterCommon IssueRecommended ActionExpected Result
This compound Stock Degradation due to improper storage or multiple freeze-thaw cycles.Aliquot new peptide stock; store at -80°C. Confirm solubility.Restoration of dose-dependent activity.
Concentration Sub-optimal dose used.Perform a dose-response curve (e.g., 1 µg/mL to 100 µg/mL).Identify optimal protective concentration.
Pre-incubation Insufficient time for this compound to engage its target (VE-cadherin).Test various pre-incubation times (e.g., 30, 60, 120 minutes) before adding the stimulus.Determine the necessary pre-treatment window.
Cell Monolayer Immature or incomplete barrier at the start of the experiment.Seed cells at a higher density; allow more time to reach confluence. Monitor TEER values until stable.High baseline TEER (>50 Ω·cm²) or low baseline permeability.
Stimulus Thrombin/LPS activity is too low or too high.Titrate the stimulus to find a concentration that induces a 40-60% drop in barrier function.A robust and reproducible window for measuring protection.

This protocol verifies a key downstream signaling event that this compound is known to inhibit.[4] A lack of this compound effect on RhoA activation can help pinpoint issues with the experimental system.

  • Cell Culture: Plate primary Human Umbilical Vein Endothelial Cells (HUVECs) and grow to 95-100% confluence.

  • Serum Starvation: Serum-starve the cells for 4-6 hours prior to treatment.

  • Treatment:

    • Pre-treat cells with this compound (e.g., 50 µg/mL) for 60 minutes.

    • Add the inflammatory stimulus (e.g., Thrombin at 1 U/mL) for the optimal activation time (e.g., 5-10 minutes).

    • Include controls: Untreated, this compound alone, and Thrombin alone.

  • Lysis: Immediately place plates on ice, wash with cold PBS, and lyse cells in RhoA activation assay lysis buffer.

  • RhoA Pulldown: Perform a pulldown assay using a GST-tagged Rhotekin-RBD protein construct coupled to glutathione beads to isolate active, GTP-bound RhoA.

  • Western Blot:

    • Elute the pulled-down proteins and run on an SDS-PAGE gel.

    • Transfer to a PVDF membrane.

    • Probe with a primary antibody against RhoA.

    • Use an appropriate HRP-conjugated secondary antibody and visualize with an ECL substrate.

    • Normalize results to total RhoA from whole-cell lysates.

G start No this compound Activity Observed check_peptide Check Peptide Integrity (Storage, Solubility, Aliquoting) start->check_peptide check_protocol Review Experimental Protocol (Dose, Timing, Stimulus) start->check_protocol check_cells Assess Cell Model (Confluence, Passage #) start->check_cells new_peptide Prepare Fresh this compound Stock check_peptide->new_peptide Issue Found optimize_protocol Optimize Dose-Response & Incubation Times check_protocol->optimize_protocol Issue Found culture_cells Re-culture Cells (Use Low Passage) check_cells->culture_cells Issue Found activity_restored Activity Restored new_peptide->activity_restored optimize_protocol->activity_restored culture_cells->activity_restored

Caption: Troubleshooting workflow for absent this compound in vitro activity.

Issue 2: High Variability or Unexpected Cytotoxicity in Cell-Based Assays

Question: We are observing inconsistent results between replicate wells or unexpected cell death at concentrations of this compound that should be non-toxic. What could be the cause?

Answer: High variability and cytotoxicity can be caused by peptide aggregation, contamination, or off-target effects. Many kinase inhibitors, for example, can have off-target effects leading to toxicity.[5][6] While this compound is not a typical kinase inhibitor, the principles of off-target effects are relevant.

  • Investigate Peptide Aggregation and Solubility:

    • Solubility Limits: Peptides can be prone to aggregation, especially at high concentrations or in certain media, which can lead to variable results and cytotoxicity.[2]

    • Visual Inspection: Visually inspect the stock solution and final dilutions for any precipitates.

    • Filtration: Consider filtering the stock solution through a 0.22 µm sterile filter.

  • Rule Out Contamination:

    • Endotoxin: Test the peptide stock solution for endotoxin contamination, as this can induce inflammatory responses and cytotoxicity in many cell types, confounding the results.

    • Solvent Quality: Ensure the solvent used to reconstitute this compound is sterile and of high purity (e.g., cell culture grade, nuclease-free water or DMSO).

  • Evaluate Off-Target Effects:

    • Multiple Viability Assays: Use orthogonal methods to confirm cytotoxicity. For example, compare a metabolic assay (e.g., MTT, PrestoBlue) with a membrane integrity assay (e.g., LDH release) or an apoptosis assay (e.g., Annexin V/PI staining).

    • Control Peptides: Include a scrambled peptide control with the same amino acid composition but a randomized sequence to ensure the observed effects are specific to this compound.

Assay TypePrincipleDetectsPotential for Interference
Metabolic (MTT/XTT) Mitochondrial reductase activity converts tetrazolium salt to formazan.Cell viability and proliferation.Compound may interfere with reductase enzymes or absorbance reading.
Membrane Integrity (LDH) Measures release of lactate dehydrogenase from damaged cells.Cytotoxicity (necrosis/late apoptosis).High serum levels in media can increase background signal.
Apoptosis (Annexin V/PI) Annexin V binds to phosphatidylserine on apoptotic cells; PI stains necrotic cells.Early/late apoptosis and necrosis.Provides distinct population data; requires flow cytometry.
  • Treatment: Seed and treat cells in a 6-well plate with various concentrations of this compound and appropriate controls for the desired time (e.g., 24 hours).

  • Cell Collection: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G cluster_0 Intended Mechanism of Action cluster_1 Potential Off-Target Effect FX06_A This compound VE_Cadherin VE-Cadherin FX06_A->VE_Cadherin Binds Barrier Barrier Integrity (Stabilized) VE_Cadherin->Barrier Maintains FX06_B This compound Aggregate or Contaminant Unknown Unknown Off-Target FX06_B->Unknown Activates Apoptosis Apoptosis Pathway (Activated) Unknown->Apoptosis G cluster_barriers in_vitro In Vitro System (e.g., HUVEC Monolayer) vitro_success Potent Activity Observed in_vitro->vitro_success in_vivo In Vivo System (e.g., Mouse Model) vivo_fail Lack of Efficacy Observed in_vivo->vivo_fail pk Pharmacokinetics (Metabolism, Clearance) vitro_success->pk bioavailability Bioavailability (Drug Exposure) vitro_success->bioavailability complexity Model Complexity (Redundant Pathways) vitro_success->complexity pk->vivo_fail bioavailability->vivo_fail complexity->vivo_fail

References

Technical Support Center: Troubleshooting Low Efficacy of FX-06 in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FX-06. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common issues that may lead to low or variable efficacy of this compound in cell culture experiments. The following information is presented in a question-and-answer format to provide direct solutions to potential challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My this compound treatment is showing little to no effect on endothelial cell barrier function. What are the potential causes and how can I troubleshoot this?

Low efficacy of this compound can stem from several factors, ranging from procedural issues to cell-specific responses. Here is a step-by-step guide to help you identify and resolve the problem.

  • Troubleshooting Workflow for Low this compound Efficacy

    Troubleshooting_Workflow cluster_solutions Troubleshooting Steps start Start: Low/No this compound Efficacy solubility Verify this compound Solubility and Stability start->solubility concentration Optimize this compound Concentration solubility->concentration Solubility OK end Resolution solubility->end Insoluble cell_health Assess Cell Health and Viability concentration->cell_health Concentration Optimized receptor Confirm VE-Cadherin Expression cell_health->receptor Cells Healthy protocol Review Experimental Protocol receptor->protocol VE-Cadherin Expressed positive_control Include Positive Control protocol->positive_control Protocol Correct positive_control->end Controls Validate Assay

    Figure 1: A step-by-step workflow for troubleshooting low this compound efficacy.

  • Detailed Troubleshooting Steps:

    • This compound Solubility and Stability: Improperly dissolved or degraded this compound is a primary suspect for low activity.

      • Solubility: this compound is a peptide. For initial solubilization, use sterile, distilled water or a buffer such as PBS. If solubility issues persist, a small amount of an organic solvent like DMSO may be used for initial stock preparation, followed by dilution in your culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

      • Stability: Peptides can be susceptible to degradation at 37°C in culture medium. It is recommended to prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. If you suspect degradation, consider performing a time-course experiment to determine the stability of this compound in your specific culture conditions.

    • This compound Concentration: The effective concentration of this compound can vary depending on the cell type and the assay being performed.

      • Recommended Starting Concentration: Based on published studies, a concentration of 50 µg/mL has been shown to be effective in in vitro permeability assays using Human Umbilical Vein Endothelial Cells (HUVECs).[1][2]

      • Optimization: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup. Test a range of concentrations (e.g., 10 µg/mL to 100 µg/mL) to identify the most effective dose.

    • Cell Health and VE-Cadherin Expression: The cellular context is critical for this compound activity.

      • Cell Viability: Ensure your cells are healthy, within a low passage number, and free from contamination. Stressed or unhealthy cells may not respond appropriately to treatment.

      • VE-Cadherin Expression: this compound exerts its effects by binding to VE-cadherin.[1][2] Verify that your endothelial cell line expresses sufficient levels of VE-cadherin. Expression levels can differ between cell types (e.g., HUVECs vs. Human Microvascular Endothelial Cells (HMVECs)) and can be influenced by cell confluency.[3][4][5] Western blotting or immunofluorescence can be used to confirm VE-cadherin expression.

    • Experimental Protocol: Review your experimental design and protocol for any potential issues.

      • Incubation Time: In some studies, this compound was added for the final 2 hours of a 24-hour treatment with an inflammatory stimulus.[6][7] The optimal pre-incubation time with this compound before applying a stimulus, or the duration of co-treatment, may need to be optimized.

      • Assay System: Ensure your assay system is sensitive enough to detect changes in endothelial barrier function. For permeability assays, check the integrity of your endothelial monolayer before starting the experiment. For migration assays, confirm that your chemoattractant is working as expected.

2. I am observing high variability in my results between experiments. What could be the cause?

Inconsistent results are often due to subtle variations in experimental procedures.

  • Potential Causes of Variability and Solutions

Potential Cause Troubleshooting Suggestion
Lot-to-Lot Variability of this compound If you suspect variability between different batches of this compound, it is advisable to test new lots against a previously validated lot using a standardized assay.
Inconsistent Cell Culture Conditions Ensure consistent cell seeding density, passage number, and confluency of your endothelial monolayers. VE-cadherin expression and junctional integrity can be highly dependent on the state of the cell culture.[4]
Serum Effects While not specifically documented for this compound, components in serum can sometimes interfere with the activity of therapeutic peptides. If you are using serum-containing medium, consider reducing the serum concentration or switching to a serum-free medium during the treatment period, if your cells can tolerate it.
Pipetting and Dilution Errors Ensure accurate and consistent preparation of your this compound solutions. Use calibrated pipettes and perform serial dilutions carefully.

Quantitative Data Summary

The following table summarizes key quantitative parameters for in vitro experiments with this compound based on available literature.

Parameter Cell Type Value/Range Assay Type Reference
Effective Concentration HUVEC50 µg/mLTranswell Permeability Assay[1][2]
Effective Concentration HULEC-5a (Human Pulmonary Microvascular Endothelial Cells)Not explicitly stated, but used in experimentsTransendothelial Migration Assay[6][7]
Treatment Duration HULEC-5a2 hoursTransendothelial Migration Assay[6][7]

Note: The available data on effective concentrations of this compound in vitro is limited. It is strongly recommended that researchers perform their own dose-response experiments to determine the optimal concentration for their specific experimental conditions.

Key Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound is known to interact with VE-cadherin at endothelial cell junctions. This interaction is believed to stabilize the endothelial barrier and reduce vascular permeability, in part by modulating the activity of Rho GTPases.

FX06_Signaling FX06 This compound VE_Cadherin VE-Cadherin FX06->VE_Cadherin binds to Barrier_Stabilization Endothelial Barrier Stabilization FX06->Barrier_Stabilization promotes RhoA RhoA Activation VE_Cadherin->RhoA inhibits Barrier_Dysfunction Endothelial Barrier Dysfunction RhoA->Barrier_Dysfunction leads to

Figure 2: Simplified signaling pathway of this compound action at the endothelial junction.

Detailed Experimental Protocols

1. Endothelial Permeability Assay (Transwell-Based)

This assay measures the passage of a tracer molecule across an endothelial cell monolayer, providing an indication of barrier integrity.

  • Experimental Workflow for Permeability Assay

    Permeability_Workflow seed 1. Seed Endothelial Cells on Transwell Insert culture 2. Culture to Confluency seed->culture treat 3. Treat with this compound and/or Stimulus culture->treat tracer 4. Add Tracer Molecule (e.g., FITC-Dextran) treat->tracer incubate 5. Incubate tracer->incubate sample 6. Collect Sample from Lower Chamber incubate->sample measure 7. Measure Tracer Concentration sample->measure

    Figure 3: General workflow for a Transwell-based endothelial permeability assay.

  • Methodology:

    • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the porous membrane of a Transwell insert in a multi-well plate.

    • Culture to Confluency: Culture the cells for 2-3 days, or until a confluent monolayer is formed. The integrity of the monolayer is crucial for this assay.

    • Treatment: Pre-treat the endothelial monolayer with this compound at the desired concentration for a specified period (e.g., 2 hours). In some experiments, a permeability-inducing agent (e.g., inflammatory cytokines) may be added with or after the this compound treatment.

    • Tracer Addition: Add a fluorescently labeled high-molecular-weight tracer (e.g., FITC-dextran) to the upper chamber of the Transwell insert.

    • Incubation: Incubate the plate for a defined period (e.g., 1-4 hours) to allow for the passage of the tracer across the endothelial monolayer.

    • Sample Collection and Measurement: Collect a sample from the lower chamber and measure the fluorescence intensity using a plate reader. Increased fluorescence in the lower chamber corresponds to increased permeability.

2. Leukocyte Transendothelial Migration (TEM) Assay

This assay assesses the ability of leukocytes to migrate across an endothelial cell monolayer, a process that this compound is known to inhibit.

  • Methodology:

    • Endothelial Monolayer Preparation: Seed and grow endothelial cells to confluency on a Transwell insert as described for the permeability assay.

    • Treatment: Treat the endothelial monolayer with this compound and/or an inflammatory stimulus to mimic an inflammatory environment.

    • Leukocyte Addition: Isolate leukocytes (e.g., PBMCs or neutrophils) and add them to the upper chamber of the Transwell insert.

    • Chemoattractant: Add a chemoattractant to the lower chamber to induce leukocyte migration.

    • Incubation: Incubate the plate for a sufficient time to allow for leukocyte migration (e.g., 2-4 hours).

    • Quantification: Count the number of leukocytes that have migrated to the lower chamber using a cell counter or by flow cytometry. A decrease in the number of migrated cells in the this compound treated group indicates efficacy.[8][9]

References

Technical Support Center: Enhancing the In Vivo Half-Life of FX-06

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo half-life of the therapeutic peptide FX-06.

Frequently Asked Questions (FAQs)

Q1: What is the reported in vivo half-life of unmodified this compound?

The plasma half-life of this compound has been reported to be approximately 15 minutes in rats and dogs, and between 12 to 17 minutes in healthy human volunteers.[1] This short half-life is a significant consideration for designing in vivo studies and potential therapeutic regimens.

Q2: Why is the in vivo half-life of this compound so short?

Like many therapeutic peptides, this compound's short half-life is primarily due to two factors: rapid clearance by the kidneys (renal clearance) and degradation by enzymes (proteolytic degradation) in the blood and tissues.[2]

Q3: What is the mechanism of action for this compound?

This compound is a synthetic peptide derived from the Bβ chain of human fibrin.[1] Its primary mechanism of action is the competitive inhibition of the binding of fibrin E1 fragments to vascular endothelial (VE)-cadherin.[3] This action helps to stabilize the endothelial barrier, reduce capillary leakage, and inhibit the transmigration of leukocytes during inflammatory responses, such as those seen in reperfusion injury.[4][5]

Q4: What are the primary strategies for extending the in vivo half-life of this compound?

Several established methods can be employed to increase the circulating half-life of peptides like this compound. These strategies primarily aim to increase the peptide's size to reduce renal clearance or to protect it from enzymatic degradation. Key approaches include:

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide.[6][7]

  • Conjugation to Serum Proteins: Linking this compound to a larger, long-lived protein like albumin.[8][9][10]

  • Amino Acid Modification: Substituting certain amino acids with more stable, non-natural counterparts.

  • Formulation in a Delivery System: Encapsulating this compound in nanoparticles or liposomes for sustained release.

Q5: How does PEGylation extend the half-life of a peptide?

PEGylation increases the hydrodynamic volume of the peptide, which slows its filtration by the kidneys.[6] The PEG moiety also provides a protective "shield" that can hinder the approach of proteolytic enzymes, thereby reducing degradation.[6]

Q6: What are the potential drawbacks of modifying this compound to extend its half-life?

While beneficial for extending duration of action, modifications like PEGylation or protein conjugation can sometimes lead to a reduction in the peptide's biological activity due to steric hindrance at the binding site. It is crucial to carefully design and test any modified version of this compound to ensure it retains its therapeutic efficacy.

Troubleshooting Guides

Issue 1: Rapid clearance of this compound in animal models leading to suboptimal therapeutic effect.

Possible Cause: The inherent short half-life of the unmodified peptide.

Solutions:

  • Increase Dosing Frequency: Administer this compound more frequently to maintain therapeutic concentrations. However, this may not be practical for all study designs.

  • Continuous Infusion: Utilize a continuous infusion pump to deliver this compound at a steady rate, which can help maintain effective plasma concentrations.

  • Implement Half-Life Extension Strategies:

    • PEGylation: Covalently attach a PEG molecule to this compound. See the detailed protocol below.

    • Albumin Conjugation: Link this compound to serum albumin. See the detailed protocol below.

Issue 2: Inconsistent or lower-than-expected plasma concentrations of this compound in vivo.

Possible Causes:

  • Peptide Instability in Formulation: this compound may be degrading in the vehicle solution before or after administration.

  • Improper Storage: Incorrect storage of the lyophilized peptide or stock solutions can lead to degradation.[11][12]

  • Adsorption to Surfaces: Peptides can adsorb to the surfaces of vials and syringes, leading to a lower effective dose being administered.

Solutions:

  • Formulation Optimization:

    • Ensure the pH of the formulation buffer is optimal for this compound stability (typically pH 5-6 for peptides).[12]

    • Consider the use of excipients that can enhance peptide stability.

    • Prepare fresh formulations for each experiment and avoid long-term storage of this compound in solution.

  • Proper Storage and Handling:

    • Store lyophilized this compound at -20°C or -80°C.[11]

    • Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12]

    • Allow the peptide to warm to room temperature before opening the vial to prevent condensation.[11]

  • Minimize Adsorption:

    • Use low-protein-binding vials and syringes.

    • Consider including a carrier protein like bovine serum albumin (BSA) in the formulation, if compatible with the experimental design.

Quantitative Data Summary

The following table provides the known pharmacokinetic data for unmodified this compound and illustrative, hypothetical data for modified versions to demonstrate the potential impact of half-life extension strategies.

CompoundModificationHalf-Life (in vivo)Clearance Rate (Illustrative)Data Source
This compound (Native) None12-17 minutes (Human)High[1]
This compound (Native) None~15 minutes (Rat, Dog)High[1]
PEG-FX-06 (Illustrative) 20 kDa PEG4-6 hoursModerateHypothetical
Albumin-FX-06 (Illustrative) Conjugated to Albumin18-24 hoursLowHypothetical

Experimental Protocols

Protocol 1: Site-Specific PEGylation of this compound

This protocol describes a method for the site-specific PEGylation of a peptide like this compound, assuming the presence of a unique cysteine residue for conjugation.

Materials:

  • This compound peptide with a single cysteine residue

  • 20 kDa Maleimide-PEG (mPEG-MAL)

  • Phosphate-buffered saline (PBS), pH 7.0

  • Size-exclusion chromatography (SEC) system

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Methodology:

  • Peptide Dissolution: Dissolve the cysteine-containing this compound peptide in PBS at a concentration of 1 mg/mL.

  • PEGylation Reaction: Add a 1.5-fold molar excess of 20 kDa mPEG-MAL to the peptide solution.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 2 hours.

  • Reaction Quenching: Quench the reaction by adding a small amount of free cysteine.

  • Purification:

    • Perform an initial purification using an SEC system to separate the PEGylated peptide from unreacted PEG and peptide.

    • Further purify the collected fractions using RP-HPLC with a water/ACN gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the PEG-FX-06 conjugate using mass spectrometry and analytical RP-HPLC.

  • Lyophilization: Lyophilize the purified PEG-FX-06 for storage.

Protocol 2: Conjugation of this compound to Serum Albumin

This protocol outlines a method for conjugating this compound to bovine serum albumin (BSA) using a maleimide-thiol reaction.

Materials:

  • This compound peptide with a terminal maleimide group

  • Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Dialysis tubing (10 kDa MWCO)

  • SDS-PAGE analysis equipment

Methodology:

  • BSA Preparation: Dissolve BSA in PBS at a concentration of 10 mg/mL. BSA has a free cysteine residue (Cys34) that can be used for conjugation.[8][9]

  • Peptide Dissolution: Dissolve the maleimide-functionalized this compound in a small amount of a compatible solvent (e.g., DMSO) and then dilute with PBS to the desired concentration.

  • Conjugation Reaction: Add a 5-fold molar excess of the maleimide-FX-06 to the BSA solution.

  • Incubation: Gently mix the reaction mixture and incubate overnight at 4°C.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against PBS at 4°C for 48 hours with several buffer changes to remove unreacted peptide.

  • Characterization:

    • Analyze the purified Albumin-FX-06 conjugate by SDS-PAGE to confirm the increase in molecular weight compared to unconjugated BSA.

    • Further characterization can be performed using mass spectrometry.

  • Storage: Store the purified conjugate solution at -20°C or -80°C.

Visualizations

FX06_Signaling_Pathway FX06 This compound VE_Cadherin VE-Cadherin FX06->VE_Cadherin Binds to Fibrin_E1 Fibrin E1 Fragments Leukocyte_Transmigration Leukocyte Transmigration VE_Cadherin->Leukocyte_Transmigration Inhibits Endothelial_Barrier Endothelial Barrier Stabilization VE_Cadherin->Endothelial_Barrier Promotes Fibrin_E1->VE_Cadherin Binds to

Caption: Signaling pathway of this compound action on the endothelial barrier.

Half_Life_Extension_Workflow cluster_modification Peptide Modification cluster_analysis Analysis and Characterization cluster_invivo In Vivo Studies Native_FX06 Native this compound (Short Half-Life) PEGylation PEGylation Native_FX06->PEGylation Albumin_Conjugation Albumin Conjugation Native_FX06->Albumin_Conjugation Purification Purification (HPLC, SEC) PEGylation->Purification Albumin_Conjugation->Purification Characterization Characterization (Mass Spec, SDS-PAGE) Purification->Characterization PK_Studies Pharmacokinetic Studies Characterization->PK_Studies Efficacy_Studies Efficacy Studies PK_Studies->Efficacy_Studies

Caption: Experimental workflow for half-life extension of this compound.

Troubleshooting_Logic Problem Problem: Suboptimal In Vivo Performance of this compound Cause1 Cause 1: Rapid Clearance Problem->Cause1 Cause2 Cause 2: Peptide Instability Problem->Cause2 Solution1a Solution: Increase Dosing Frequency or Continuous Infusion Cause1->Solution1a Solution1b Solution: Half-Life Extension (PEGylation, etc.) Cause1->Solution1b Solution2a Solution: Optimize Formulation (pH, Excipients) Cause2->Solution2a Solution2b Solution: Proper Storage and Handling Cause2->Solution2b

Caption: Troubleshooting logic for in vivo studies with this compound.

References

Technical Support Center: VE-cadherin Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VE-cadherin binding assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges and providing clear guidance on experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during various VE-cadherin binding assays.

Enzyme-Linked Immunosorbent Assay (ELISA)

Q1: Why am I observing high background signal in my VE-cadherin ELISA?

A: High background can obscure true positive results and is a common issue in ELISAs.[1] Potential causes and solutions include:

  • Insufficient Washing: Inadequate washing can leave behind non-specifically bound antibodies. Increase the number of wash cycles or the soaking time during washes.[1][2]

  • Improper Blocking: The blocking buffer may not be optimal. Try different blocking agents such as bovine serum albumin (BSA) or non-fat dry milk.[2]

  • Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Perform a titration to determine the optimal antibody concentration.

  • Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and free of contamination.[1][2]

Q2: My VE-cadherin ELISA is showing a weak or no signal. What are the possible reasons?

A: A low or absent signal can be due to several factors:

  • Inactive Reagents: Check the expiration dates of all reagents, including the VE-cadherin standard, antibodies, and substrate. Avoid repeated freeze-thaw cycles of reagents.[1][2]

  • Incorrect Antibody Pairing: In a sandwich ELISA, ensure the capture and detection antibodies recognize different epitopes on the VE-cadherin molecule.

  • Suboptimal Incubation Times or Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol, as deviations can affect binding efficiency.[1]

  • Sample Issues: The concentration of VE-cadherin in your sample may be below the detection limit of the assay. Consider concentrating the sample if possible.

Q3: I am seeing high variability between replicate wells. How can I improve consistency?

A: High variability can compromise the reliability of your results.[2] Consider the following:

  • Pipetting Technique: Ensure accurate and consistent pipetting. Use calibrated pipettes and pre-wet the pipette tips.

  • Edge Effects: Wells on the outer edges of the plate can be prone to evaporation and temperature fluctuations. Avoid using these wells for critical samples or standards.[1]

  • Inadequate Mixing: Ensure all reagents and samples are thoroughly mixed before adding them to the wells.

  • Plate Washing: Uneven washing across the plate can lead to variability. An automated plate washer can improve consistency.[2]

ProblemPossible CauseRecommended Solution
High Background Insufficient washingIncrease wash cycles and/or soaking time.[1][2]
Improper blockingOptimize blocking buffer (e.g., BSA, non-fat dry milk).[2]
Antibody concentration too highTitrate antibodies to find optimal concentration.
Low/No Signal Inactive reagentsCheck expiration dates; avoid freeze-thaw cycles.[1][2]
Incorrect antibody pairEnsure capture and detection antibodies bind to different epitopes.
Suboptimal incubationFollow protocol-specified times and temperatures.[1]
Low analyte concentrationConcentrate sample or use a more sensitive assay.
High Variability Inconsistent pipettingUse calibrated pipettes; ensure proper technique.
Edge effectsAvoid using outer wells for critical samples.[1]
Inadequate mixingThoroughly mix all solutions before use.
Uneven plate washingUse an automated plate washer for consistency.[2]
Co-Immunoprecipitation (Co-IP)

Q1: I am unable to pull down the VE-cadherin binding partner. What could be the issue?

A: Failure to detect a binding partner can be due to several reasons:

  • Weak or Transient Interaction: The interaction between VE-cadherin and its binding partner may be weak or transient. Try optimizing the lysis buffer to be less stringent (e.g., lower salt concentration, milder detergent).

  • Antibody Issues: The antibody used for immunoprecipitation may be binding to a region of VE-cadherin that is involved in the protein-protein interaction, thus blocking the binding of the partner. Use an antibody that targets a different epitope.

  • Low Protein Expression: The binding partner may be expressed at very low levels. Ensure you are starting with a sufficient amount of cell lysate.

  • Incorrect Lysis Buffer: The lysis buffer composition is critical for preserving protein-protein interactions. Avoid harsh detergents that can denature proteins.

Q2: I am getting high non-specific binding in my Co-IP experiment.

A: High background in Co-IP can be caused by:

  • Insufficient Pre-clearing: Pre-clearing the lysate with beads before adding the primary antibody can help reduce non-specific binding.[3]

  • Inadequate Washing: Increase the number of washes after immunoprecipitation to remove non-specifically bound proteins.

  • Antibody Cross-reactivity: The antibody may be cross-reacting with other proteins in the lysate. Use a highly specific monoclonal antibody if possible.

  • Bead Issues: The protein A/G beads may be binding non-specifically to proteins. Ensure the beads are properly blocked.

Cell-Based Adhesion Assays

Q1: The endothelial cells are detaching from the plate during the assay.

A: Cell detachment can be a problem in adhesion assays.

  • Suboptimal Coating: Ensure the plates are properly coated with an appropriate extracellular matrix protein (e.g., fibronectin, collagen) to promote strong cell attachment.

  • Harsh Washing Steps: Be gentle during the washing steps to avoid dislodging the cells.

  • Cell Health: Ensure the cells are healthy and not overly confluent before starting the assay.

Q2: I am not observing a difference in adhesion between my experimental groups.

A: A lack of observable effect could be due to:

  • Assay Window: The assay conditions (e.g., incubation time, cell number) may not be optimal for detecting a difference. Try varying these parameters.

  • Functional State of VE-cadherin: The experimental treatment may not be effectively modulating VE-cadherin function. Confirm the effect of your treatment on VE-cadherin expression or localization using other methods like Western blotting or immunofluorescence.

  • Redundant Adhesion Mechanisms: Other adhesion molecules may be compensating for the changes in VE-cadherin-mediated adhesion.[4] Consider using blocking antibodies for other adhesion molecules if appropriate.

Experimental Protocols

VE-cadherin Sandwich ELISA Protocol

This protocol provides a general guideline for a VE-cadherin sandwich ELISA.

  • Coating: Dilute the capture antibody against VE-cadherin to the recommended concentration in a coating buffer (e.g., PBS). Add 100 µL of the diluted antibody to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Sample/Standard Incubation: Add 100 µL of your samples and VE-cadherin standards (at various known concentrations) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted to the recommended concentration in blocking buffer, to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Enzyme Conjugate Incubation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in blocking buffer, to each well. Incubate for 30-60 minutes at room temperature.[5]

  • Washing: Repeat the washing step as in step 2, but increase the number of washes to five.

  • Substrate Incubation: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4) to each well to stop the reaction.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of VE-cadherin in your samples.

Co-Immunoprecipitation (Co-IP) of VE-cadherin and Binding Partners

This protocol outlines the steps for co-immunoprecipitating VE-cadherin and its interacting proteins.

  • Cell Lysis: Grow endothelial cells to confluency. Wash the cells with ice-cold PBS and then lyse them in a non-denaturing lysis buffer (e.g., 1% Nonidet P-40, 150 mM NaCl, 20 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors).[6] Incubate on ice for 30 minutes.

  • Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[6]

  • Pre-clearing: Transfer the supernatant to a new tube and add protein A/G beads. Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

  • Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube. Add the primary antibody against VE-cadherin (or the bait protein). Incubate overnight at 4°C with gentle rotation.[6]

  • Bead Incubation: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C with gentle rotation.[3]

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold lysis buffer.

  • Elution: Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against VE-cadherin and the expected binding partner.

Visualizations

VE-cadherin Signaling Pathway

VE-cadherin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Rac1 Rac1 VEGFR2->Rac1 Activates VE_Cadherin VE-cadherin beta_catenin β-catenin VE_Cadherin->beta_catenin Binds p120_catenin p120-catenin VE_Cadherin->p120_catenin Binds Endocytosis Endocytosis (Internalization) VE_Cadherin->Endocytosis Phosphorylation leads to Barrier_Function Endothelial Barrier Integrity beta_catenin->Barrier_Function Promotes p120_catenin->VE_Cadherin Stabilizes p120_catenin->Barrier_Function Promotes Akt Akt PI3K->Akt Activates Akt->Barrier_Function Modulates Rac1->Endocytosis Promotes

Caption: VE-cadherin signaling in endothelial cells.

Experimental Workflow: Co-Immunoprecipitation

Co-IP Workflow start Start: Confluent Endothelial Cells lysis Cell Lysis (Non-denaturing buffer) start->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify preclear Pre-clear Lysate (with Protein A/G beads) clarify->preclear ip Immunoprecipitation (Add anti-VE-cadherin Ab) preclear->ip beads Capture Immune Complex (Add Protein A/G beads) ip->beads wash Wash Beads (Remove non-specific proteins) beads->wash elute Elute Proteins (Boil in sample buffer) wash->elute analysis Analyze by Western Blot (Probe for VE-cadherin & partner) elute->analysis end End: Identify Binding Partner analysis->end

Caption: Workflow for VE-cadherin Co-Immunoprecipitation.

Troubleshooting Logic: Low ELISA Signal

ELISA Troubleshooting Logic problem Problem: Low or No Signal check_reagents Check Reagents: - Expired? - Stored properly? - Freeze-thaw cycles? problem->check_reagents check_protocol Review Protocol: - Correct incubation times/ temperatures? - Steps missed? problem->check_protocol check_sample Evaluate Sample: - Analyte concentration too low? problem->check_sample solution_reagents Solution: - Use fresh reagents - Aliquot reagents check_reagents->solution_reagents Yes solution_protocol Solution: - Strictly adhere to protocol - Optimize incubation steps check_protocol->solution_protocol Yes solution_sample Solution: - Concentrate sample - Use more sensitive assay check_sample->solution_sample Yes

Caption: Troubleshooting low signal in VE-cadherin ELISA.

References

Technical Support Center: FX-06 in Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FX-06 in immunofluorescence (IF) experiments. The information is designed to help avoid common artifacts and ensure accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a peptide derived from the neo-N-terminus of human fibrin. Its primary mechanism of action is the competitive inhibition of the binding of fibrin E1 fragments to Vascular Endothelial (VE)-cadherin, a key protein in endothelial cell-cell junctions.[1] By doing so, this compound helps to stabilize these junctions, prevent leukocyte transmigration, and reduce vascular leakage.[2][3] It has been shown to restore the continuous distribution of VE-cadherin at the cell surface and reverse cytoskeletal changes such as the formation of F-actin stress fibers.[3][4][5][6]

Q2: Can this compound interfere with my immunofluorescence staining?

While there are no widespread reports of this compound directly causing staining artifacts, its mechanism of action suggests potential areas of interference that researchers should be aware of:

  • Epitope Masking: Since this compound binds to VE-cadherin, it could potentially mask the epitope recognized by your primary antibody, leading to a weaker or absent signal when staining for VE-cadherin.

  • Altered Protein Localization: this compound can restore a more natural, continuous localization of VE-cadherin at cell junctions.[3][4][5][6] This is a real biological effect, but if you are not expecting it, you might misinterpret it as an artifact or a failed experiment if you were expecting a more disorganized pattern (e.g., in a disease model).

  • Morphological Changes: this compound can reverse morphological changes in endothelial cells, such as the elongation of F-actin stress fibers.[3][4][5][6] When staining for cytoskeletal components like F-actin, these changes are an expected outcome of this compound treatment.

Q3: I am not staining for VE-cadherin. Can this compound still affect my results?

Even if you are not directly targeting VE-cadherin, this compound can still have indirect effects that might influence your immunofluorescence results. For example, by stabilizing cell-cell junctions and altering cell signaling, this compound could indirectly affect the localization or expression of other junctional or cytoskeletal proteins. It is crucial to include proper controls in your experiment to account for these potential effects.

Q4: What are the recommended concentrations of this compound for cell-based assays?

The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, published studies have used this compound in in vitro endothelial cell assays with treatment times of around 2 hours.[2][3][4][5][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Troubleshooting Guide

This guide addresses specific issues you might encounter when performing immunofluorescence on samples treated with this compound.

Problem Possible Cause Suggested Solution
Weak or No Signal for VE-cadherin Epitope Masking by this compound: The this compound peptide may be sterically hindering the binding of your anti-VE-cadherin antibody.1. Choose a different antibody: Select a monoclonal or polyclonal antibody that recognizes a different epitope on the VE-cadherin protein that is not blocked by this compound. 2. Sequential Staining: If possible, consider fixing and permeabilizing the cells before adding this compound, although this would not be suitable for live-cell experiments aiming to study the effects of this compound. 3. Increase Primary Antibody Concentration: Perform a titration to see if a higher concentration of the primary antibody can overcome the potential inhibition.
Unexpected VE-cadherin Localization Biological Effect of this compound: this compound is known to restore the continuous, linear localization of VE-cadherin at cell junctions.[3][4][5][6]1. Review your experimental design: The observed localization is likely a true biological effect of this compound. Compare with untreated and vehicle-treated controls to confirm. 2. Consult the literature: Published studies on this compound demonstrate this relocalization effect.[3][4][5][6]
Changes in Cell Morphology or Cytoskeleton Biological Effect of this compound: this compound can lead to a reduction in F-actin stress fibers and other cytoskeletal rearrangements.[3][4][5]1. Include appropriate controls: Compare this compound treated cells with untreated and vehicle-treated controls to confirm the effect is due to the peptide. 2. Correlate with protein localization: Co-stain for junctional proteins and cytoskeletal markers to observe the relationship between junction stabilization and cytoskeletal changes.
High Background Staining Non-specific Antibody Binding: This is a common issue in immunofluorescence, unrelated to this compound.1. Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody).[7][8] 2. Titrate Antibodies: Reduce the concentration of your primary and/or secondary antibodies.[7][8] 3. Increase Washing: Extend the duration and number of wash steps to remove unbound antibodies.[7]

Quantitative Data

The following table summarizes key quantitative parameters related to this compound and VE-cadherin.

Parameter Value Context Reference
This compound Treatment Time (in vitro) ~ 2 hoursEffective for observing changes in endothelial cell morphology and VE-cadherin localization.[2][3][4][5][6]
VE-cadherin Dimerization Affinity (Kd) 10⁻³ to 10⁻⁵ MRepresents a low-affinity interaction for the trans-association of VE-cadherin dimers.[9]

Experimental Protocols

Immunofluorescence Staining of VE-cadherin in Endothelial Cells

This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.

  • Cell Culture: Plate endothelial cells (e.g., HUVECs) on sterile glass coverslips and culture until they form a confluent monolayer.

  • This compound Treatment (Optional): Treat the cells with the desired concentration of this compound for the appropriate duration (e.g., 2 hours). Include untreated and vehicle-treated controls.

  • Fixation: Gently wash the cells with pre-warmed Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If your anti-VE-cadherin antibody targets an intracellular epitope, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes. If the antibody targets an extracellular epitope, this step can be skipped.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% normal goat serum or 3% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-VE-cadherin antibody in the blocking solution according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in the blocking solution. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Visualizations

FX06_Signaling_Pathway cluster_membrane Cell Membrane VE-cadherin VE-cadherin Leukocyte_Transmigration Leukocyte_Transmigration VE-cadherin->Leukocyte_Transmigration Promotes Junction_Stabilization Junction_Stabilization VE-cadherin->Junction_Stabilization Maintains Fibrin E1 Fibrin E1 Fibrin E1->VE-cadherin Binds to This compound This compound This compound->VE-cadherin Competitively Inhibits Binding This compound->Junction_Stabilization Promotes

Figure 1. Simplified signaling pathway of this compound action.

IF_Workflow A Sample Preparation (Cell Culture, this compound Treatment) B Fixation A->B C Permeabilization (if required) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Mounting F->G H Imaging G->H

Figure 2. General experimental workflow for immunofluorescence.

Troubleshooting_Workflow Start Problem with IF Staining Weak_Signal Weak or No Signal? Start->Weak_Signal High_Background High Background? Start->High_Background Unexpected_Localization Unexpected Localization? Start->Unexpected_Localization Check_Antibody Check Antibody Specificity & Concentration Weak_Signal->Check_Antibody Optimize_Blocking Optimize Blocking & Washing High_Background->Optimize_Blocking Consider_FX06_Effect Consider Biological Effect of this compound Unexpected_Localization->Consider_FX06_Effect Check_Controls Review Controls (Untreated, Vehicle) Consider_FX06_Effect->Check_Controls

Figure 3. Logical workflow for troubleshooting immunofluorescence with this compound.

References

Optimizing FX-06 Administration in Reperfusion Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing FX-06 in ischemia-reperfusion models, this technical support center provides essential information in a readily accessible question-and-answer format. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a fibrin-derived peptide (Bβ15-42) that has been shown to reduce ischemia-reperfusion injury. Its primary mechanism of action involves binding to vascular endothelial (VE)-cadherin.[1] This interaction is believed to inhibit the transmigration of leukocytes across the endothelial barrier and reduce capillary leakage, thereby mitigating the inflammatory component of reperfusion injury.[1]

Q2: What is the optimal timing for this compound administration in preclinical models?

Q3: What are the recommended dosages for this compound in in vivo experiments?

A3: Dosage will vary depending on the animal model and the specifics of the experimental design. It is always recommended to perform a dose-response study to determine the optimal dose for your specific model. However, published studies provide a starting point:

  • Porcine Model (Hemorrhagic Shock): An intravenous bolus of 2.4 mg/kg was shown to be effective.[2]

  • Human Clinical Trial (Myocardial Infarction): A total dose of 400 mg was administered as two separate 200 mg intravenous bolus injections.

Troubleshooting Guide

Q1: I am observing inconsistent or no therapeutic effect with this compound. What are the potential causes and solutions?

A1: Several factors could contribute to a lack of efficacy. Consider the following:

  • Timing of Administration: As highlighted in the FAQs, the timing of this compound administration is critical. Ensure that the administration coincides with the onset of reperfusion. Delays in administration post-reperfusion may significantly diminish its therapeutic effect.

  • Dosage: The dose may be suboptimal for your specific model. A thorough literature review for similar models or a pilot dose-response study is recommended to establish an effective dose.

  • Peptide Integrity: Peptides are susceptible to degradation. Ensure proper storage and handling of the this compound peptide. It should be stored lyophilized at -20°C or -80°C and protected from moisture. Once reconstituted, use it promptly or store it at 4°C for a limited time, avoiding multiple freeze-thaw cycles.

  • Route of Administration: Intravenous administration is the most common and effective route for delivering this compound systemically to the site of injury. Ensure proper IV injection technique to guarantee the full dose enters circulation.

Q2: I am having issues with the solubility of the this compound peptide for injection. What can I do?

A2: For peptide therapeutics, solubility can be a challenge. Here are some general strategies:

  • Reconstitution Vehicle: While a specific vehicle for this compound is not consistently reported across all studies, sterile, isotonic solutions such as phosphate-buffered saline (PBS) or 0.9% saline are commonly used for in vivo peptide administration.

  • pH Adjustment: The pH of the vehicle can influence peptide solubility. If solubility is an issue, consider adjusting the pH of the buffer.

  • Sonication: Gentle sonication can aid in dissolving the peptide. However, avoid excessive or prolonged sonication, as it can lead to peptide degradation.

Q3: My experimental results show high variability between animals. How can I reduce this?

A3: High variability in in vivo experiments can be due to a number of factors:

  • Surgical Consistency: Ensure that the duration of ischemia and the surgical procedure are highly consistent across all animals.

  • Animal Strain and Health: Use a consistent strain, age, and sex of animals. Ensure all animals are healthy and free from underlying conditions that could affect the experimental outcomes.

  • Drug Administration Technique: Inconsistent injection volumes or improper injection technique can lead to variability in the delivered dose. Ensure all personnel are thoroughly trained in the administration procedure.

Quantitative Data from Key Studies

The following tables summarize key quantitative data from a major clinical trial and a significant preclinical study.

Table 1: F.I.R.E. Clinical Trial - this compound in Acute Myocardial Infarction [3]

ParameterThis compound GroupPlacebo Groupp-value
Primary Endpoint
Total Late Gadolinium Enhancement (% of LV Mass) at 5 Days17.7 ± 12.520.3 ± 13.90.207
Secondary Endpoints
Necrotic Core Zone (% of LV Mass) at 5 Days1.77 (0.00-9.09)4.20 (0.30-9.93)<0.025
Infarct Size (% of LV Mass) at 4 Months (in early presenters, <3h)8.0 (2.9-15.1)16.0 (8.2-24.8)0.032

Data are presented as mean ± SD or median (interquartile range).

Table 2: Preclinical Study - this compound in a Porcine Model of Hemorrhagic Shock [2]

ParameterThis compound Group (2.4 mg/kg)Control Group
Cardiopulmonary Function
PaO2/FiO2 ratio (mmHg)>400<300
Extravascular Lung Water Index (mL/kg)5.2 ± 2.19.0 ± 1.8
Cardiac Index (L/min/m²)6.3 ± 1.44.3 ± 0.25
Organ Damage Markers
Cardiac Troponin T (ng/mL)0.11 ± 0.090.58 ± 0.25
Inflammatory Response
Myeloperoxidase-positive cells in myocardiumReducedIncreased
Interleukin-6 plasma levelsReducedIncreased

Data are presented as mean ± SD.

Experimental Protocols

General Protocol for Intravenous Administration of this compound in a Rodent Model of Myocardial Ischemia-Reperfusion

This is a general guideline and should be adapted to the specific experimental design and institutional animal care and use committee (IACUC) protocols.

  • Reconstitution of this compound:

    • Allow the lyophilized this compound vial to come to room temperature before opening.

    • Reconstitute the peptide in a sterile, pyrogen-free vehicle such as phosphate-buffered saline (PBS) or 0.9% saline to the desired stock concentration.

    • Gently swirl or pipette up and down to dissolve. Avoid vigorous shaking. If necessary, brief, gentle sonication can be used.

    • Use the reconstituted solution immediately. If short-term storage is necessary, keep it at 4°C. Avoid multiple freeze-thaw cycles.

  • Animal Preparation:

    • Anesthetize the rodent according to your approved IACUC protocol.

    • Perform the surgical procedure to induce myocardial ischemia (e.g., ligation of the left anterior descending coronary artery).

  • This compound Administration:

    • At the designated time of reperfusion (i.e., upon release of the coronary artery ligation), administer the calculated dose of this compound solution via the desired intravenous route (e.g., tail vein, jugular vein).

    • Administer the solution as a bolus injection.

  • Post-Administration Monitoring:

    • Monitor the animal for any adverse reactions and for recovery from anesthesia.

    • Proceed with the planned reperfusion period and subsequent endpoint analysis.

Signaling Pathway and Experimental Workflow Diagrams

FX06_Mechanism_of_Action cluster_0 Ischemia-Reperfusion Injury cluster_1 This compound Intervention Endothelial Cell Activation Endothelial Cell Activation Leukocyte Infiltration Leukocyte Infiltration Endothelial Cell Activation->Leukocyte Infiltration Increased Vascular Permeability Increased Vascular Permeability Endothelial Cell Activation->Increased Vascular Permeability Tissue Damage Tissue Damage Leukocyte Infiltration->Tissue Damage Increased Vascular Permeability->Tissue Damage This compound This compound VE-Cadherin Binding VE-Cadherin Binding This compound->VE-Cadherin Binding Inhibition of Leukocyte Transmigration Inhibition of Leukocyte Transmigration VE-Cadherin Binding->Inhibition of Leukocyte Transmigration Reduced Vascular Leakage Reduced Vascular Leakage VE-Cadherin Binding->Reduced Vascular Leakage Inhibition of Leukocyte Transmigration->Leukocyte Infiltration Reduced Vascular Leakage->Increased Vascular Permeability

Caption: Mechanism of this compound in mitigating ischemia-reperfusion injury.

Experimental_Workflow Animal Model Preparation Animal Model Preparation Induction of Ischemia Induction of Ischemia Animal Model Preparation->Induction of Ischemia Onset of Reperfusion Onset of Reperfusion Induction of Ischemia->Onset of Reperfusion This compound Administration (IV Bolus) This compound Administration (IV Bolus) Onset of Reperfusion->this compound Administration (IV Bolus) Reperfusion Period Reperfusion Period This compound Administration (IV Bolus)->Reperfusion Period Endpoint Analysis Endpoint Analysis Reperfusion Period->Endpoint Analysis

Caption: General experimental workflow for this compound administration.

Troubleshooting_Logic Inconsistent/No Effect Inconsistent/No Effect Check Timing of Administration Check Timing of Administration Inconsistent/No Effect->Check Timing of Administration Review Dosage Review Dosage Inconsistent/No Effect->Review Dosage Verify Peptide Integrity Verify Peptide Integrity Inconsistent/No Effect->Verify Peptide Integrity Confirm Administration Route Confirm Administration Route Inconsistent/No Effect->Confirm Administration Route Optimize Protocol Optimize Protocol Check Timing of Administration->Optimize Protocol Review Dosage->Optimize Protocol Verify Peptide Integrity->Optimize Protocol Confirm Administration Route->Optimize Protocol

Caption: Troubleshooting flowchart for this compound experiments.

References

How to assess the purity and activity of FX-06 peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and activity of the FX-06 peptide.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a synthetic peptide derived from the human fibrin Bβ chain (Bβ15-42).[1][2] Its primary mechanism of action involves binding to vascular endothelial (VE)-cadherin at cell-to-cell junctions.[1][2] This interaction strengthens the endothelial barrier, reduces capillary leakage, and inhibits the transmigration of leukocytes, which is a key process in inflammation.[1][2][3] this compound has shown protective effects in models of ischemia-reperfusion injury and other inflammatory conditions.[4][5][6][7]

2. What are the critical first steps before starting my experiments with this compound?

Before beginning any experiment, it is crucial to ensure the proper handling and storage of the this compound peptide to maintain its integrity and activity. Peptides are susceptible to degradation from factors like temperature fluctuations, oxidation, and enzymatic activity. It is also important to accurately determine the peptide concentration, taking into account its net peptide content.

3. How is the purity of this compound peptide typically determined?

The purity of synthetic peptides like this compound is most commonly assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9] This technique separates the full-length, correct peptide from any impurities that may have arisen during synthesis, such as truncated or deletion sequences.[9] The result is a chromatogram where the area of the main peak relative to the total area of all peaks represents the peptide's purity.[8]

4. What kind of activity assays are suitable for this compound?

Given this compound's mechanism of action, suitable bioassays should focus on its effects on endothelial cell function. A common and relevant method is a transendothelial electrical resistance (TEER) assay, which measures the integrity of the endothelial barrier. An increase in TEER in the presence of this compound would indicate a strengthening of the cell junctions. Another approach is to use a leukocyte transmigration assay to quantify the inhibition of immune cell movement across an endothelial monolayer.

Purity Assessment: Reverse-Phase HPLC

A primary method for evaluating the purity of this compound is RP-HPLC. The percentage of the area of the peak corresponding to this compound relative to the total peak area in the chromatogram determines the purity.

Experimental Protocol: RP-HPLC for this compound Purity

  • Sample Preparation:

    • Accurately weigh a small amount of lyophilized this compound peptide.

    • Dissolve the peptide in an appropriate solvent, such as water or a low concentration of acetonitrile, to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[8]

  • HPLC System and Column:

    • Use a standard HPLC system equipped with a UV detector.

    • Employ a C18 reversed-phase column, which is suitable for peptide separations.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Degas both mobile phases thoroughly before use to prevent air bubbles in the system.

  • Chromatographic Conditions:

    • Set the column temperature to 30°C.

    • Monitor the elution at a wavelength of 214 nm, which is optimal for peptide bond detection.

    • Use a flow rate of 1.0 mL/min.

    • Inject 10-20 µL of the prepared sample.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main this compound peak by the total area of all peaks and multiplying by 100.

Quantitative Data Summary: Expected HPLC Results

ParameterExpected Value
Purity>95% (for most research applications)
Retention TimeDependent on the specific column and system, but should be consistent between runs
Peak ShapeSymmetrical (asymmetry factor between 0.9 and 1.2)

Troubleshooting HPLC Purity Analysis

IssuePotential CauseRecommended Solution
No peaks or very small peaks - Injection failure- Detector issue- Peptide degradation- Check autosampler and injection syringe- Verify detector lamp is on and functional- Prepare a fresh sample
Broad peaks - Column degradation- High injection volume- Inappropriate mobile phase- Replace the column- Reduce the injection volume- Ensure mobile phase pH is appropriate for the peptide[10]
Split peaks - Column void or contamination- Sample solvent incompatible with mobile phase- Reverse-flush the column or replace it[11]- Dissolve the sample in the initial mobile phase composition[11]
Baseline noise or drift - Air bubbles in the system- Contaminated mobile phase- Detector fluctuation- Degas mobile phases- Prepare fresh mobile phases with high-purity solvents[10]- Allow the detector to warm up sufficiently

Workflow for HPLC Purity Assessment

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_sample Prepare Sample (1 mg/mL) prep_mobile Prepare Mobile Phases A & B hplc_setup Equilibrate C18 Column prep_mobile->hplc_setup hplc_inject Inject Sample hplc_setup->hplc_inject hplc_run Run Gradient (5-65% B) hplc_inject->hplc_run hplc_detect Detect at 214 nm hplc_run->hplc_detect analysis_integrate Integrate Peaks hplc_detect->analysis_integrate analysis_calculate Calculate % Purity analysis_integrate->analysis_calculate FX06 This compound Peptide VE_Cadherin VE-Cadherin FX06->VE_Cadherin Binds to Leukocyte_Transmigration Leukocyte Transmigration VE_Cadherin->Leukocyte_Transmigration Inhibits Endothelial_Barrier Endothelial Barrier Integrity VE_Cadherin->Endothelial_Barrier Strengthens

References

FX-06 Animal Studies: Technical Support Center for Vehicle Control Management

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering vehicle control issues during in vivo animal studies with FX-06.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a peptide derived from the neo-N-terminus of human fibrin.[1] Its primary mechanism of action is the competitive inhibition of fibrin E1 fragment binding to vascular endothelial (VE)-cadherin.[1] This action helps to seal the endothelial barrier, preventing the transmigration of inflammatory leukocytes and subsequent tissue damage.[1]

Q2: Why is a vehicle control group necessary in my this compound animal study?

A2: A concurrent vehicle control group is crucial for distinguishing the pharmacological effects of this compound from any physiological responses caused by the delivery medium itself.[2][3] The vehicle, an inert substance used to dissolve or suspend this compound, can have its own biological effects that may confound study results.[4][5]

Q3: What are some common vehicles used for peptide-based drugs like this compound in animal studies?

A3: For peptide-based therapeutics like this compound, which are generally water-soluble, common vehicles include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or other aqueous buffer systems.[4][6] The choice of vehicle should be based on optimizing the stability and delivery of this compound while minimizing any vehicle-related side effects.[7]

Q4: Can the vehicle itself cause adverse effects in the animals?

A4: Yes, some vehicles can cause adverse effects, especially at high volumes or concentrations.[8][9][10] For example, organic solvents like DMSO, sometimes used for poorly soluble compounds, can induce neuromotor toxicity and other side effects.[4][6] Even aqueous vehicles, if not properly buffered or administered, can cause local irritation or physiological changes.[11]

Q5: How can I minimize the impact of the vehicle on my experimental results?

A5: To minimize vehicle impact, it is essential to select the simplest and most inert vehicle that effectively solubilizes or suspends this compound. The volume and concentration of the vehicle should be kept to a minimum, and the pH of the formulation should be as close to physiological as possible.[9]

Troubleshooting Guides

Issue 1: Unexpected Mortality or Severe Adverse Events in the Vehicle Control Group
Potential Cause Troubleshooting Steps
Vehicle Toxicity - Review the literature for known toxicities of the chosen vehicle at the administered dose and route.[4][10]- Consider reducing the concentration or volume of the vehicle.- Evaluate alternative, less toxic vehicles.[8]
Contamination - Ensure the sterility of the vehicle and all preparation materials.- Culture the vehicle solution to test for microbial contamination.
Incorrect Formulation - Verify the pH and osmolarity of the vehicle solution to ensure it is within a physiologically tolerated range.- Double-check all calculations and preparation steps.
Administration Error - Review animal handling and administration techniques to ensure they are not causing undue stress or injury.- Confirm the correct route of administration was used.[7]
Issue 2: Vehicle Control Group Shows an Unexpected Physiological Response (e.g., inflammation, altered blood pressure)
Potential Cause Troubleshooting Steps
Inherent Vehicle Effects - Some vehicles can have inherent biological effects.[5] For instance, certain solvents might cause vomiting that could be mistaken for a test article effect.[5]- Conduct a thorough literature search on the specific vehicle's physiological impact.- If possible, run a pilot study with the vehicle alone to characterize its effects.
Immunogenicity - If the vehicle contains proteins or other potentially immunogenic components, consider their potential to elicit an immune response.
Route of Administration Effects - The administration procedure itself (e.g., gavage, injection) can cause transient physiological changes. Ensure that handling and dosing are performed consistently and with minimal stress to the animals.
Issue 3: High Variability in Readouts within the Vehicle Control Group
Potential Cause Troubleshooting Steps
Inconsistent Vehicle Preparation - Standardize the vehicle preparation protocol to ensure batch-to-batch consistency.- Prepare a single batch of vehicle for the entire study cohort if feasible.
Variable Administration - Ensure all technicians are using the exact same technique for dosing.- Randomize the order of animal dosing to avoid time-of-day effects.
Underlying Animal Health Issues - Ensure all animals are from a reputable supplier and are properly acclimatized before the study begins.- Monitor animal health closely throughout the study for any signs of illness that could affect results.
Assay Variability - Review and optimize the experimental assays to reduce measurement error.- Ensure that samples from all groups are processed and analyzed in a randomized and blinded manner.

Experimental Protocols

Protocol 1: Preparation of a Standard Saline Vehicle for this compound
  • Materials:

    • Sodium Chloride (NaCl), USP grade

    • Sterile, deionized water

    • Sterile 0.22 µm filter

    • Sterile glassware and storage bottles

  • Procedure:

    • Weigh out 9.0 g of NaCl per liter of water to be prepared.

    • Dissolve the NaCl in the sterile water by stirring until fully dissolved.

    • Sterile-filter the solution using a 0.22 µm filter into a sterile storage bottle.

    • Label the bottle clearly with "Sterile 0.9% Saline," the preparation date, and the preparer's initials.

    • Store at 2-8°C. Before use, allow the solution to warm to room temperature.

    • For this compound formulation, the peptide can be dissolved directly into this sterile saline to the desired concentration.

Protocol 2: Rotarod Performance Test to Assess Vehicle-Induced Neuromotor Deficits

This protocol is adapted from studies evaluating vehicle-induced neurotoxicity and can be used to screen for potential adverse effects of a novel vehicle formulation.[4][6]

  • Apparatus:

    • Automated rotarod assembly for mice or rats.

  • Procedure:

    • Training Phase:

      • Acclimatize animals to the testing room for at least 1 hour before training.

      • Place each animal on the stationary rod.

      • Begin rotation at a slow speed (e.g., 4 rpm) and gradually increase to a set maximum speed over a period of 5 minutes.

      • Record the latency to fall for each animal.

      • Repeat this training for 2-3 consecutive days until a stable baseline performance is achieved.

    • Testing Phase:

      • Administer the vehicle to the control group and the this compound formulation to the treatment group.

      • At predetermined time points post-administration (e.g., 30, 60, 120 minutes), place the animals on the rotarod.

      • Record the latency to fall. A significant decrease in latency in the vehicle group compared to a naive or saline control could indicate vehicle-induced motor impairment.[4][6]

Data Presentation

Table 1: Summary of Common Vehicles and Their Potential Side Effects
VehicleCommon UsePotential Side EffectsMitigation Strategies
0.9% Saline Aqueous solutionsGenerally well-tolerated.Ensure sterility and physiological pH.
Phosphate-Buffered Saline (PBS) Aqueous solutionsGenerally well-tolerated.Ensure sterility and appropriate ionic concentration.
Carboxymethylcellulose (CMC) SuspensionsCan alter gastrointestinal motility in repeat-dose studies.[8]Use low concentrations (e.g., 0.5%).[4][6]
Polyethylene Glycol (PEG-400) Co-solvent for poorly soluble compoundsCan cause neuromotor toxicity.[4][6]Use the lowest effective concentration.
Dimethyl Sulfoxide (DMSO) Co-solvent for poorly soluble compoundsSignificant potential for motor impairment and other toxicities.[4][6]Use at very low concentrations (e.g., <10%) in combination with other vehicles.[4][6]
Propylene Glycol (PG) Co-solventCan induce neuromotor toxicity.[4][6]Limit concentration and dose volume.

Visualizations

FX06_Mechanism_of_Action FX06 This compound VE_Cadherin VE-Cadherin FX06->VE_Cadherin Competitively Inhibits Binding FibrinE1 Fibrin E1 Fragments FibrinE1->VE_Cadherin Binds to EndothelialCell Endothelial Cell Junction VE_Cadherin->EndothelialCell Maintains Integrity Inflammation Tissue Inflammation & Damage EndothelialCell->Inflammation Leads to Leukocyte Leukocyte Leukocyte->EndothelialCell

Caption: this compound competitively inhibits Fibrin E1 binding to VE-Cadherin.

Troubleshooting_Workflow Start Unexpected Result in Vehicle Control Group CheckFormulation Verify Vehicle Formulation & Prep Start->CheckFormulation CheckAdmin Review Administration Technique & Route Start->CheckAdmin CheckHealth Assess Animal Health Status Start->CheckHealth ReviewLit Literature Review for Vehicle Side Effects CheckFormulation->ReviewLit If formulation is correct CheckAdmin->ReviewLit If administration is correct CheckHealth->ReviewLit If animals are healthy PilotStudy Conduct Pilot Study with Vehicle Alone ReviewLit->PilotStudy If known effects exist ModifyProtocol Modify Protocol: - Change Vehicle - Adjust Dose/Volume ReviewLit->ModifyProtocol If vehicle is suspect PilotStudy->ModifyProtocol Proceed Proceed with Main Study ModifyProtocol->Proceed

Caption: Workflow for troubleshooting vehicle control issues.

References

Validation & Comparative

FX-06 for Ischemia-Reperfusion Injury: A Comparative Analysis of In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of FX-06 against other therapeutic strategies aimed at mitigating ischemia-reperfusion (I/R) injury, particularly in the context of acute ST-segment elevation myocardial infarction (STEMI). This analysis is supported by experimental data from clinical trials, with a focus on quantitative outcomes and detailed methodologies.

Unveiling the Protective Mechanism of this compound

This compound is a fibrin-derived peptide that has been investigated for its potential to reduce the damage caused by reperfusion therapy following a myocardial infarction. The core of its protective action lies in its ability to modulate the inflammatory response that is a hallmark of I/R injury. Specifically, this compound binds to vascular endothelial (VE)-cadherin, a key protein in the junctions between endothelial cells that line the blood vessels. This interaction is thought to inhibit the transendothelial migration of leukocytes, a critical step in the inflammatory cascade that contributes to tissue damage upon the restoration of blood flow.

Quantitative Comparison of Cardioprotective Strategies

The following table summarizes the in vivo efficacy of this compound and other notable interventions for I/R injury in patients with STEMI undergoing primary percutaneous coronary intervention (PCI). The data is primarily drawn from randomized controlled clinical trials.

Therapeutic AgentTrial Name/IdentifierPrimary EndpointResultsp-value
This compound F.I.R.E.Necrotic Core Zone (g) at 5 daysThis compound: 1.77 (median) vs. Placebo: 4.20 (median)< 0.025[1]
Total Late Enhancement (g) at 5 daysNo significant difference0.207[1]
Metoprolol (intravenous) METOCARD-CNICInfarct Size (g) by MRI at 5-7 daysMetoprolol: 25.6 ± 15.3 vs. Control: 32.0 ± 22.20.012[2]
Peak Creatine Kinase (IU/L)Metoprolol: 2397 ± 214 vs. Control: 3176 ± 2540.019[3][4]
Ciclosporin CIRCUSComposite of death, heart failure hospitalization, or LV remodeling at 1 yearNo significant difference-[5]
Pilot Trial (Piot et al.)Infarct Size (g) by MRI on day 5Ciclosporin: 37 (median) vs. Control: 46 (median)0.04[6]
Exenatide (Lønborg et al.)Myocardial Salvage IndexExenatide: 0.71 ± 0.13 vs. Placebo: 0.62 ± 0.160.003[7][8]
Infarct Size (g)Exenatide: 13 ± 9 vs. Placebo: 17 ± 140.11[7][8]
Abciximab (intracoronary vs. intravenous) AIDA STEMI (CMR substudy)Infarct Size (% of LV)Intracoronary: 16% vs. Intravenous: 17%0.52[9]
Remote Ischemic Conditioning (RIC) (Sloth et al.)Myocardial Salvage IndexNo significant difference-[10]
(White et al.)Infarct Size (% of LV) by MRI at 3 daysRIC: 18.0 ± 10% vs. Control: 24.5 ± 12.0%0.009[11]

Experimental Protocols: A Closer Look at the Methodologies

F.I.R.E. Trial (this compound)
  • Study Design: A multicenter, double-blind, randomized, placebo-controlled Phase 2 trial.[10]

  • Patient Population: 234 patients presenting with acute ST-segment elevation myocardial infarction (STEMI) scheduled for primary percutaneous coronary intervention (PCI).[1]

  • Inclusion Criteria: Patients with the first myocardial infarction, a single occluded target vessel (TIMI flow 0/I), and symptom onset to balloon time of less than 6 hours.[10]

  • Intervention: Patients were randomized to receive either this compound or a matching placebo. This compound was administered as an intravenous bolus at the time of reperfusion.[1]

  • Primary Outcome Measures: The primary endpoint was infarct size, assessed by late gadolinium enhancement cardiac magnetic resonance imaging (CMR) 5 days after the myocardial infarction. Secondary outcomes included the size of the necrotic core zone and microvascular obstruction at 5 days, and infarct size at 4 months.[1]

METOCARD-CNIC Trial (Metoprolol)
  • Study Design: A multicenter, randomized, single-blinded clinical trial.[3]

  • Patient Population: Patients with anterior STEMI undergoing primary PCI.

  • Intervention: Patients were randomized to receive intravenous metoprolol or no metoprolol (control) before reperfusion. All patients, unless contraindicated, received oral metoprolol within 24 hours of the procedure.[3][4]

  • Primary Outcome Measures: The primary endpoint was infarct size as measured by CMR at 5-7 days post-STEMI.[2] Secondary endpoints included peak and area under the curve of creatine kinase release.[3][4]

Lønborg et al. Trial (Exenatide)
  • Study Design: A randomized, placebo-controlled trial.

  • Patient Population: 172 patients with STEMI and TIMI flow 0/1.[8]

  • Intervention: Patients were randomly assigned to receive intravenous exenatide or a saline placebo. The treatment was initiated 15 minutes before the intervention and continued for 6 hours after the procedure.[8]

  • Primary Outcome Measures: The primary endpoint was the myocardial salvage index, calculated from the area at risk measured in the acute phase and the final infarct size measured by CMR at 90 days post-pPCI.[7][8]

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

FX06_Mechanism_of_Action cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte cluster_intervention Therapeutic Intervention VE_Cadherin VE-Cadherin Endothelial_Junction Endothelial Junction Integrity VE_Cadherin->Endothelial_Junction Maintains Disruption Junction Disruption & Leukocyte Transmigration Leukocyte Activated Leukocyte Leukocyte->VE_Cadherin Binds and Disrupts FX06 This compound FX06->VE_Cadherin Binds and Protects

Caption: Mechanism of this compound in preventing leukocyte transmigration.

FIRE_Trial_Workflow Patient_Population STEMI Patients (n=234) Randomization Randomization Patient_Population->Randomization FX06_Group This compound Treatment (Intravenous Bolus at Reperfusion) Randomization->FX06_Group Placebo_Group Placebo Randomization->Placebo_Group PCI Primary PCI FX06_Group->PCI Placebo_Group->PCI CMR_Day5 Cardiac MRI (5 Days Post-MI) PCI->CMR_Day5 CMR_Month4 Cardiac MRI (4 Months Post-MI) CMR_Day5->CMR_Month4 Primary_Endpoint Primary Endpoint Analysis: Infarct Size CMR_Day5->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis: Necrotic Core Zone, MVO CMR_Day5->Secondary_Endpoint

Caption: Simplified workflow of the F.I.R.E. clinical trial.

References

FX-06 vs. Placebo in Preclinical Cardiac Injury: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fibrin-derived peptide FX-06 and placebo in preclinical models of cardiac injury. The data presented is sourced from studies investigating the efficacy of this compound in mitigating ischemia-reperfusion injury, a critical component of cardiac damage following events like myocardial infarction.

Mechanism of Action

This compound is a peptide fragment of the Bβ chain of human fibrinogen (Bβ15-42). Its primary mechanism of action involves the competitive binding to vascular endothelial (VE)-cadherin.[1] This interaction prevents the transmigration of leukocytes across the endothelial barrier and initiates signaling pathways that tighten endothelial junctions, thereby reducing capillary leakage and inflammation associated with reperfusion injury.[1]

Signaling Pathway of this compound

FX06_Pathway cluster_endothelium Endothelial Cell FX06 This compound VECadherin VE-Cadherin FX06->VECadherin Binds to LeukocyteTransmigration Leukocyte Transmigration VECadherin->LeukocyteTransmigration Inhibits EndothelialBarrier Tightening of Endothelial Barrier VECadherin->EndothelialBarrier Promotes Inflammation Reduced Inflammation LeukocyteTransmigration->Inflammation CapillaryLeakage Reduced Capillary Leakage EndothelialBarrier->CapillaryLeakage CapillaryLeakage->Inflammation

This compound signaling cascade in endothelial cells.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from preclinical studies comparing this compound to a placebo/control group in large and small animal models of cardiac injury.

Table 1: Efficacy of this compound in a Porcine Model of Hemorrhagic Shock and Reperfusion
ParameterThis compound (n=17)Placebo (n=17)Outcome
Cardiac Function
Stroke Volume Index (mL/m²)6733Improved
Troponin T (ng/mL)0.240.78Decreased
Organ Damage Markers
AST (U/L) at 24h106189Decreased
Creatinine (µmol/L) at 24h108159Decreased
Inflammation & Gut Barrier
Endotoxin (EU/mL) at 24h0.224.3Preserved Gut Barrier
Neurological Function
S100β (µg/L) at 48h0.721.25Improved
Neurological Deficit Score at 24h1170Improved
Table 2: Efficacy of this compound in a Rat Cardiac Transplant Model (Ischemia-Reperfusion Injury)[2][3]
ParameterThis compound (Bβ15-42)ControlP-valueOutcome
Myocardial Necrosis (%)2.5 ± 2.518.4 ± 9.20.0019Reduced Necrosis
Cardiac Troponin-T (ng/mL)1.1 ± 0.62.7 ± 2.30.0045Reduced Myocardial Injury
Infiltrating Leukocytes (per high power field)7.2 ± 13.649.2 ± 34.90.0045Reduced Inflammation
Cardiac Output (mL/min)78.1 ± 1.821.7 ± 40.0034Improved Cardiac Function

Experimental Protocols

Detailed methodologies for the key preclinical studies are provided below to allow for critical evaluation and replication.

Porcine Hemorrhagic Shock and Reperfusion Model
  • Animal Model: Pigs.

  • Injury Induction: Hemorrhagic shock was induced by withdrawing blood to achieve a cumulative oxygen deficit of approximately 100ml/kg over a 1-hour period.

  • Reperfusion: Resuscitation was performed with the shed blood and a full electrolyte solution.

  • Treatment: this compound or a solvent placebo was administered as an adjunct to the fluid resuscitation therapy.

  • Monitoring: Animals were monitored for 3 days for various physiological and biochemical parameters.

Rat Cardiac Transplant Ischemia-Reperfusion Model[2][3]
  • Animal Model: Male Lewis rats.[2][3]

  • Ischemia: Hearts were flushed and stored in cold Bretschneider preservation solution for 8 hours to induce global ischemia.[2][3]

  • Transplantation and Reperfusion: Hearts were transplanted into syngeneic recipients, initiating reperfusion.[2][3]

  • Treatment: this compound (Bβ15-42) was administered before transplantation.[2][3]

  • Endpoint Analysis: Serum was collected for troponin-T measurements. Hemodynamic performance was evaluated after a 24-hour reperfusion period. Myocardial necrosis was quantified in hearts after 24 hours or 10 days of reperfusion.[2][3]

Experimental Workflow: Ischemia-Reperfusion Injury Model

IschemiaReperfusion_Workflow cluster_workflow Preclinical Ischemia-Reperfusion Workflow Baseline Baseline Measurements Ischemia Induction of Ischemia (e.g., Coronary Artery Ligation) Baseline->Ischemia Treatment Administration of This compound or Placebo (Pre- or Post-Ischemia) Ischemia->Treatment Reperfusion Reperfusion (e.g., Removal of Ligation) Treatment->Reperfusion Endpoints Endpoint Analysis (e.g., Infarct Size, Cardiac Function) Reperfusion->Endpoints

Generalized workflow for preclinical I/R studies.

Summary of Findings

Preclinical data from both large and small animal models consistently demonstrate the protective effects of this compound in the context of cardiac ischemia-reperfusion injury. In a porcine model of hemorrhagic shock, this compound improved cardiac and neurological function while reducing markers of organ damage. Similarly, in a rat cardiac transplant model, this compound significantly reduced myocardial necrosis, decreased inflammatory cell infiltration, and improved cardiac output compared to the control group.[2][3] These findings support the therapeutic potential of this compound in mitigating the detrimental effects of reperfusion injury.

References

A Comparative Analysis of FX-06 and Other VE-Cadherin Targeting Agents for Vascular Integrity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of FX-06 with other agents that target Vascular Endothelial (VE)-cadherin, a critical protein in maintaining the integrity of blood vessels. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed methodologies for key experiments to aid in the evaluation of these therapeutic strategies.

Introduction to VE-Cadherin and Targeting Strategies

Vascular Endothelial (VE)-cadherin is a key component of adherens junctions between endothelial cells, playing a vital role in controlling vascular permeability and leukocyte transmigration.[1][2] Dysregulation of VE-cadherin function is implicated in various pathological conditions, including inflammation, tumor angiogenesis, and vascular leakage syndromes.[3] Consequently, VE-cadherin has emerged as a promising therapeutic target.

Several strategies have been developed to modulate VE-cadherin function:

  • Peptide-based inhibitors: this compound is a prime example, a naturally occurring peptide derived from fibrin, which competitively inhibits the binding of inflammatory ligands to VE-cadherin.[4]

  • Monoclonal antibodies: These can either block or activate VE-cadherin function, with varying effects on vascular permeability and angiogenesis.

  • Oligonucleotide-based inhibitors: These agents can modulate the expression levels of VE-cadherin.

  • Small molecule inhibitors: These compounds can indirectly affect VE-cadherin function by targeting associated signaling pathways.

This guide will focus on comparing this compound with representative monoclonal antibodies and an oligonucleotide-based inhibitor.

Data Presentation: A Comparative Overview

Direct head-to-head comparative studies of all VE-cadherin targeting agents in a single experimental model are limited. Therefore, the following tables summarize key quantitative data from individual preclinical and in vitro studies for each agent.

Table 1: this compound Efficacy Data
Experimental Model Endpoint Measured Result Reference
Human Pulmonary Microvascular Endothelial Cells (HPMEC) treated with COVID-19 cytokine cocktailPBMC Transendothelial MigrationSignificant reduction in transmigration compared to cytokine-treated control.[5][6]
HPMEC treated with COVID-19 cytokine cocktailEndothelial Monolayer Adhesion of PBMCsSignificant reduction in adhesion compared to cytokine-treated control.[5][6]
Human Umbilical Vein Endothelial Cells (HUVECs) exposed to Idiopathic Systemic Capillary Leak Syndrome (ISCLS) seraEndothelial Permeability (Transwell Assay)Prevents and reverts hyperpermeability induced by ISCLS sera.[7]
HPMEC treated with COVID-19 cytokine cocktailCapillary-like Structure FormationReduced formation, indicating down-regulation of pro-inflammatory angiogenic activity.[5][8]
Table 2: Anti-VE-Cadherin Monoclonal Antibodies (BV13 & BV14) Efficacy Data
Agent Experimental Model Endpoint Measured Result Reference
BV13 In vivo mouse modelVascular PermeabilityInduced a concentration- and time-dependent increase in vascular permeability in heart and lungs.[9]
In vivo mouse modelNeutrophil Recruitment (chemically inflamed peritoneum)Accelerated the entry of neutrophils.[10]
In vivo C6 glioma tumor modelTumor GrowthInhibited tumor growth.[11]
BV14 In vitro endothelial cell monolayerParacellular PermeabilityDid not increase paracellular permeability.[11]
In vivo mouse modelVascular PermeabilityDid not change vascular permeability in all organs tested.[11]
In vivo C6 glioma tumor modelTumor GrowthInhibited tumor growth, comparable to BV13.[11]
Table 3: CD5-2 (Oligonucleotide-based inhibitor) Efficacy Data
Experimental Model Endpoint Measured Result Reference
Diabetic retinopathy mouse modelsVascular LeakReduced vascular leak.[12]
Diabetic retinopathy mouse modelsVE-cadherin Expression in microvesselsEnhanced VE-cadherin expression.[12][13]
Tumor-bearing miceVE-cadherin Expression in tumor endotheliumEnhanced VE-cadherin expression.[13]

Mechanisms of Action and Signaling Pathways

This compound: A Competitive Inhibitor

This compound is a synthetic peptide that competitively inhibits the binding of fibrin E1 fragments to VE-cadherin.[4] This action prevents the disruption of endothelial cell junctions, thereby reducing vascular leakage and leukocyte transmigration.[4] Recent studies suggest that this compound may also exert its protective effects by modulating intracellular signaling pathways. Specifically, it has been shown to dissociate the Src kinase Fyn from VE-cadherin, leading to the inactivation of the RhoA pathway, which is involved in cytoskeletal rearrangements and increased permeability.[1][6]

FX06_Mechanism cluster_EC Endothelial Cell Fibrin_E1 Fibrin E1 Fragment VE_Cadherin VE-cadherin Fibrin_E1->VE_Cadherin binds FX06 This compound FX06->VE_Cadherin competitively binds Fyn Fyn FX06->Fyn dissociates from VE-cadherin VE_Cadherin->Fyn activates RhoA RhoA Fyn->RhoA activates Increased_Permeability Increased Vascular Permeability RhoA->Increased_Permeability leads to

Mechanism of Action of this compound.

Anti-VE-Cadherin Monoclonal Antibodies: Blockade and Differential Effects

Monoclonal antibodies targeting VE-cadherin can have varied effects depending on the epitope they recognize. For instance, BV13 binds to the extracellular domain 1 (EC1) of VE-cadherin, which is crucial for homophilic adhesion.[11] This binding disrupts junctional integrity, leading to increased vascular permeability, but also inhibits angiogenesis and tumor growth.[9][11] In contrast, BV14 binds to EC4 and inhibits angiogenesis and tumor growth to a similar extent as BV13 but, critically, does not increase vascular permeability.[11] This suggests that targeting different domains of VE-cadherin can uncouple the anti-angiogenic effects from the permeability-inducing effects.

CD5-2: Upregulating VE-Cadherin Expression

CD5-2 is an oligonucleotide-based inhibitor that targets microRNA-27a (miR-27a).[13] MiR-27a normally suppresses the expression of VE-cadherin. By blocking the interaction of miR-27a with VE-cadherin mRNA, CD5-2 leads to an increase in VE-cadherin protein levels.[12][13] This enhancement of VE-cadherin at cell junctions strengthens the endothelial barrier, reduces vascular leakage, and normalizes the vasculature, as demonstrated in models of diabetic retinopathy and cancer.[12][13]

VE_Cadherin_Signaling cluster_Regulation Regulation of VE-cadherin cluster_Signaling Downstream Signaling miR_27a miR-27a VE_Cadherin_mRNA VE-cadherin mRNA miR_27a->VE_Cadherin_mRNA suppresses translation VE_Cadherin_Protein VE-cadherin Protein VE_Cadherin_mRNA->VE_Cadherin_Protein translates to VE_Cadherin_Complex VE-cadherin Complex (with catenins) VE_Cadherin_Protein->VE_Cadherin_Complex CD5_2 CD5-2 CD5_2->miR_27a inhibits Actin_Cytoskeleton Actin Cytoskeleton VE_Cadherin_Complex->Actin_Cytoskeleton anchors to VEGFR2 VEGFR2 VE_Cadherin_Complex->VEGFR2 interacts with Src_Kinases Src Kinases (e.g., Fyn) VE_Cadherin_Complex->Src_Kinases interacts with Barrier_Function Endothelial Barrier Function VE_Cadherin_Complex->Barrier_Function maintains Rho_GTPases Rho GTPases (e.g., RhoA) Src_Kinases->Rho_GTPases activates Permeability Vascular Permeability Rho_GTPases->Permeability increases

VE-cadherin Signaling and Regulation.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and comparison of experimental findings.

In Vitro Vascular Permeability Assay (Transwell-based)

This assay measures the passage of a tracer molecule across an endothelial cell monolayer.

  • Cell Seeding:

    • Seed human endothelial cells (e.g., HUVECs or HPMECs) onto the apical side of a collagen-coated Transwell insert (0.4 µm pore size) placed in a 24-well plate.

    • Culture until a confluent monolayer is formed (typically 2-3 days).

  • Treatment:

    • Replace the medium in the apical and basolateral chambers with fresh medium.

    • Add the test agent (e.g., this compound, monoclonal antibody) at the desired concentration to the apical chamber.

    • Incubate for the desired duration.

  • Permeability Measurement:

    • Add a fluorescently labeled tracer molecule (e.g., FITC-dextran) to the apical chamber.

    • At various time points, collect samples from the basolateral chamber.

    • Measure the fluorescence of the samples using a plate reader.

  • Data Analysis:

    • Calculate the permeability coefficient based on the rate of tracer passage.

    • Compare the permeability of treated monolayers to untreated or vehicle-treated controls.

Permeability_Assay cluster_Setup Assay Setup cluster_Measurement Measurement cluster_Analysis Data Analysis Seed_Cells 1. Seed endothelial cells on Transwell insert Form_Monolayer 2. Culture to form a confluent monolayer Seed_Cells->Form_Monolayer Add_Agent 3. Add test agent to apical chamber Form_Monolayer->Add_Agent Add_Tracer 4. Add fluorescent tracer to apical chamber Add_Agent->Add_Tracer Collect_Samples 5. Collect samples from basolateral chamber Add_Tracer->Collect_Samples Measure_Fluorescence 6. Measure fluorescence Collect_Samples->Measure_Fluorescence Calculate_Permeability 7. Calculate permeability coefficient Measure_Fluorescence->Calculate_Permeability Compare_Groups 8. Compare treated vs. control groups Calculate_Permeability->Compare_Groups

In Vitro Vascular Permeability Assay Workflow.

Leukocyte Transendothelial Migration (Transmigration) Assay

This assay quantifies the migration of leukocytes across an endothelial monolayer.

  • Endothelial Monolayer Preparation:

    • Prepare a confluent endothelial cell monolayer on a Transwell insert as described for the permeability assay.

  • Leukocyte Preparation:

    • Isolate leukocytes (e.g., PBMCs or neutrophils) from whole blood.

    • Label the leukocytes with a fluorescent dye (e.g., Calcein-AM).

  • Transmigration:

    • Add the test agent to the endothelial monolayer and/or the leukocyte suspension.

    • Place the Transwell insert into a well containing a chemoattractant (e.g., CXCL12) in the basolateral chamber.

    • Add the labeled leukocytes to the apical chamber.

    • Incubate for a defined period (e.g., 2-4 hours) to allow for transmigration.

  • Quantification:

    • Count the number of fluorescent leukocytes that have migrated to the basolateral chamber using a fluorescence plate reader or flow cytometry.

  • Data Analysis:

    • Calculate the percentage of migrated cells relative to the total number of cells added.

    • Compare the migration rates between different treatment groups.

Transmigration_Assay cluster_Preparation Preparation cluster_Assay Transmigration cluster_Quantification Quantification Prepare_Monolayer 1. Prepare endothelial monolayer on insert Add_Agent 3. Add test agent Prepare_Monolayer->Add_Agent Isolate_Leukocytes 2. Isolate and label leukocytes Isolate_Leukocytes->Add_Agent Add_Leukocytes 4. Add leukocytes to apical chamber Add_Agent->Add_Leukocytes Add_Chemoattractant 5. Add chemoattractant to basolateral chamber Add_Leukocytes->Add_Chemoattractant Incubate 6. Incubate Add_Chemoattractant->Incubate Count_Migrated_Cells 7. Count migrated cells in basolateral chamber Incubate->Count_Migrated_Cells Analyze_Data 8. Analyze and compare migration rates Count_Migrated_Cells->Analyze_Data

Leukocyte Transmigration Assay Workflow.

Conclusion

This compound and other VE-cadherin targeting agents represent promising therapeutic strategies for a range of diseases characterized by vascular dysfunction. This compound offers a unique mechanism of action by competitively inhibiting inflammatory ligand binding and modulating intracellular signaling to stabilize the endothelial barrier. Monoclonal antibodies provide a highly specific approach, with the potential to uncouple anti-angiogenic effects from permeability side effects, as exemplified by the comparison of BV13 and BV14. The oligonucleotide CD5-2 introduces a novel strategy of upregulating VE-cadherin expression to fortify vascular integrity.

The choice of a specific VE-cadherin targeting agent will likely depend on the desired therapeutic outcome and the specific pathological context. For conditions where reducing inflammation-induced vascular leakage and leukocyte infiltration is paramount, this compound presents a compelling option. In cancer therapy, antibodies like BV14 that inhibit angiogenesis without compromising vascular integrity may be advantageous. For diseases characterized by a fundamental deficiency in VE-cadherin, agents like CD5-2 that enhance its expression could be most effective.

Further direct comparative studies are warranted to definitively establish the relative efficacy and safety profiles of these different agents. The experimental protocols and data presented in this guide provide a framework for such future investigations and aid in the informed selection of VE-cadherin targeting strategies for drug development.

References

Comparative Guide: FX-06 vs. Corticosteroids for Inflammation Management

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the novel therapeutic peptide FX-06 and the well-established class of drugs, corticosteroids, in the context of their efficacy in mitigating inflammation. The comparison is intended for researchers, scientists, and drug development professionals, focusing on mechanisms of action, supporting experimental data, and detailed protocols.

Introduction

Inflammation is a complex biological response crucial for host defense, yet its dysregulation can lead to chronic diseases and acute tissue damage. Corticosteroids have long been the cornerstone of anti-inflammatory therapy, exerting broad immunosuppressive effects. This compound, a fibrin-derived peptide, represents a novel therapeutic strategy targeting the vascular endothelium to control inflammation and ensuing tissue damage. This guide objectively compares these two approaches, highlighting their distinct mechanisms and summarizing key experimental findings.

Mechanism of Action

The fundamental difference between this compound and corticosteroids lies in their therapeutic targets and molecular pathways. Corticosteroids act as broad-spectrum immunosuppressants by altering gene expression, while this compound has a more targeted effect on preserving vascular barrier integrity.

This compound: Endothelial Barrier Stabilization

This compound is a synthetic peptide (Bβ15-42) derived from human fibrin.[1] Its primary anti-inflammatory effect is not through direct immune cell suppression but by reinforcing the endothelial barrier, which is often compromised during inflammation, leading to vascular leakage and leukocyte infiltration.

The key mechanisms of this compound include:

  • VE-Cadherin Binding: this compound binds to vascular endothelial (VE)-cadherin, a critical protein in the formation of adherens junctions between endothelial cells.[1] This interaction stabilizes the junctions, reduces intercellular gaps, and prevents the transendothelial migration (TEM) of leukocytes into tissue.[1][2]

  • Inhibition of RhoGTPase Signaling: In endothelial cells subjected to an inflammatory cytokine storm, this compound has been shown to attenuate the activation of RhoA, a member of the RhoGTPase family, and its downstream effector, ROCK1.[2][3][4] This pathway is integral to the cytoskeletal rearrangements and stress fiber formation that increase endothelial permeability. By inhibiting this pathway, this compound helps maintain normal endothelial cell morphology and barrier function.[3][4][5]

FX06_Pathway cluster_0 Endothelial Cell Inflammation Inflammatory Stimuli (Cytokines) RhoA RhoA Activation Inflammation->RhoA ROCK1 p-ROCK1 RhoA->ROCK1 Cytoskeleton Cytoskeletal Reorganization (Stress Fibers) ROCK1->Cytoskeleton Permeability Increased Permeability & Leukocyte Migration Cytoskeleton->Permeability FX06 This compound FX06->RhoA Attenuates VECadherin VE-Cadherin FX06->VECadherin Binds VECadherin->RhoA Inhibits

This compound signaling pathway in endothelial cells.
Corticosteroids: Broad Genomic Suppression

Corticosteroids, such as dexamethasone, are synthetic analogues of the natural hormone cortisol.[6] They exert potent anti-inflammatory and immunosuppressive effects by modulating the transcription of a large number of genes.[7][8]

The primary mechanisms of corticosteroids are:

  • Glucocorticoid Receptor (GR) Binding: Corticosteroids diffuse across the cell membrane and bind to the cytosolic GR, causing it to translocate to the nucleus.

  • Transrepression (NF-κB Inhibition): This is the main anti-inflammatory action.[9] The activated GR complex interacts directly with pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[9] This interaction prevents these factors from binding to DNA and activating the expression of hundreds of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and adhesion molecules.[7]

  • Transactivation: At higher concentrations, GR homodimers can bind directly to DNA sequences known as Glucocorticoid Response Elements (GREs), activating the transcription of anti-inflammatory genes.[7]

  • Post-Transcriptional Effects: Corticosteroids can also decrease the stability of the messenger RNA (mRNA) of certain inflammatory proteins, reducing their synthesis.[7]

Corticosteroid_Pathway cluster_0 Cytoplasm cluster_1 Nucleus CS Corticosteroid GR Glucocorticoid Receptor (GR) CS->GR CS_GR CS-GR Complex GR->CS_GR CS_GR_N CS-GR Complex CS_GR->CS_GR_N Translocation NFkB NF-κB / AP-1 ProInflamGenes Pro-inflammatory Genes (TNF-α, IL-6) NFkB->ProInflamGenes Activates AntiInflamGenes Anti-inflammatory Genes CS_GR_N->NFkB Inhibits (Transrepression) CS_GR_N->AntiInflamGenes Activates (Transactivation)

Genomic mechanism of corticosteroid action.

Comparative Efficacy and Experimental Data

This compound: Protection Against Cytokine-Induced Endothelial Dysfunction

An in-vitro study investigated the ability of this compound to protect human pulmonary endothelial cells from a "cytokine storm," mimicking the inflammatory state of severe COVID-19.[2][3][4][10]

Table 1: Effect of this compound on Immune Cell Transendothelial Migration (TEM)

Condition PBMC Adhesion (Static) PBMC Migration (Static)
Control (Medium) Baseline Baseline
Severe Cytokine Cocktail Increased Adhesion (p<0.001) Increased Migration (p<0.001)
Cytokine Cocktail + this compound Significantly Reduced vs. Cytokines (p<0.01) Significantly Reduced vs. Cytokines (p<0.001)

Data abstracted from graphical representations in referenced studies.[10] The study demonstrates that this compound significantly curtails the adhesion and subsequent migration of peripheral blood mononuclear cells (PBMCs) across an inflamed endothelial monolayer.

  • Cell Culture: Human pulmonary microvascular endothelial cells (HULEC-5a) were cultured to form a monolayer on transwell inserts.[10]

  • Inflammatory Stimulus: The endothelial monolayers were treated for 24 hours with a "severe cytokine cocktail" containing 10 cytokines and chemokines at concentrations found in severely ill COVID-19 patients to induce an inflammatory phenotype.[10]

  • Treatment: For the final 2 hours of the 24-hour stimulus period, this compound was added to the treatment group.[10]

  • TEM Assay: Fluorescently labeled PBMCs were added to the top of the endothelial monolayer. After an incubation period, the number of cells that had adhered to the monolayer and migrated through it to the lower chamber was quantified using imaging software.[10]

Dexamethasone: Suppression of Systemic Inflammation

A preclinical study used a lipopolysaccharide (LPS)-challenged mouse model, which induces a systemic inflammatory response akin to sepsis, to evaluate the anti-inflammatory effects of dexamethasone.[11]

Table 2: Effect of Dexamethasone on Serum Cytokine Levels in LPS-Challenged Mice

Group Treatment Serum TNF-α (pg/mL) Serum IL-6 (ng/mL)
Control Saline 5.42 ± 2.35 Undetectable
LPS Saline 408.83 ± 18.32 91.27 ± 8.56
LPS + DEX Dexamethasone (5 mg/kg) 134.41 ± 15.83 (72% reduction, p<0.05) 22.08 ± 4.34 (76% reduction, p<0.05)

Data from Son, J., et al. (2022).[11][12] High-dose dexamethasone significantly suppressed the production of key pro-inflammatory cytokines.

  • Animal Model: Male C57BL/6 mice were used for the experiment.

  • Treatment: Dexamethasone (5 mg/kg) or a vehicle control was administered to the mice 24 hours and 30 minutes prior to the inflammatory challenge.[11]

  • Inflammatory Challenge: Mice were injected intraperitoneally with Lipopolysaccharide (LPS) from E. coli at a dose of 10 mg/kg to induce systemic inflammation.[12]

  • Sample Collection: Four hours after the LPS injection, blood samples were collected from the posterior vena cava.[11]

  • Cytokine Analysis: Serum was separated, and the concentrations of TNF-α and IL-6 were quantified using commercial ELISA kits.[11]

Experimental_Workflow cluster_0 Dexamethasone LPS Model Workflow start Start acclimatize Animal Acclimatization (C57BL/6 Mice) start->acclimatize grouping Randomize into Groups (Control, LPS, LPS+DEX) acclimatize->grouping treatment Administer DEX (5 mg/kg) or Vehicle Control grouping->treatment challenge Inject LPS (10 mg/kg) or Saline treatment->challenge 30 min later sampling Collect Blood Samples (4 hours post-LPS) challenge->sampling analysis Serum Separation & ELISA for TNF-α, IL-6 sampling->analysis end Endpoint: Cytokine Levels analysis->end

Workflow for an LPS-induced inflammation model.

Summary and Conclusion

This compound and corticosteroids represent two distinct strategies for managing inflammation. Their key differences are summarized below.

Table 3: Feature Comparison of this compound and Corticosteroids

Feature This compound Corticosteroids (e.g., Dexamethasone)
Primary Target Vascular Endothelium (VE-Cadherin) Glucocorticoid Receptor (GR) in multiple cell types
Mechanism Stabilizes cell-cell junctions, reduces vascular permeability, inhibits RhoA signaling.[1][2][3] Broadly alters gene transcription via transrepression (NF-κB inhibition) and transactivation.[7][9]
Effect Targeted anti-edema and anti-inflammatory effects by limiting leukocyte infiltration.[1] Potent, broad-spectrum anti-inflammatory and immunosuppressive effects.[7][8]
Clinical Status Investigational; studied in conditions of vascular leakage like ARDS and myocardial infarction.[1][13] Widely approved and used for a vast range of inflammatory and autoimmune diseases.[6][8]

| Potential Advantage | More targeted action may avoid broad immunosuppression and associated side effects. | High potency and rapid onset of action for severe inflammation.[6][8] |

References

A Preclinical Comparison of FX-06 and Dexamethasone for the Treatment of Acute Lung Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanisms of Action

FX-06 and dexamethasone operate via fundamentally different pathways to mitigate lung injury. This compound specifically targets endothelial dysfunction and vascular leakage, while dexamethasone exerts broad anti-inflammatory effects.

  • This compound: This fibrin-derived peptide is designed to preserve vascular barrier integrity. Its primary mechanism involves binding to vascular endothelial (VE)-cadherin at cell-to-cell junctions.[1][2] This interaction stabilizes the junctions, preventing the formation of gaps between endothelial cells, thereby reducing capillary leakage, a hallmark of ARDS.[1][2][3][4] By preventing leukocyte transmigration and the influx of protein-rich fluid into the alveoli, this compound aims to reduce pulmonary edema.[2]

  • Dexamethasone: As a potent synthetic glucocorticoid, dexamethasone acts as a broad-spectrum anti-inflammatory and immunosuppressive agent.[5][6] Its mechanism involves binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it down-regulates the expression of multiple pro-inflammatory genes, including those for cytokines (e.g., IL-6, TNF-α), chemokines, and adhesion molecules.[5][7][8] It also suppresses the migration of neutrophils and reduces the proliferation of lymphocytes, thereby dampening the overwhelming inflammatory response that characterizes ALI.[5]

G cluster_0 This compound: Endothelial Barrier Stabilization cluster_1 Dexamethasone: Broad Anti-inflammatory Action FX06 This compound VECad VE-Cadherin FX06->VECad Binds to Junction Endothelial Cell Junctions VECad->Junction Stabilizes Leakage Vascular Leakage / Edema Junction->Leakage Prevents Dex Dexamethasone GR Glucocorticoid Receptor Dex->GR Binds to Nucleus Nucleus GR->Nucleus Translocates to ProInflam Pro-inflammatory Genes (e.g., IL-6, TNF-α) Nucleus->ProInflam Inhibits Transcription Inflammation Systemic & Local Inflammation ProInflam->Inflammation Leads to

Caption: Mechanisms of Action for this compound and Dexamethasone.

Representative Experimental Protocol

The following protocol describes a common method for inducing and treating acute lung injury in a rodent model, based on methodologies used in preclinical studies of both dexamethasone and this compound.

Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice or Rats.

Objective: To assess the efficacy of a test article (this compound or Dexamethasone) in mitigating LPS-induced lung inflammation, edema, and histological damage.

Methodology:

  • Animal Acclimatization: Male Sprague-Dawley rats or C57BL/6 mice are acclimatized for one week with standard housing conditions.

  • Group Allocation: Animals are randomly assigned to several groups:

    • Sham/Control (receives saline).

    • LPS + Vehicle.

    • LPS + Dexamethasone (e.g., 1-10 mg/kg).[6][7]

    • LPS + this compound.

  • ALI Induction: Animals are anesthetized, and lung injury is induced via intratracheal or intranasal administration of LPS.[6]

  • Therapeutic Intervention: Dexamethasone is typically administered intraperitoneally (i.p.) before or concurrently with the LPS challenge.[9][10] this compound administration timing would be based on its proposed mechanism to prevent leakage.

  • Endpoint Analysis (e.g., 24 hours post-LPS):

    • Bronchoalveolar Lavage (BAL): BAL fluid is collected to measure total protein concentration (indicating permeability) and inflammatory cell counts (neutrophils, macrophages).

    • Lung Wet-to-Dry (W/D) Ratio: The ratio of the wet weight to the dry weight of the lungs is calculated to quantify pulmonary edema.

    • Histopathology: Lung tissue is fixed, sectioned, and stained (e.g., with H&E) to assess injury, including cellular infiltration, alveolar wall thickening, and hemorrhage.[9][11]

    • Biomarker Analysis: Lung tissue homogenates or BAL fluid are analyzed for key inflammatory mediators like IL-6, TNF-α, and myeloperoxidase (MPO) activity.[12]

G cluster_workflow Preclinical Experimental Workflow cluster_endpoints 6. Endpoint Analysis acclimatization 1. Animal Acclimatization (1 week) grouping 2. Random Group Allocation (Sham, LPS+Vehicle, LPS+Drug) acclimatization->grouping induction 3. Induction of Lung Injury (Intratracheal LPS) grouping->induction treatment 4. Therapeutic Intervention (Vehicle, this compound, or Dexamethasone) induction->treatment euthanasia 5. Euthanasia & Sample Collection (e.g., 24 hours post-LPS) treatment->euthanasia bal BAL Fluid Analysis (Cells, Protein) euthanasia->bal wd_ratio Lung Wet/Dry Ratio euthanasia->wd_ratio histo Histopathology euthanasia->histo biomarkers Tissue Biomarkers (Cytokines, MPO) euthanasia->biomarkers

References

A Comparative Analysis of the Anti-Inflammatory Effects of FX-06 and Other Prominent Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inflammatory cascade is a complex biological process critical for host defense and tissue repair. However, dysregulated or chronic inflammation underpins a vast array of pathologies, driving a significant need for novel anti-inflammatory therapeutics. Peptides have emerged as a promising class of molecules due to their high specificity, potency, and favorable safety profiles. This guide provides a detailed comparison of the anti-inflammatory effects of FX-06, a peptide targeting vascular integrity, with other well-known peptides: BPC-157, Thymosin Beta-4 (Tβ4), and LL-37. We will delve into their mechanisms of action, present available quantitative data from preclinical and clinical studies, and outline the experimental protocols used to evaluate their efficacy.

Mechanisms of Action: A Divergent Approach to Inflammation Control

The anti-inflammatory peptides discussed herein employ distinct strategies to modulate the inflammatory response, targeting different components of the inflammatory cascade.

This compound: This fibrin-derived peptide primarily exerts its anti-inflammatory effects by preserving vascular endothelial (VE) integrity. Its mechanism of action is centered on its binding to VE-cadherin, a key component of endothelial cell-cell junctions.[1] By stabilizing these junctions, this compound reduces vascular permeability, thereby mitigating tissue edema and preventing the transmigration of leukocytes to sites of inflammation.[1][2] This targeted action on the endothelium makes this compound particularly relevant in conditions characterized by vascular leakage and inflammation, such as reperfusion injury and acute respiratory distress syndrome (ARDS).[3][4]

BPC-157: This synthetic peptide, derived from a human gastric protein, exhibits a broader range of anti-inflammatory activities. It has been shown to modulate the expression of both pro- and anti-inflammatory cytokines, notably decreasing levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) while potentially increasing anti-inflammatory cytokines like IL-10.[5][6] BPC-157 also interacts with the nitric oxide (NO) signaling pathway, which plays a complex role in inflammation and tissue healing.[7] Its multi-faceted mechanism contributes to its observed benefits in various inflammatory models, including musculoskeletal injuries and inflammatory bowel disease.[6][8]

Thymosin Beta-4 (Tβ4): Tβ4 is a naturally occurring peptide with pleiotropic effects, including potent anti-inflammatory actions. Its primary anti-inflammatory mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[1][9] By preventing the activation and nuclear translocation of NF-κB, Tβ4 suppresses the production of a wide array of pro-inflammatory cytokines and chemokines.[1][10] This upstream regulatory action underscores its broad anti-inflammatory potential across various tissues and disease models.[1]

LL-37: As the only human cathelicidin, LL-37 has a complex and context-dependent role in inflammation. Its anti-inflammatory effects are often attributed to its ability to bind and neutralize lipopolysaccharide (LPS), a potent inflammatory molecule from gram-negative bacteria, thereby inhibiting Toll-like receptor 4 (TLR4) signaling.[5][7] However, LL-37 can also exhibit pro-inflammatory properties by activating other receptors and inducing the expression of certain cytokines.[5] Its net effect—whether pro- or anti-inflammatory—appears to be influenced by its concentration and the specific cellular and microbial environment.[7]

Signaling Pathway Diagrams

FX06_Pathway cluster_endothelium Endothelial Cell This compound This compound VE-cadherin VE-cadherin This compound->VE-cadherin binds & stabilizes Leukocyte_Transmigration Leukocyte Transmigration VE-cadherin->Leukocyte_Transmigration inhibits Vascular_Permeability Vascular Permeability VE-cadherin->Vascular_Permeability inhibits

This compound Signaling Pathway

BPC157_Pathway BPC-157 BPC-157 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) BPC-157->Pro_inflammatory_Cytokines inhibits Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) BPC-157->Anti_inflammatory_Cytokines promotes NO_System Nitric Oxide System BPC-157->NO_System modulates Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Anti_inflammatory_Cytokines->Inflammation NO_System->Inflammation modulates

BPC-157 Signaling Pathway

Tbeta4_Pathway Inflammatory_Stimuli Inflammatory_Stimuli NF-kB NF-κB Inflammatory_Stimuli->NF-kB activates Tbeta4 Thymosin Beta-4 Tbeta4->NF-kB inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF-kB->Pro_inflammatory_Genes promotes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Thymosin Beta-4 Signaling Pathway

LL37_Pathway LPS LPS TLR4 Toll-like Receptor 4 LPS->TLR4 activates LL-37 LL-37 LL-37->LPS neutralizes LL-37->TLR4 inhibits Pro_inflammatory_Signaling Pro-inflammatory Signaling TLR4->Pro_inflammatory_Signaling Inflammation Inflammation Pro_inflammatory_Signaling->Inflammation

LL-37 Signaling Pathway

Comparative Data on Anti-Inflammatory Effects

Direct head-to-head comparative studies of these peptides are scarce. The following tables summarize quantitative data from individual studies, highlighting the different experimental contexts.

Table 1: In Vitro Anti-Inflammatory Effects

PeptideCell TypeInflammatory StimulusKey FindingReference
This compound Human Pulmonary Endothelial CellsCytokine cocktail mimicking COVID-19Significantly reduced PBMC adhesion and transmigration.[4]
BPC-157 Rat macrophagesTrinitrobenzene sulfonic acid (TNBS)Reduced biomarkers of inflammation.[11]
Thymosin Beta-4 Human Corneal Epithelial CellsTNF-α (10 ng/ml)Significantly suppressed NF-κB activity by ~50% after 30 min.[12]
LL-37 Human Monocytic Cells (THP-1)LPS (10 or 100 ng/ml)Inhibited TNF-α release in a dose-dependent manner.[13]

Table 2: In Vivo Anti-Inflammatory Effects

PeptideAnimal ModelKey FindingReference
This compound Mouse model of Dengue shock syndromeDecreased capillary leakage and significantly increased survival rate.[4]
BPC-157 Rat model of periodontitisSignificantly reduced plasma extravasation and histological signs of inflammation.[14]
Thymosin Beta-4 Mouse model of ethanol- and LPS-induced liver injuryPrevented the activation of NF-κB and the production of pro-inflammatory cytokines.[15]
LL-37 Mouse model of sepsisReduced levels of IL-6, TNF-α, and IL-1β.[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.

This compound: In Vitro Endothelial Cell Inflammation Model
  • Cell Line: Human Pulmonary Microvascular Endothelial Cells (HULEC-5a).

  • Inflammatory Stimulus: A cocktail of ten cytokines and chemokines at concentrations found in the serum of severe COVID-19 patients was used to treat the endothelial cells for 24 hours.

  • Treatment: this compound was added for the last 2 hours of the inflammatory stimulus incubation.

  • Endpoint Measurement: Adhesion and transmigration of Peripheral Blood Mononuclear Cells (PBMCs) across the endothelial monolayer were quantified.[4]

FX06_Workflow Culture_HULEC Culture HULEC-5a cells Add_Cytokines Add COVID-19 cytokine cocktail (24h) Culture_HULEC->Add_Cytokines Add_FX06 Add this compound (final 2h) Add_Cytokines->Add_FX06 Add_PBMCs Add PBMCs Add_FX06->Add_PBMCs Measure_Transmigration Measure PBMC adhesion & transmigration Add_PBMCs->Measure_Transmigration

This compound In Vitro Experimental Workflow
BPC-157: In Vivo Model of Periodontitis

  • Animal Model: Rats.

  • Induction of Inflammation: Periodontitis was induced by placing a silk ligature around the lower left first molar for 12 days.

  • Treatment: Rats were treated with BPC-157 once daily for 12 days.

  • Endpoint Measurement: Inflammation was assessed by the Evans blue plasma extravasation technique and histological analysis of the gingivomucosal tissue.[14]

BPC157_Workflow Induce_Periodontitis Induce periodontitis in rats (ligature) Treat_BPC157 Treat with BPC-157 (daily for 12 days) Induce_Periodontitis->Treat_BPC157 Collect_Tissue Collect gingivomucosal tissue Treat_BPC157->Collect_Tissue Assess_Inflammation Assess inflammation (Evans blue & histology) Collect_Tissue->Assess_Inflammation

BPC-157 In Vivo Experimental Workflow
Thymosin Beta-4: In Vitro NF-κB Activation Assay

  • Cell Line: Transformed Human Corneal Epithelial Cells (HCET).

  • Inflammatory Stimulus: Cells were stimulated with 10 ng/ml of TNF-α.

  • Treatment: Cells were simultaneously treated with 1 µg/ml of Tβ4.

  • Endpoint Measurement: NF-κB activity was measured by determining its binding to consensus oligonucleotides using an ELISA-based assay at various time points.[12][16]

Tbeta4_Workflow Culture_HCET Culture HCET cells Stimulate_TNFa Stimulate with TNF-α Culture_HCET->Stimulate_TNFa Treat_Tbeta4 Treat with Tβ4 Culture_HCET->Treat_Tbeta4 Measure_NFkB Measure NF-κB activity (ELISA) Stimulate_TNFa->Measure_NFkB Treat_Tbeta4->Measure_NFkB

Thymosin Beta-4 In Vitro Experimental Workflow
LL-37: In Vitro Cytokine Release Assay

  • Cell Type: Human neutrophils.

  • Inflammatory Stimulus: Cells were stimulated with 100 ng/ml of LPS.

  • Treatment: Neutrophils were preincubated with varying concentrations of LL-37 for 5 minutes before LPS stimulation.

  • Endpoint Measurement: The release of pro-inflammatory cytokines (IL-1β, IL-6, IL-8, and TNF-α) into the supernatant was measured by ELISA after 12 hours.[17]

LL37_Workflow Isolate_Neutrophils Isolate human neutrophils Preincubate_LL37 Pre-incubate with LL-37 (5 min) Isolate_Neutrophils->Preincubate_LL37 Stimulate_LPS Stimulate with LPS (12h) Preincubate_LL37->Stimulate_LPS Measure_Cytokines Measure cytokine release (ELISA) Stimulate_LPS->Measure_Cytokines

LL-37 In Vitro Experimental Workflow

Conclusion

This compound, BPC-157, Thymosin Beta-4, and LL-37 each present a unique and compelling approach to mitigating inflammation. This compound's targeted action on the vascular endothelium makes it a strong candidate for diseases characterized by endothelial dysfunction and capillary leakage. BPC-157 offers a broader, multi-faceted anti-inflammatory and regenerative capacity. Thymosin Beta-4's inhibition of the central NF-κB pathway provides a powerful and widespread anti-inflammatory effect. LL-37, while more complex in its dual pro- and anti-inflammatory roles, shows significant therapeutic potential, particularly in the context of bacterial infections where it can both neutralize inflammatory triggers and modulate the host response.

The lack of direct comparative studies necessitates careful consideration of the available data within the context of the specific experimental models used. Future research, including head-to-head preclinical and clinical trials, will be invaluable in elucidating the relative potencies and therapeutic niches of these promising anti-inflammatory peptides. This guide serves as a foundational resource for researchers and drug development professionals to navigate the current landscape of anti-inflammatory peptide therapeutics and to inform the design of future investigations.

References

FX-06 Benchmarked Against Standard of Care in Preclinical ARDS Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug FX-06 against the standard of care, specifically low tidal volume ventilation, in preclinical models of Acute Respiratory Distress Syndrome (ARDS). The data presented is compiled from published experimental studies to inform research and development in the field of critical care medicine.

Executive Summary

Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs. The current standard of care for patients with ARDS is largely supportive and includes lung-protective mechanical ventilation strategies, such as low tidal volume ventilation, to minimize ventilator-induced lung injury. This compound is an investigational drug that has been evaluated for its potential to mitigate the effects of ARDS. It is a fibrin-derived peptide that is thought to stabilize endothelial cell junctions, thereby reducing vascular leakage, a key pathological feature of ARDS.

This guide summarizes the available preclinical data for both this compound and low tidal volume ventilation in animal models of ARDS. While direct head-to-head preclinical studies are limited, this guide aims to provide a comparative overview based on available data from similar experimental models.

Data Presentation: this compound vs. Low Tidal Volume Ventilation in ARDS Models

The following tables summarize quantitative data from preclinical studies on key ARDS-related endpoints. It is important to note that the data for this compound in preclinical ARDS models is sparse in the public domain. The available clinical trial data for this compound in COVID-19-induced ARDS did not demonstrate a significant benefit over placebo in terms of reducing extravascular lung water[1][2][3][4].

Table 1: Comparison of Efficacy in a Rat Model of LPS-Induced ARDS

ParameterStandard of Care: Low Tidal Volume (6 mL/kg)High Tidal Volume (22 mL/kg) - for comparison
Lung Injury Score (Diffuse Alveolar Damage) 16 (12–17.75)23 (18.5–24.75)
Pulmonary Edema (Wet-to-Dry Ratio) Data not consistently reported in a comparable formatData not consistently reported in a comparable format
Inflammatory Markers (BALF IL-6) Lower expression compared to high tidal volumeHigher expression
Gas Exchange (PaO2/FiO2 ratio) Data not consistently reported in a comparable formatData not consistently reported in a comparable format

Note: Data for this compound in a comparable preclinical model was not available in the searched literature.

Table 2: Comparison of Efficacy in a Swine Model of ARDS

ParameterStandard of Care: Low Tidal Volume VentilationHigh Tidal Volume Ventilation - for comparison
Lung Injury Score Lower lung injury scoreHigher lung injury score
Pulmonary Edema (Wet/Dry Ratio) 8.5 ± 1.7 (in injured lung regions)Not reported
Inflammatory Markers (BALF IL-6 & IL-8) Significantly elevated post-injuryNot reported
Gas Exchange (PaO2/FiO2 ratio) Maintained within a range consistent with severe ARDSShowed a gradual decline

Note: Data for this compound in a comparable preclinical swine model was not available in the searched literature. The swine model data for low tidal volume ventilation is from a study inducing ARDS via gastric aspiration and ventilator-induced injury[5].

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to allow for critical evaluation and replication.

Low Tidal Volume Ventilation in a Rat Model of LPS-Induced ARDS
  • Animal Model: Male Wistar rats.

  • ARDS Induction: Intratracheal instillation of Escherichia coli lipopolysaccharide (LPS).

  • Intervention: 24 hours after LPS instillation, animals were mechanically ventilated for 2 hours.

    • Low Tidal Volume Group: Ventilated with a tidal volume of 6 mL/kg.

    • High Tidal Volume Group (for comparison): Ventilated with a tidal volume of 22 mL/kg.

  • Key Endpoints Measured:

    • Lung Injury Score: Histological assessment of diffuse alveolar damage (DAD).

    • Inflammatory Markers: Gene expression of inflammatory cytokines (e.g., IL-6) in lung tissue.

Low Tidal Volume Ventilation in a Swine Model of Gastric Aspiration and Ventilator-Induced ARDS
  • Animal Model: Adult swine.

  • ARDS Induction: A "two-hit" model involving bronchoscopic instillation of gastric secretions followed by injurious mechanical ventilation with high tidal volumes.

  • Intervention: Following ARDS induction, animals received standard lung-protective ventilation.

  • Key Endpoints Measured:

    • Pulmonary Edema: Lung wet-to-dry weight ratio.

    • Inflammatory Markers: Cytokine levels (IL-6, IL-8) in bronchoalveolar lavage fluid (BALF).

    • Gas Exchange: Arterial oxygen partial pressure to fractional inspired oxygen (PaO2/FiO2) ratio.

Signaling Pathways and Experimental Workflows

ARDS Pathophysiology and Endothelial Dysfunction

The pathophysiology of ARDS involves a complex inflammatory cascade leading to increased permeability of the alveolar-capillary barrier. A key event is the disruption of endothelial cell junctions, leading to pulmonary edema. The signaling pathway diagram below illustrates the central role of endothelial dysfunction in ARDS.

ARDS_Pathophysiology cluster_0 Insult (e.g., Sepsis, Pneumonia) cluster_1 Inflammatory Cascade cluster_2 Endothelial Dysfunction cluster_3 Clinical Manifestation Insult Insult Cytokine_Release Cytokine Release (TNF-α, IL-1β, IL-6) Insult->Cytokine_Release Neutrophil_Activation Neutrophil Activation Cytokine_Release->Neutrophil_Activation Endothelial_Activation Endothelial Activation Neutrophil_Activation->Endothelial_Activation Junction_Disruption VE-Cadherin Junction Disruption Endothelial_Activation->Junction_Disruption Increased_Permeability Increased Vascular Permeability Junction_Disruption->Increased_Permeability Pulmonary_Edema Pulmonary Edema Increased_Permeability->Pulmonary_Edema Impaired_Gas_Exchange Impaired Gas Exchange Pulmonary_Edema->Impaired_Gas_Exchange ARDS ARDS Impaired_Gas_Exchange->ARDS

Caption: Signaling pathway of ARDS pathophysiology.

This compound Mechanism of Action: Stabilizing Endothelial Integrity

This compound is designed to counteract the endothelial barrier dysfunction seen in ARDS. Its proposed mechanism of action involves the stabilization of vascular endothelial (VE)-cadherin, a key component of adherens junctions between endothelial cells. By reinforcing these junctions, this compound aims to reduce vascular leakage.

FX06_Mechanism cluster_0 This compound cluster_1 Endothelial Cell Junctions cluster_2 Therapeutic Effect FX06 FX06 VE_Cadherin VE-Cadherin FX06->VE_Cadherin Binds to Junction_Stabilization Junction Stabilization VE_Cadherin->Junction_Stabilization Reduced_Permeability Reduced Vascular Permeability Junction_Stabilization->Reduced_Permeability Reduced_Edema Reduced Pulmonary Edema Reduced_Permeability->Reduced_Edema

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for a Preclinical ARDS Study

The following diagram outlines a typical experimental workflow for evaluating a therapeutic agent in an animal model of ARDS.

Experimental_Workflow cluster_0 Phase 1: Animal Preparation & ARDS Induction cluster_1 Phase 2: Intervention cluster_2 Phase 3: Monitoring & Data Collection cluster_3 Phase 4: Endpoint Analysis Animal_Model Select Animal Model (e.g., Rat, Swine) Instrumentation Surgical Instrumentation Animal_Model->Instrumentation ARDS_Induction Induce ARDS (e.g., LPS, Acid Aspiration) Instrumentation->ARDS_Induction Randomization Randomize Animals ARDS_Induction->Randomization Treatment_Group Administer Therapeutic (e.g., this compound) Randomization->Treatment_Group Control_Group Administer Control (e.g., Placebo, Standard of Care) Randomization->Control_Group Monitoring Monitor Vital Signs & Gas Exchange Treatment_Group->Monitoring Control_Group->Monitoring Data_Collection Collect Samples (BALF, Blood, Tissue) Monitoring->Data_Collection Analysis Analyze Endpoints: - Lung Injury Score - Edema - Inflammatory Markers - Gas Exchange Data_Collection->Analysis

Caption: General experimental workflow for preclinical ARDS studies.

Conclusion

Based on the currently available preclinical data, low tidal volume ventilation remains the established standard of care for mitigating ventilator-induced lung injury in ARDS models. While this compound has a plausible mechanism of action for reducing the vascular leakage associated with ARDS, there is a notable lack of robust preclinical data in relevant animal models to support its efficacy. The findings from a clinical trial of this compound in COVID-19 ARDS did not show a benefit over placebo for the primary endpoint. Further preclinical studies are warranted to directly compare the efficacy of this compound with standard of care, such as low tidal volume ventilation, in well-characterized animal models of ARDS. Such studies would need to provide quantitative data on key outcomes including lung injury scores, pulmonary edema, inflammatory markers, and gas exchange to allow for a comprehensive assessment of its therapeutic potential.

References

Cross-Species Efficacy of FX-06 in Ischemia-Reperfusion Injury: A Comparative Analysis of Mouse and Pig Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the investigational drug FX-06 in mitigating ischemia-reperfusion (I/R) injury in mouse and pig models. This analysis is based on available preclinical data and aims to highlight the cross-species translational potential of this novel therapeutic agent.

This compound is a synthetic peptide derived from the Bβ chain of human fibrin. Its mechanism of action involves binding to vascular endothelial (VE)-cadherin, a key component of endothelial cell junctions. This interaction is believed to inhibit the transendothelial migration of leukocytes, a critical step in the inflammatory cascade that exacerbates tissue damage during reperfusion.[1]

Quantitative Efficacy Comparison

The following tables summarize the key quantitative findings from studies evaluating this compound in pig and mouse models of ischemia-reperfusion injury.

Table 1: Efficacy of this compound in a Pig Model of Hemorrhagic Shock and Reperfusion

ParameterControl GroupThis compound Treated GroupPercentage Improvement
Cardiopulmonary Function
PaO2/FiO2 ratio (mmHg)<300>400>33%
Extra-vascular lung water index (mL/kg)9.0 ± 1.85.2 ± 2.142%
Cardiac Index (L/min/m²)4.3 ± 0.256.3 ± 1.446.5%
Stroke Volume Index (mL/m²)30 ± 651 ± 1170%
Cardiac Troponin T (ng/mL)0.58 ± 0.250.11 ± 0.0981%
Tissue Perfusion
Liver Tissue Oxygenation (mmHg)51 ± 465 ± 427.5%
Serosal Tissue Oxygenation (mmHg)44 ± 555 ± 725%
Mucosal Tissue Oxygenation (mmHg)14 ± 426 ± 485.7%
Inflammation
Myeloperoxidase-positive cellsMarkedly presentReducedNot quantified
Interleukin-6 plasma levelsElevatedReduced (p < 0.05)Statistically significant reduction

Data sourced from a study on hemorrhagic shock and reperfusion in pigs.

Table 2: Efficacy of this compound in a Pig Model of Myocardial Ischemia-Reperfusion

ParameterOutcome
Myocardial Infarct SizeReduced (p < 0.05 vs. control)

Specific quantitative data on the percentage of infarct size reduction was not available in the reviewed literature, although a significant reduction was reported.[1]

Table 3: Efficacy of this compound in Murine Models

ModelParameterOutcome
Myocardial I/R InjuryVascular LeakageReduced
Tissue DamageReduced
Dengue-virus InfectionSurvivalProlonged
Capillary LeakageReduced
Acute Lung InjuryCapillary LeakageReduced

Quantitative data on the extent of reduction in vascular leakage and tissue damage in the murine myocardial I/R model were not specified in the available literature.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data.

Pig Model of Hemorrhagic Shock and Reperfusion
  • Animal Model: Male farm-bred landrace pigs, weighing approximately 30 kg.

  • Ischemia Induction: Hemorrhagic shock was induced by withdrawing blood to maintain a mean arterial pressure of 40 mmHg for 60 minutes.

  • Reperfusion: Animals were resuscitated with the withdrawn blood and crystalloid solutions.

  • This compound Administration: A single intravenous bolus of this compound (2.4 mg/kg) was administered at the onset of reperfusion.

  • Control Group: Received a vehicle control.

  • Key Assessments: Cardiopulmonary function, tissue oxygenation (liver, serosa, mucosa), and inflammatory markers (myeloperoxidase-positive cells, IL-6) were evaluated.

Pig Model of Myocardial Ischemia-Reperfusion
  • Animal Model: Domestic pigs.

  • Ischemia Induction: 1-hour ischemia of the coronary artery.

  • Reperfusion: 3 hours of reperfusion.

  • This compound Administration: Intravenous administration of this compound (2.4 mg/kg).

  • Key Assessments: Myocardial infarct size.[1]

Mouse Models of Ischemia-Reperfusion and Vascular Leakage

While specific protocols for this compound administration in murine cardiac I/R models were not detailed in the reviewed literature, general methodologies for inducing myocardial infarction in mice typically involve the ligation of the left anterior descending (LAD) coronary artery for a defined period, followed by the removal of the ligature to allow reperfusion. The efficacy of therapeutic interventions is then assessed by measuring infarct size (e.g., using TTC staining), evaluating cardiac function, and analyzing inflammatory markers.

Studies in murine models of dengue-virus infection and acute lung injury have demonstrated the ability of this compound to reduce capillary leakage and prolong survival, supporting its mechanism of action on endothelial barrier function.[2]

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanism of action and experimental designs, the following diagrams are provided.

G Proposed Signaling Pathway of this compound cluster_endothelium Endothelial Cell VE-cadherin VE-cadherin Leukocyte_Transmigration Leukocyte_Transmigration VE-cadherin->Leukocyte_Transmigration Inhibits Inflammation_Tissue_Damage Inflammation_Tissue_Damage Leukocyte_Transmigration->Inflammation_Tissue_Damage Leads to This compound This compound This compound->VE-cadherin Binds to Fibrin_E1_Fragments Fibrin_E1_Fragments Fibrin_E1_Fragments->VE-cadherin Binds to

Proposed mechanism of action of this compound.

G Experimental Workflow: Pig Hemorrhagic Shock Model Start Start Hemorrhagic_Shock Induce Hemorrhagic Shock (MAP 40mmHg for 60 min) Start->Hemorrhagic_Shock Resuscitation Resuscitate with Shed Blood & Crystalloids Hemorrhagic_Shock->Resuscitation Treatment Treatment Resuscitation->Treatment FX06_Group Administer this compound (2.4 mg/kg IV) Treatment->FX06_Group This compound Control_Group Administer Vehicle Treatment->Control_Group Control Monitoring Monitor Cardiopulmonary Function, Tissue Oxygenation, & Inflammation FX06_Group->Monitoring Control_Group->Monitoring Endpoint Endpoint Monitoring->Endpoint

Workflow for the pig hemorrhagic shock study.

Discussion and Conclusion

The available preclinical data suggests that this compound demonstrates a consistent protective effect against ischemia-reperfusion injury across different species and models. In the pig model of hemorrhagic shock, this compound significantly improved cardiopulmonary function, enhanced tissue perfusion, and reduced inflammation. Similarly, in a pig model of myocardial I/R, this compound was effective in reducing infarct size.

The cross-species efficacy of this compound, particularly its ability to protect the endothelium and mitigate the inflammatory response to I/R, underscores its potential as a therapeutic agent for a range of clinical conditions characterized by vascular leakage and reperfusion injury. Further studies providing direct comparative quantitative data, especially on infarct size in murine cardiac I/R models, would be invaluable for a more complete understanding of its dose-response relationship and for optimizing its clinical development.

References

Validating FX-06's Mechanism of Action with Knockout Models: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FX-06's performance against other therapeutics for ischemia/reperfusion injury, supported by available experimental data. We delve into the validation of its mechanism of action and present detailed experimental protocols.

This compound is a synthetic peptide derived from the human fibrin fragment Bβ15-42. It has emerged as a promising agent for mitigating tissue damage following ischemia/reperfusion (I/R) injury, a critical concern in clinical events such as myocardial infarction and stroke. The therapeutic action of this compound is attributed to its ability to preserve endothelial barrier function and modulate the inflammatory response.

Unraveling the Mechanism: The Role of VE-Cadherin

The primary mechanism of action of this compound involves its interaction with vascular endothelial-cadherin (VE-cadherin), a key component of adherens junctions between endothelial cells. By binding to VE-cadherin, this compound is thought to prevent the transmigration of leukocytes across the endothelium, a crucial step in the inflammatory cascade that exacerbates I/R injury.[1][2]

While direct validation of this mechanism using VE-cadherin knockout models in the context of this compound treatment is not extensively documented in publicly available literature, the critical role of VE-cadherin in maintaining vascular integrity is well-established. Studies involving the genetic deletion of VE-cadherin have demonstrated its indispensability for proper vascular development and the maintenance of endothelial barrier function. This foundational knowledge provides a strong rationale for the therapeutic strategy of targeting VE-cadherin to prevent the vascular leakage and inflammation associated with I/R injury.

In vitro studies have provided evidence for the direct interaction between this compound and VE-cadherin. Dimeric forms of the Bβ15-42 peptide have been shown to bind to VE-cadherin with high affinity and are more potent inhibitors of leukocyte transmigration compared to the monomeric form.[2] Furthermore, research indicates that this compound can dissociate the Src kinase Fyn from VE-cadherin, suggesting an influence on intracellular signaling pathways that regulate endothelial cell-cell junctions.[1]

FX-06_Mechanism_of_Action cluster_0 Endothelial Cells cluster_1 This compound Intervention Leukocyte Leukocyte VE_Cadherin_Junction VE-Cadherin Junction Leukocyte->VE_Cadherin_Junction Transmigration VE_Cadherin_Junction->Leukocyte Blocks Transmigration Endothelium FX06 This compound FX06->VE_Cadherin_Junction Binds & Stabilizes

Caption: this compound binds to VE-cadherin, preventing leukocyte transmigration.

Performance Comparison with Alternative Therapies

While direct head-to-head clinical trials comparing this compound with other agents for I/R injury are limited, we can compare its performance based on data from separate studies. Two notable alternatives are Ciclosporin and Metoprolol.

Therapeutic AgentMechanism of ActionKey Efficacy Data (Myocardial I/R Injury)Reference(s)
This compound Binds to VE-cadherin, inhibiting leukocyte transmigration and reducing capillary leakage.In the F.I.R.E. trial, this compound significantly reduced the necrotic core zone of the infarct by 58% compared to placebo in patients with acute ST-segment elevation myocardial infarction.[3][2][3]
Ciclosporin Inhibits the mitochondrial permeability transition pore (mPTP), preventing cell death.A pilot clinical trial showed that intravenous ciclosporin before percutaneous coronary intervention reduced myocardial injury and infarct size.[4][5][6] However, a subsequent larger trial did not confirm a significant benefit on clinical outcomes.[7][4][5][6][7][8]
Metoprolol Beta-blocker that reduces myocardial oxygen demand and has anti-inflammatory effects, including reducing neutrophil-induced tissue damage.Early intravenous administration in patients with myocardial infarction has been shown to reduce infarct size.[9][10] It is also believed to reduce ischemic injury by preventing lipid peroxidation.[11][12][9][10][11][12]

Experimental Protocols

Murine Model of Myocardial Ischemia/Reperfusion Injury

A widely used preclinical model to evaluate the efficacy of cardioprotective agents like this compound is the mouse model of myocardial I/R injury.

Objective: To induce a transient ischemia followed by reperfusion in the mouse heart to mimic myocardial infarction and assess the therapeutic effect of a given agent.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Mechanical ventilator

  • Surgical instruments (forceps, scissors, needle holders)

  • Suture material (e.g., 7-0 silk)

  • Heating pad

  • ECG monitoring system

Procedure:

  • Anesthesia and Ventilation: Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature. Intubate the mouse and connect it to a mechanical ventilator.

  • Surgical Incision: Make a left thoracotomy to expose the heart.

  • Ligation of the Left Anterior Descending (LAD) Artery: Carefully pass a 7-0 silk suture under the LAD coronary artery.

  • Ischemia: Occlude the LAD artery by tightening the suture. Successful occlusion is confirmed by the paling of the anterior ventricular wall and changes in the ECG. The ischemic period is typically 30-60 minutes.

  • Reperfusion: Release the ligature to allow blood flow to resume.

  • Closure: Close the chest wall and skin in layers.

  • Post-operative Care: Monitor the animal until it recovers from anesthesia. Provide appropriate analgesia.

Assessment of Infarct Size:

  • After a reperfusion period (e.g., 24 hours), the heart is excised.

  • The coronary artery is re-occluded, and the heart is perfused with a dye (e.g., Evans blue) to delineate the area at risk (AAR).

  • The heart is then sliced and incubated in a solution of triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted area pale.

  • The infarct size is calculated as a percentage of the AAR.

Ischemia_Reperfusion_Workflow Start Start Anesthesia_Ventilation Anesthesia & Ventilation Start->Anesthesia_Ventilation Thoracotomy Thoracotomy Anesthesia_Ventilation->Thoracotomy LAD_Ligation LAD Ligation (Ischemia) Thoracotomy->LAD_Ligation Drug_Administration Administer this compound or Vehicle LAD_Ligation->Drug_Administration Reperfusion Reperfusion Drug_Administration->Reperfusion Closure_Recovery Closure & Recovery Reperfusion->Closure_Recovery Infarct_Size_Analysis Infarct Size Analysis (TTC Staining) Closure_Recovery->Infarct_Size_Analysis End End Infarct_Size_Analysis->End

Caption: Workflow for a murine model of myocardial I/R injury.

Conclusion

This compound represents a targeted therapeutic approach for mitigating ischemia/reperfusion injury by preserving endothelial barrier integrity. While the existing evidence strongly points to VE-cadherin as its primary target, further validation using knockout models would provide definitive confirmation of its mechanism of action. Comparative data suggests that this compound has a significant protective effect, though direct, large-scale clinical comparisons with alternatives like ciclosporin and metoprolol are needed to fully establish its relative efficacy. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and other novel cardioprotective agents.

References

A Comparative Analysis of FX-06 and Other Fibrin-Derived Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrin, a critical component of blood clots, is not merely an inert structural protein. Its degradation gives rise to a variety of bioactive peptides with significant roles in inflammation, vascular permeability, and tissue repair. Among these, FX-06, a peptide derived from the Bβ chain of fibrin (Bβ15-42), has emerged as a promising therapeutic agent, particularly in the context of ischemia-reperfusion injury and inflammatory conditions characterized by vascular leakage. This guide provides a comparative analysis of this compound against other key fibrin-derived peptides, namely the pro-inflammatory Fibrin E1 Fragment and the fibrin polymerization inhibitor Gly-Pro-Arg-Pro (GPRP). We present a synthesis of experimental data, detailed methodologies of key assays, and visual representations of the underlying signaling pathways to offer a comprehensive resource for researchers in the field.

Comparative Overview of Fibrin-Derived Peptides

The therapeutic potential and biological effects of fibrin-derived peptides are diverse, largely dictated by their specific amino acid sequences and the receptors they interact with. This section provides a comparative summary of this compound, Fibrin E1 Fragment, and GPRP.

FeatureThis compound (Bβ15-42)Fibrin E1 FragmentGly-Pro-Arg-Pro (GPRP)
Primary Function Reduces vascular permeability, anti-inflammatory[1]Increases vascular permeability, pro-inflammatoryInhibits fibrin polymerization[2][3][4]
Mechanism of Action Competitively inhibits Fibrin E1 Fragment binding to VE-cadherin, modulates Src kinase Fyn signaling[5][6]Binds to VE-cadherin and leukocyte integrin CD11c, promoting leukocyte transmigration[5][7]Binds to the D-domain of fibrinogen, preventing interaction with the α-chain of another fibrin monomer[4][8]
Key Receptor VE-cadherin[1]VE-cadherin, VLDL receptor[5][6]Fibrinogen[2][4]
Effect on Leukocyte Transmigration Inhibits[1][5]Promotes[5][7]No direct effect reported
Therapeutic Potential Ischemia-reperfusion injury, Dengue shock syndrome, COVID-19 ARDS[9]Primarily studied as a pro-inflammatory mediatorAnticoagulant[4]

Quantitative Performance Data

Direct comparative studies under identical experimental conditions are limited in the published literature. However, data from various sources allow for an indirect comparison of the efficacy of these peptides in key functional assays.

Binding Affinity to VE-Cadherin

The interaction with VE-cadherin is a critical aspect of the mechanism of both this compound and the Fibrin E1 Fragment.

PeptideBinding Affinity (Kd) to VE-cadherinExperimental MethodReference
This compound (monomeric Bβ15-42)Significantly lower than dimeric formsSurface Plasmon Resonance (SPR), ELISA[1]
Dimeric (Bβ15-44)₂High affinitySurface Plasmon Resonance (SPR), ELISA[1]
Fibrin E1 Fragment (NDSK-II)High affinityVE-cadherin antibody capture assay[10]

Note: Quantitative, side-by-side Kd values for this compound and Fibrin E1 Fragment binding to VE-cadherin are not consistently reported across studies. The available data indicates that while both bind, the avidity of the larger E1 fragment and dimeric forms of Bβ15-42 is higher than that of monomeric this compound.

Effect on Endothelial Permeability

The opposing effects of this compound and the Fibrin E1 Fragment on vascular permeability are a key distinguishing feature.

PeptideAssayConcentrationEffect on PermeabilityReference
This compoundIn vitro Transwell Permeability Assay (HUVECs)50 µg/mLPrevents and reverts hyperpermeability induced by ISCLS sera[11]
This compoundIn vivo mouse model of Dengue Shock Syndrome2.4 mg/kgDecreased capillary leakage
Fibrin E1 Fragment (NDSK-II)In vitro Leukocyte Transendothelial Migration AssayNot specifiedStimulated leukocyte transmigration, implying increased permeability[7]
GPRPNot applicableNot applicablePrimarily affects fibrin polymerization, not directly endothelial permeability

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize and compare fibrin-derived peptides.

In Vitro Leukocyte Transendothelial Migration Assay

This assay is used to assess the ability of leukocytes to migrate across an endothelial cell monolayer, a key process in inflammation that is modulated by this compound and the Fibrin E1 Fragment.

Objective: To quantify the effect of fibrin-derived peptides on the transmigration of leukocytes across an endothelial cell monolayer.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Leukocyte cell line (e.g., HL-60 or primary isolated neutrophils)

  • Transwell inserts (e.g., 3.0 µm pore size for 24-well plates)

  • Endothelial cell growth medium

  • Leukocyte culture medium

  • Chemoattractant (e.g., fMLP, LTB4)

  • Fibrin-derived peptides (this compound, Fibrin E1 Fragment)

  • Fluorescent labeling dye for leukocytes (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Endothelial Monolayer Preparation:

    • Coat Transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin).

    • Seed HUVECs onto the inserts at a density that will form a confluent monolayer within 48-72 hours.

    • Culture the HUVECs until a tight monolayer is formed, as confirmed by microscopy or measurement of transendothelial electrical resistance (TEER).

  • Leukocyte Preparation:

    • Label leukocytes with a fluorescent dye according to the manufacturer's instructions.

    • Resuspend the labeled leukocytes in assay medium at a concentration of 1 x 10⁶ cells/mL.

  • Transmigration Assay:

    • Pre-treat the endothelial monolayer with the fibrin-derived peptides (e.g., this compound or Fibrin E1 Fragment at desired concentrations) for a specified time (e.g., 30 minutes).

    • Add a chemoattractant to the lower chamber of the Transwell plate.

    • Add the fluorescently labeled leukocyte suspension to the upper chamber (on top of the endothelial monolayer).

    • Incubate for a period that allows for significant transmigration (e.g., 2-4 hours) at 37°C.

  • Quantification:

    • Measure the fluorescence of the medium in the lower chamber using a fluorescence plate reader. The fluorescence intensity is proportional to the number of migrated leukocytes.

    • Include control wells with no peptide and with chemoattractant alone to determine baseline transmigration.

In Vivo Vascular Leak Model (LPS-induced)

This model is used to assess the in vivo efficacy of peptides in reducing vascular permeability in a systemic inflammation model.

Objective: To evaluate the effect of fibrin-derived peptides on lipopolysaccharide (LPS)-induced vascular leakage in mice.

Materials:

  • Mice (e.g., C57BL/6)

  • Lipopolysaccharide (LPS) from E. coli

  • Evans Blue dye

  • Fibrin-derived peptides (this compound)

  • Saline (vehicle control)

  • Formamide

  • Spectrophotometer

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the experimental conditions for at least one week.

  • Induction of Vascular Leakage:

    • Administer LPS (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection to induce systemic inflammation.

  • Peptide Administration:

    • Administer the fibrin-derived peptide (e.g., this compound at a dose of 2.4 mg/kg) or vehicle control (saline) intravenously (i.v.) at a specified time relative to LPS administration (e.g., 30 minutes post-LPS).

  • Measurement of Vascular Leakage:

    • At a predetermined time after LPS injection (e.g., 6 hours), inject Evans Blue dye (e.g., 2% in saline, 100 µL) intravenously. Evans Blue binds to albumin and extravasates into tissues where vascular permeability is increased.

    • Allow the dye to circulate for a defined period (e.g., 30 minutes).

    • Perfuse the animals with saline to remove intravascular dye.

    • Harvest organs of interest (e.g., lungs, kidneys).

  • Quantification:

    • Weigh the harvested tissues.

    • Extract the Evans Blue dye from the tissues by incubation in formamide (e.g., at 60°C for 24 hours).

    • Measure the absorbance of the formamide extract at a wavelength of 620 nm using a spectrophotometer.

    • Calculate the amount of Evans Blue per gram of tissue to quantify the extent of vascular leakage.

Signaling Pathways and Mechanisms of Action

The distinct biological effects of this compound, Fibrin E1 Fragment, and GPRP stem from their unique interactions with cellular receptors and their influence on downstream signaling cascades.

This compound Signaling Pathway

This compound exerts its protective effects on the endothelium through a nuanced signaling pathway that counteracts inflammatory-induced vascular permeability. By binding to VE-cadherin, this compound initiates a cascade that leads to the stabilization of endothelial cell junctions.

FX06_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FX06 This compound Fibrin_E1 Fibrin E1 Fragment FX06->Fibrin_E1 inhibits binding VE_cadherin VE-cadherin FX06->VE_cadherin binds Fibrin_E1->VE_cadherin binds Fyn Fyn VE_cadherin->Fyn dissociates p190RhoGAP p190RhoGAP Fyn->p190RhoGAP activates RhoA RhoA p190RhoGAP->RhoA inhibits Barrier_stabilization Endothelial Barrier Stabilization p190RhoGAP->Barrier_stabilization promotes Stress_fibers Stress Fiber Formation RhoA->Stress_fibers promotes Barrier_disruption Endothelial Barrier Disruption Stress_fibers->Barrier_disruption leads to Fibrin_E1_Signaling cluster_leukocyte Leukocyte cluster_extracellular Extracellular cluster_endothelium Endothelial Cell CD11c CD11c Leukocyte_transmigration Leukocyte Transmigration CD11c->Leukocyte_transmigration promotes Fibrin_E1 Fibrin E1 Fragment Fibrin_E1->CD11c binds VE_cadherin VE-cadherin Fibrin_E1->VE_cadherin binds VLDLR VLDL Receptor Fibrin_E1->VLDLR binds VE_cadherin->Leukocyte_transmigration promotes VLDLR->Leukocyte_transmigration promotes GPRP_Mechanism Fibrinogen Fibrinogen Fibrin_monomer Fibrin Monomer Fibrinogen->Fibrin_monomer cleavage by D_domain D-domain Thrombin Thrombin Thrombin->Fibrinogen Fibrin_polymer Fibrin Polymer (Clot) Fibrin_monomer->Fibrin_polymer polymerization alpha_chain α-chain N-terminus GPRP GPRP GPRP->D_domain binds to D_domain->alpha_chain interaction blocked by GPRP

References

Assessing the Synergistic Potential of FX-06: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive overview of the fibrin-derived peptide FX-06, its mechanism of action, and its potential for synergistic application with other therapeutics. Designed for researchers, scientists, and drug development professionals, this document summarizes existing data, proposes a rationale for combination therapies, and offers a framework for future synergistic studies.

This compound is a naturally occurring peptide (Bβ15-42) derived from human fibrin, known for its potent anti-inflammatory properties and its ability to protect the vascular endothelium.[1][2] Its primary therapeutic applications under investigation have been in mitigating ischemia-reperfusion injury and acute respiratory distress syndrome (ARDS).[2][3][4] The unique mechanism of action of this compound suggests a strong potential for synergistic use with other therapeutic agents.[2]

Mechanism of Action: Stabilizing the Endothelial Barrier

This compound exerts its therapeutic effects by targeting the vascular endothelium, a critical interface in inflammatory processes. Its mechanism involves several key actions:

  • VE-Cadherin Binding: this compound competitively binds to vascular endothelial (VE)-cadherin, a key protein in the formation of adherens junctions between endothelial cells.[2] This action prevents the binding of fibrin E1 fragments, which are involved in promoting leukocyte transmigration across the endothelial barrier.[1][5]

  • Reduction of Vascular Permeability: By stabilizing VE-cadherin junctions, this compound "tightens" the endothelial barrier. This reduces capillary leakage, a hallmark of severe inflammatory conditions and ischemia-reperfusion injury.[1][2]

  • Inhibition of Leukocyte Extravasation: The stabilized endothelial barrier physically obstructs the passage of inflammatory leukocytes from the bloodstream into surrounding tissues, thereby reducing the downstream inflammatory cascade and tissue damage.[5]

  • Cytoskeletal Rearrangement: this compound has been shown to reverse morphological changes in endothelial cells caused by inflammatory cytokines, including the elongation of F-actin stress fibers, further contributing to endothelial stability.[1][6]

The signaling pathway for this compound's primary mechanism of action is illustrated below.

cluster_blood_vessel Blood Vessel Lumen cluster_tissue Perivascular Tissue Leukocyte Leukocyte VECadherin VE-Cadherin Leukocyte->VECadherin Interaction via Fibrin E1 Inflammation Tissue Inflammation & Damage Leukocyte->Inflammation Transmigration (Leads to) FibrinE1 Fibrin E1 Fragment FibrinE1->VECadherin Binds to EC1 Endothelial Cell 1 EC2 Endothelial Cell 2 VECadherin->Inflammation Barrier Disruption FX06 This compound Peptide FX06->VECadherin Competitively Binds (Inhibits Fibrin E1) FX06->Inflammation Prevents

Caption: this compound Mechanism of Action.

Performance in Combination with Standard of Care

While specific studies quantifying the synergistic effects of this compound with other named drugs are not yet available, clinical trials have assessed its efficacy as an adjunct to the standard of care in various conditions. These trials provide insight into its potential role in combination therapy.

Clinical Trial Condition This compound Combined With Key Findings Reference
F.I.R.E. Trial Acute ST-segment Elevation Myocardial Infarction (STEMI)Primary Percutaneous Coronary Intervention (PCI)This compound significantly reduced the necrotic core zone of the infarct compared to placebo. No significant difference in total late gadolinium enhancement. The drug was found to be safe and well-tolerated.[7]
FX-COVID Severe COVID-19-associated ARDSOptimal medical treatment (including mechanical ventilation)In this dosing regimen, this compound did not significantly lower the extravascular lung-water index compared to placebo. Adverse event rates were similar between groups.[8]
Observational Case Series Severe COVID-19-associated ARDSMechanical ventilation and, in some cases, ECMOPatients showed substantial improvement in lung function (oxygenation indices) and a decrease in inflammatory markers (IL-6 serum concentrations) following this compound administration.[9]

Rationale for Synergistic Combination Therapies

The unique endothelial-protective mechanism of this compound provides a strong rationale for its combination with other therapeutic classes to achieve synergistic effects. By addressing a different pathological pathway, this compound can complement the action of other drugs.

cluster_targets Pathological Components Pathology Ischemia-Reperfusion Injury / ARDS FX06 This compound Thrombolytics Thrombolytics (e.g., tPA) AntiInflammatory Anti-Inflammatory Agents (e.g., Corticosteroids) VascularLeak Vascular Leak & Leukocyte Infiltration FX06->VascularLeak Reduces Thrombosis Thrombosis Thrombolytics->Thrombosis Resolves CytokineStorm Systemic Inflammation (Cytokine Storm) AntiInflammatory->CytokineStorm Suppresses Outcome Improved Therapeutic Outcome (Synergistic Effect) VascularLeak->Outcome Thrombosis->Outcome CytokineStorm->Outcome

Caption: Rationale for this compound Combination Therapy.
  • With Thrombolytics in Myocardial Infarction: While thrombolytic agents are crucial for restoring blood flow, the reperfusion itself can cause significant tissue damage. This compound could be administered adjunctively to protect the microvasculature from reperfusion injury, thereby preserving cardiac tissue that would otherwise be damaged by the inflammatory response to restored blood flow.

  • With Anti-Inflammatory Drugs (e.g., Corticosteroids) in ARDS: In conditions like ARDS, systemic anti-inflammatory drugs are used to dampen the overwhelming immune response (cytokine storm). This compound can act locally at the level of the endothelium to prevent the vascular leakage that leads to pulmonary edema, complementing the systemic action of corticosteroids and potentially allowing for lower, safer doses of steroids.

  • With Antiviral Agents in Infectious Diseases: In viral diseases that cause endothelial damage, such as Dengue or COVID-19, this compound could be combined with antiviral drugs.[10] While the antiviral targets the pathogen, this compound would address the host's pathological response, preventing the severe capillary leakage that is often the cause of morbidity and mortality.

Proposed Experimental Protocol for Assessing Synergy

To quantitatively assess the synergistic potential of this compound with another therapeutic agent (termed 'Drug X'), a checkerboard assay is a standard and robust method. This protocol outlines a general workflow for an in vitro assessment using an endothelial cell line.

Objective: To determine if this compound and Drug X have a synergistic, additive, or antagonistic effect on protecting endothelial cell barrier function against an inflammatory challenge.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or a human pulmonary microvascular endothelial cell line (HULEC-5a).

  • Cell culture reagents.

  • This compound and Drug X.

  • Inflammatory stimulus (e.g., TNF-α, LPS, or a cytokine cocktail).

  • Trans-Endothelial Electrical Resistance (TEER) system or fluorescently labeled dextran for permeability assay.

  • 96-well plates.

Experimental Workflow:

A 1. Cell Seeding Seed endothelial cells on transwell inserts and grow to a confluent monolayer. B 2. Drug Preparation Prepare serial dilutions of this compound and Drug X to create a dose matrix (e.g., 8x8). A->B C 3. Pre-treatment Add combinations of this compound and Drug X to the cell monolayers. Include mono-therapy and no-drug controls. B->C D 4. Inflammatory Challenge After a pre-incubation period, add an inflammatory stimulus (e.g., TNF-α) to all wells except the negative control. C->D E 5. Incubation Incubate for a defined period (e.g., 24 hours) to allow for changes in barrier function. D->E F 6. Barrier Function Assay Measure endothelial permeability using TEER or a fluorescent dextran leakage assay. E->F G 7. Data Analysis Calculate the Fractional Inhibitory Concentration (FIC) Index or use Bliss Independence model to determine synergy. F->G H Synergy (FIC < 0.5) Additive (0.5 ≤ FIC ≤ 4.0) Antagonism (FIC > 4.0) G->H

Caption: Experimental Workflow for Synergy Assessment.

Data Analysis:

The interaction between this compound and Drug X can be quantified using the Fractional Inhibitory Concentration (FIC) index, calculated as follows:

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Drug X = (MIC of Drug X in combination) / (MIC of Drug X alone)

  • FIC Index (ΣFIC) = FIC of this compound + FIC of Drug X

  • Synergy is typically defined as an FIC Index of < 0.5.

  • No interaction (additive) is defined as an FIC Index between 0.5 and 4.0.

  • Antagonism is defined as an FIC Index of > 4.0.

Alternatively, the Bliss Independence model can be used to compare the observed combined effect to the predicted effect if the drugs were acting independently.

Conclusion

This compound presents a promising therapeutic candidate with a distinct mechanism of action centered on preserving endothelial integrity. While clinical trials have demonstrated its safety and potential efficacy in combination with standard of care, dedicated studies are required to explore and quantify its synergistic effects with other therapeutics. The rationale for combining this compound with agents such as thrombolytics and anti-inflammatory drugs is strong, and the experimental framework provided here offers a clear path for preclinical validation. Such studies will be crucial in unlocking the full therapeutic potential of this compound in complex inflammatory and ischemic diseases.

References

Independent Validation of FX-06: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published research findings on FX-06, a fibrin-derived peptide, with other alternatives. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key biological pathways and workflows.

This compound: Mechanism of Action and Therapeutic Potential

This compound is a synthetic peptide identical to the naturally occurring human fibrin-derived peptide Bβ15-42. Its primary mechanism of action involves binding to vascular endothelial (VE)-cadherin, a key protein in the formation of adherens junctions between endothelial cells. This interaction is believed to stabilize the endothelial barrier, reduce vascular leakage, and inhibit the transmigration of leukocytes, thereby mitigating inflammation and tissue damage. Research has explored its potential in various conditions characterized by endothelial dysfunction and capillary leakage, including myocardial infarction, COVID-19-related complications, and systemic capillary leak syndrome.

Comparative Analysis of this compound and Alternative Treatments

This section provides a comparative overview of the quantitative findings from key studies on this compound and other therapeutic agents investigated for similar indications.

Myocardial Infarction Reperfusion Injury

This compound has been evaluated for its ability to mitigate reperfusion injury following myocardial infarction. The primary alternative approach is the standard of care, which includes primary percutaneous coronary intervention (PCI).

Treatment/ParameterStudy DesignKey Quantitative FindingsReference
This compound + PCI F.I.R.E. Trial (Phase II, randomized, placebo-controlled)58% reduction in the necrotic core zone of the infarct at 5 days compared to placebo (p < 0.025). No significant difference in total late enhancement.[1][2]
In patients presenting <3 hours from symptom onset, this compound significantly reduced both necrotic core zone (0.3% vs. 2.4% of left ventricle, p=0.038) and total late enhancement (8.0% vs. 16.0%, p=0.032) at 4 months.[3]
Standard of Care (PCI alone) F.I.R.E. Trial (Placebo arm)Median necrotic core zone of 4.20 g at 5 days.[1]
COVID-19-Related Endothelial Dysfunction and ARDS

The systemic inflammatory response in severe COVID-19 can lead to endothelial damage and Acute Respiratory Distress Syndrome (ARDS). This compound has been studied for its potential to counteract these effects. Standard of care for ARDS involves lung-protective ventilation.

Treatment/ParameterStudy DesignKey Quantitative FindingsReference
This compound In-vitro study with "severe cytokine cocktail" on HULECsSignificantly reduced adhesion and transmigration of peripheral blood mononuclear cells (PBMCs) through the endothelial monolayer.
Randomized Clinical Trial (COVID-19 ARDS)No significant difference in the reduction of extravascular lung-water index (EVLWi) from day 1 to day 7 compared to placebo (-1.9 mL/kg vs. -0.8 mL/kg, p=0.51).[4][5]
Standard of Care (Lung-Protective Ventilation) Various clinical trials and meta-analysesUse of low tidal volumes (6 mL/kg predicted body weight) and limiting plateau pressures (<30 cmH2O) improves survival in ARDS patients.[6]
Systemic Capillary Leak Syndrome (SCLS)

SCLS is a rare disorder characterized by recurrent episodes of vascular leakage. While no head-to-head trials with this compound exist, other treatments have been reported.

Treatment/ParameterStudy DesignKey Quantitative FindingsReference
This compound In-vitro study on endothelial cells with sera from ISCLS patientsPrevented and reverted the hyperpermeability induced by ISCLS sera.
Bevacizumab (Anti-VEGF) Case reportsSuccessful management of late-onset SCLS post-hematopoietic stem cell transplantation, with resolution of pleural effusion.[7][8][9][10]
Terbutaline and Theophylline Case seriesDecreased the frequency and severity of SCLS episodes by a median of 30-fold in six surviving patients over a median follow-up of 9 years.[11][12][13]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes described in the literature, the following diagrams are provided.

FX06_Mechanism_of_Action cluster_endothelial_cell Endothelial Cell cluster_stimuli Inflammatory Stimuli VE-cadherin VE-cadherin RhoA RhoA VE-cadherin->RhoA Inhibits Activation ROCK ROCK RhoA->ROCK Activates Actin_Stress_Fibers Actin Stress Fiber Formation ROCK->Actin_Stress_Fibers Promotes Endothelial_Permeability Increased Endothelial Permeability Actin_Stress_Fibers->Endothelial_Permeability Leads to Cytokines_Thrombin Cytokines / Thrombin Cytokines_Thrombin->RhoA Activates FX06 FX06 FX06->VE-cadherin Binds to & Stabilizes

This compound signaling pathway in endothelial cells.

In_Vitro_Workflow_COVID19 cluster_cell_culture Cell Culture and Treatment cluster_assays Functional Assays cluster_data_analysis Data Analysis HULEC-5a Human Lung Microvascular Endothelial Cells (HULEC-5a) Cytokine_Cocktail Incubate with 'Severe Cytokine Cocktail' (24h) HULEC-5a->Cytokine_Cocktail FX06_Treatment Treat with this compound (50 µg/mL) or Vehicle (2h) Cytokine_Cocktail->FX06_Treatment PBMC_Adhesion PBMC Adhesion & Transmigration Assay FX06_Treatment->PBMC_Adhesion Western_Blot Western Blot for RhoA/ROCK FX06_Treatment->Western_Blot Immunofluorescence Immunofluorescence for VE-cadherin & F-actin FX06_Treatment->Immunofluorescence Quantification Quantify Cell Adhesion, Migration, Protein Levels, and Morphology PBMC_Adhesion->Quantification Western_Blot->Quantification Immunofluorescence->Quantification

Experimental workflow for in-vitro COVID-19 studies.

FIRE_Trial_Workflow cluster_patient_selection Patient Enrollment cluster_intervention Intervention cluster_outcome_assessment Outcome Assessment STEMI_Patients Patients with Acute ST-Segment Elevation Myocardial Infarction (STEMI) Inclusion_Criteria Inclusion Criteria Met (e.g., <6h symptom onset) STEMI_Patients->Inclusion_Criteria Randomization Randomization (1:1) Inclusion_Criteria->Randomization FX06_Group This compound IV Bolus at Reperfusion Randomization->FX06_Group Placebo_Group Placebo IV Bolus at Reperfusion Randomization->Placebo_Group MRI_Day5 Cardiac MRI at Day 5 FX06_Group->MRI_Day5 Placebo_Group->MRI_Day5 MRI_4Months Cardiac MRI at 4 Months MRI_Day5->MRI_4Months Analysis Analysis of Infarct Size (Necrotic Core, Total Late Enhancement) MRI_4Months->Analysis

Workflow of the F.I.R.E. clinical trial.

Experimental Protocols

This section details the methodologies for key experiments cited in the published research on this compound.

In-vitro Model of COVID-19-Induced Endothelial Dysfunction
  • Cell Culture: Human Lung Microvascular Endothelial Cells (HULEC-5a) were cultured to confluence.

  • "Severe Cytokine Cocktail" Treatment: To mimic the inflammatory state of severe COVID-19, cells were treated for 24 hours with a cocktail of ten cytokines at concentrations found in the serum of severely ill patients. The composition was as follows:

    • IL-1α, IL-1β, IL-6, IL-18, TNF-α: 100 ng/ml each

    • IFN-γ, IL-1ra, IL-8, IL-10: Concentrations based on patient serum profiles.

    • IP-10: 150 ng/ml

  • This compound Application: Following cytokine treatment, cells were incubated with 50 µg/mL of this compound or a vehicle control for 2 hours.

  • Transendothelial Migration (TEM) Assay: Peripheral blood mononuclear cells (PBMCs) were added to the apical side of the HULEC-5a monolayer. The number of PBMCs that migrated through the endothelial layer to the basolateral side was quantified.

  • Western Blotting for RhoA Activation: Cell lysates were subjected to a pull-down assay using GST-Rhotekin beads, which specifically bind to activated (GTP-bound) RhoA. The amount of pulled-down RhoA was quantified by western blotting.

  • Immunofluorescence Staining: Cells were fixed and stained with antibodies against VE-cadherin and with phalloidin to visualize F-actin stress fibers. The distribution and morphology of these proteins were analyzed by fluorescence microscopy.

F.I.R.E. Trial for Myocardial Infarction
  • Study Design: A multicenter, double-blind, randomized, placebo-controlled Phase II clinical trial.

  • Patient Population: 234 patients with acute ST-segment elevation myocardial infarction (STEMI) undergoing primary percutaneous coronary intervention (PCI).

  • Intervention: Patients were randomized to receive either an intravenous bolus of this compound or a matching placebo at the time of reperfusion.

  • Primary Endpoint: Infarct size, assessed by late gadolinium-enhanced cardiac magnetic resonance imaging (MRI) at 5 days post-infarction. The size of the necrotic core zone was a key secondary endpoint.

  • Follow-up: A follow-up cardiac MRI was performed at 4 months to assess scar size.

In-vitro Model of Idiopathic Systemic Capillary Leak Syndrome (ISCLS)
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were grown to form a confluent monolayer.

  • Treatment with Patient Sera: Endothelial cell monolayers were exposed to sera collected from ISCLS patients during both acute and intercritical phases of the disease.

  • This compound Application: In parallel experiments, HUVECs were co-incubated with ISCLS sera and 50 µg/mL of this compound.

  • Permeability Assay: A Transwell Permeability Assay was used to measure the passage of molecules across the endothelial monolayer, providing a quantitative measure of endothelial barrier function.

Conclusion

The available research provides evidence for the mechanism of action of this compound in modulating endothelial barrier function, primarily through its interaction with VE-cadherin and subsequent inhibition of the RhoA signaling pathway. Clinical and preclinical studies have demonstrated its potential in reducing tissue damage in myocardial infarction and mitigating inflammatory responses in models of severe systemic inflammation.

However, a notable gap in the current literature is the lack of direct, head-to-head comparative studies of this compound against other therapeutic agents for the same indications. While promising data exists for this compound and for alternative treatments like bevacizumab or terbutaline/theophylline in the context of capillary leak syndromes, their relative efficacy remains to be determined in controlled clinical trials. Future research should focus on such direct comparisons to definitively establish the therapeutic positioning of this compound. The detailed protocols and compiled data in this guide are intended to aid researchers in designing and interpreting future studies in this field.

References

Meta-analysis of FX-06 Clinical Trial Data for Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the available clinical trial data for FX-06, a fibrin-derived peptide investigated for its potential to mitigate ischemia-reperfusion injury, particularly in the context of acute myocardial infarction. The core of this analysis is the F.I.R.E. (Efficacy of FX06 in the Prevention of Myocardial Reperfusion Injury) trial, a pivotal Phase II study that provides the most robust clinical evidence for this compound to date.

Executive Summary

This compound is a synthetic peptide (Bbeta15-42) designed to reduce the inflammatory cascade associated with reperfusion injury following an ischemic event. Its mechanism of action centers on the inhibition of leukocyte transmigration through the vascular endothelium by binding to VE-cadherin. This guide will delve into the quantitative outcomes of the primary clinical trial, detail the experimental protocols employed, and visualize the key signaling pathways involved.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the F.I.R.E. trial, comparing the this compound treatment group with the placebo group.

Table 1: Primary and Secondary Efficacy Endpoints of the F.I.R.E. Trial [1][2]

Outcome MeasureThis compound GroupPlacebo Groupp-value
Primary Endpoint
Infarct Size (as % of left ventricle) at 5-7 days12.0% (median)15.2% (median)0.207
Secondary Endpoints
Necrotic Core Zone (as % of left ventricle) at 5-7 days1.77 g (median)4.20 g (median)<0.025
Infarct Size (as % of left ventricle) at 4 months8.0% (median)16.0% (median)Not statistically significant
Cardiac Troponin I (cTnI) at 48 hours (ng/mL)28.2 (median)34.0 (median)Not statistically significant

Table 2: Subgroup Analysis of the F.I.R.E. Trial - Infarct Size at 4 Months [3][4]

SubgroupThis compound Group (Infarct Size as % of LV)Placebo Group (Infarct Size as % of LV)p-value
Time-to-Therapy < 3 hours
Necrotic Core Zone0.3%2.4%0.038
Total Late Enhancement8.0%16.0%0.032
Presence of Collaterals
Total Late Enhancement7.3%15.2%0.043

Experimental Protocols

A detailed overview of the methodology employed in the F.I.R.E. trial is provided below to allow for critical evaluation and replication of the study's findings.

F.I.R.E. Trial Protocol
  • Study Design: The F.I.R.E. trial was a multicenter, randomized, double-blind, placebo-controlled Phase II study.[5]

  • Patient Population: The trial enrolled 234 patients presenting with their first ST-segment elevation myocardial infarction (STEMI) who were candidates for primary percutaneous coronary intervention (PCI).[1][2]

  • Inclusion Criteria: Key inclusion criteria included the onset of symptoms within 6 hours of planned PCI and angiographic evidence of a single, occluded coronary artery.

  • Exclusion Criteria: Patients with a history of myocardial infarction, previous coronary artery bypass grafting, cardiogenic shock, or contraindications to cardiac magnetic resonance (CMR) imaging were excluded.[5]

  • Intervention: Patients were randomly assigned to receive either an intravenous bolus of this compound (400 mg total, administered as two 200 mg injections) or a matching placebo during the PCI procedure.[4] The first injection was given immediately before the guidewire crossed the occlusion, and the second was administered 10 minutes later.[4]

  • Primary Endpoint: The primary efficacy endpoint was the infarct size as a percentage of the left ventricular mass, assessed by late gadolinium enhancement cardiac magnetic resonance (LGE-CMR) imaging at 5-7 days post-PCI.[5]

  • Secondary Endpoints: Secondary endpoints included the size of the necrotic core zone within the infarcted area (also assessed by LGE-CMR), infarct size at 4 months, and cardiac troponin I levels.[1]

  • Statistical Analysis: The primary analysis was performed on the intention-to-treat population. Non-parametric tests were used for the analysis of infarct size measures. A p-value of less than 0.05 was considered statistically significant.

Signaling Pathways and Experimental Workflows

The therapeutic effect of this compound is predicated on its interaction with the VE-cadherin signaling pathway, which plays a crucial role in regulating endothelial permeability and leukocyte trafficking.

This compound Mechanism of Action

This compound is a competitive inhibitor of the binding of fibrin E1 fragments to vascular endothelial (VE)-cadherin.[6] During ischemia and reperfusion, the breakdown of fibrin generates fragments that can bind to VE-cadherin, leading to the disruption of adherens junctions between endothelial cells. This disruption increases vascular permeability and facilitates the transmigration of inflammatory leukocytes into the injured tissue, exacerbating tissue damage. By blocking this interaction, this compound helps to maintain the integrity of the endothelial barrier, thereby reducing inflammation and subsequent tissue injury.

FX06_Mechanism_of_Action cluster_endothelial_cells Endothelial Cells cluster_inflammation Ischemia/Reperfusion VE-Cadherin VE-Cadherin Adherens_Junction Adherens Junction Integrity VE-Cadherin->Adherens_Junction Maintains Leukocyte Leukocyte Adherens_Junction->Leukocyte Prevents Transmigration Fibrin_Fragments Fibrin_Fragments Fibrin_Fragments->VE-Cadherin Binds & Disrupts Inflammation Inflammation Leukocyte->Inflammation Transmigration FX06 FX06 FX06->Fibrin_Fragments FIRE_Trial_Workflow cluster_screening Patient Screening cluster_intervention Intervention cluster_followup Follow-up & Analysis Enrollment Patient Enrollment (n=234) Inclusion_Criteria Inclusion Criteria Met: - First STEMI - Symptom onset < 6 hrs Enrollment->Inclusion_Criteria Screening Randomization Randomization (1:1) Enrollment->Randomization Exclusion_Criteria Exclusion Criteria Met: - Prior MI - Cardiogenic Shock FX06_Group This compound Administration (Intravenous Bolus) Randomization->FX06_Group Placebo_Group Placebo Administration Randomization->Placebo_Group PCI Primary Percutaneous Coronary Intervention FX06_Group->PCI Placebo_Group->PCI Day_5_7_CMR Cardiac MRI (5-7 Days) PCI->Day_5_7_CMR Month_4_CMR Cardiac MRI (4 Months) Day_5_7_CMR->Month_4_CMR Data_Analysis Statistical Analysis of Infarct Size & Necrotic Core Month_4_CMR->Data_Analysis

References

Evaluating the Safety and Toxicity Profile of FX-06 Against Similar Anti-Inflammatory Peptides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic peptides, particularly those targeting inflammatory processes, a comprehensive understanding of the safety and toxicity profile is paramount for advancing promising candidates from preclinical research to clinical application. This guide provides a detailed comparison of FX-06, a novel anti-inflammatory peptide, with other peptides investigated for similar therapeutic benefits, including Body Protective Compound-157 (BPC-157), Thymosin Beta-4 (TB-500), KPV, and Sermorelin. This objective analysis is supported by available experimental data to aid researchers, scientists, and drug development professionals in their evaluation.

Executive Summary

This compound is a synthetic peptide derived from the Bβ chain of human fibrin. Its primary mechanism of action involves the inhibition of the interaction between fibrinogen and the endothelial cell receptor VE-cadherin, which plays a crucial role in regulating vascular permeability and leukocyte transmigration. Clinical trial data suggests that this compound is generally well-tolerated. This guide presents a comparative analysis of its safety profile alongside other peptides with anti-inflammatory properties. While direct comparative toxicity studies are limited, this document compiles available preclinical and clinical safety data to provide a comprehensive overview.

Data Presentation: Comparative Safety and Toxicity

The following tables summarize the available quantitative and qualitative safety and toxicity data for this compound and selected comparator peptides. It is important to note that for many of these compounds, particularly those primarily available for research purposes, comprehensive and standardized toxicology data is not always publicly available.

Table 1: Preclinical Toxicology Data

CompoundSpeciesRoute of AdministrationLD50 (Lethal Dose, 50%)NOAEL (No Observed Adverse Effect Level)Key Findings & Citations
This compound Data not publicly availableData not publicly availableData not publicly availableData not publicly availableStated to be safe in acute and subchronic toxicological studies.[1]
BPC-157 Mice, Rats, Rabbits, DogsData not specifiedNot established; no lethal dose identified.[2][3][4]Data not publicly availableWell-tolerated in single-dose and repeated-dose toxicity studies with no serious toxicity observed.[3] A local tolerance test showed mild irritation.[3] No genetic or embryo-fetal toxicity was reported.[3]
TB-500 Data not publicly availableData not publicly availableData not publicly availableData not publicly availableLimited formal preclinical safety data available. Primarily for research use.[5]
KPV Data not publicly availableData not publicly availableData not publicly availableData not publicly availablePreclinical studies suggest it is well-tolerated with minimal side effects.[6] Not FDA-approved for human use.[7]
Sermorelin Data not publicly availableData not publicly availableData not publicly availableData not publicly availableLimited preclinical toxicology data is publicly available.

Table 2: Clinical Safety and Tolerability

CompoundPhase of DevelopmentPatient PopulationCommon Adverse EventsSerious Adverse Events & Other Safety Notes & Citations
This compound Phase IIAcute Myocardial Infarction, COVID-19 ARDSNo significant difference in adverse events compared to placebo in myocardial infarction trial.[1]In a trial of COVID-19 ARDS patients, a higher incidence of ventilator-associated pneumonia was observed in the this compound group compared to placebo (64% vs. 24%).[8][9] Overall, described as safe and well-tolerated in Phase I and II trials.[1]
BPC-157 Pilot Study (Intravenous)Healthy Adults (n=2)No side effects reported.No measurable adverse effects on cardiac, liver, kidney, thyroid, or blood glucose biomarkers.[10][11] Not FDA-approved and lacks large-scale human trials.[2]
TB-500 Research UseNot applicableMild and transient effects reported anecdotally, such as injection site reactions, mild headaches, or lethargy.[5]Not approved for human use; lacks systematic clinical safety data.[5]
KPV Research UseNot applicableAnecdotally reported to have minimal side effects.[6]Not FDA-approved for human use; lacks clinical trial data.[7]
Sermorelin Approved for specific indicationsGrowth Hormone DeficiencyInjection site reactions (pain, swelling, redness), headache, flushing, dizziness, nausea.[12][13]Rare side effects include allergic reactions, sleep disturbances, water retention, and joint pain.[13]

Experimental Protocols

Standardized preclinical safety and toxicity studies for peptide therapeutics are guided by international regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA). The following outlines a general framework for the key experiments cited in the safety assessment of new peptide entities.

1. Acute Systemic Toxicity (OECD TG 423)

  • Objective: To determine the short-term toxicity of a substance after a single dose.

  • Methodology:

    • Species: Typically rodents (e.g., rats or mice).

    • Administration: The test substance is administered by the intended clinical route (e.g., intravenous, subcutaneous).

    • Dose Levels: A stepwise procedure with a few animals at each step is used. The starting dose is selected based on available data, and subsequent dose levels are adjusted based on the observed outcomes (mortality or morbidity).

    • Observation Period: Animals are observed for a minimum of 14 days for signs of toxicity and mortality.

    • Endpoints: The primary endpoint is mortality. Clinical signs, body weight changes, and gross pathology at necropsy are also recorded. The results are used to classify the substance for its acute toxicity and to estimate an LD50.

2. Repeated-Dose Toxicity (OECD TG 407/408)

  • Objective: To evaluate the toxicological effects of a substance after repeated daily administration over a specified period (e.g., 28 or 90 days).

  • Methodology:

    • Species: At least two mammalian species, one rodent and one non-rodent, are typically required.

    • Administration: Daily administration by the intended clinical route.

    • Dose Levels: At least three dose levels (low, intermediate, and high) and a control group. The highest dose should produce some evidence of toxicity but not severe suffering or mortality. The lowest dose should ideally be a No Observed Adverse Effect Level (NOAEL).

    • Observations: Detailed clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis are monitored throughout the study.

    • Pathology: At the end of the study, a full necropsy is performed, and organs are weighed. Histopathological examination of a comprehensive set of tissues is conducted.

    • Endpoints: Determination of the NOAEL, identification of target organs of toxicity, and characterization of the dose-response relationship.

3. Safety Pharmacology

  • Objective: To investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

  • Methodology:

    • Core Battery: Studies on the cardiovascular, respiratory, and central nervous systems are required.

    • Cardiovascular: Assesses effects on blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, freely moving large animal model (e.g., dog, non-human primate).

    • Respiratory: Evaluates effects on respiratory rate and tidal volume.

    • Central Nervous System: A functional observational battery (e.g., modified Irwin test) is used to assess behavioral and neurological changes in rodents.

    • Endpoints: Identification of any adverse functional effects on these vital organ systems.

4. Genotoxicity (OECD TG 471, 473, 487)

  • Objective: To assess the potential of a substance to induce mutations or chromosomal damage.

  • Methodology: A standard battery of tests is typically required:

    • A test for gene mutation in bacteria (Ames test).

    • An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay.

    • An in vivo test for chromosomal damage using rodent hematopoietic cells (e.g., micronucleus test).

    • Endpoints: Determination of whether the substance is mutagenic or clastogenic.

Visualizations

Signaling Pathway of this compound

FX06_Signaling_Pathway cluster_endothelial_cell Endothelial Cell VE-cadherin VE-cadherin Fyn_Kinase Fyn_Kinase VE-cadherin->Fyn_Kinase Activates Leukocyte_Transmigration Leukocyte_Transmigration Fyn_Kinase->Leukocyte_Transmigration Promotes Vascular_Permeability Vascular_Permeability Fyn_Kinase->Vascular_Permeability Increases This compound This compound This compound->VE-cadherin Binds This compound->Fyn_Kinase Inhibits Activation Fibrinogen Fibrinogen Fibrinogen->VE-cadherin Binds

Caption: this compound signaling pathway.

Experimental Workflow for Preclinical Toxicity

Preclinical_Toxicity_Workflow Start Start Acute_Toxicity Acute Systemic Toxicity (e.g., OECD TG 423) Start->Acute_Toxicity Dose_Range_Finding Dose Range-Finding Studies Acute_Toxicity->Dose_Range_Finding Repeated_Dose_Toxicity Repeated-Dose Toxicity (28 or 90-day) Dose_Range_Finding->Repeated_Dose_Toxicity Safety_Pharmacology Safety Pharmacology (Cardiovascular, Respiratory, CNS) Dose_Range_Finding->Safety_Pharmacology Genotoxicity Genotoxicity Assays (Ames, Micronucleus, etc.) Dose_Range_Finding->Genotoxicity Data_Analysis Data Analysis & NOAEL Determination Repeated_Dose_Toxicity->Data_Analysis Safety_Pharmacology->Data_Analysis Genotoxicity->Data_Analysis Report Report Data_Analysis->Report

Caption: Preclinical toxicity experimental workflow.

Conclusion

This compound presents a promising therapeutic candidate with a novel mechanism of action targeting vascular inflammation. Available clinical data from Phase I and II studies suggest a favorable safety profile, though a higher incidence of ventilator-associated pneumonia in a specific COVID-19 ARDS trial warrants further investigation. A significant gap in publicly available information is the lack of detailed preclinical toxicology data, such as LD50 and NOAEL values, which are crucial for a comprehensive risk assessment.

In comparison, other anti-inflammatory peptides like BPC-157 also show a good safety profile in preclinical models, with no lethal dose identified. However, similar to this compound, detailed quantitative data is scarce, and robust clinical safety data in large populations is lacking. Peptides such as TB-500 and KPV remain primarily as research compounds with very limited formal safety evaluation in humans. Sermorelin, being an approved drug for specific indications, has a more established clinical safety profile, with known common and rare side effects.

For researchers and drug development professionals, the key takeaway is the critical need for comprehensive and standardized preclinical safety and toxicity studies for novel peptides. While early clinical data for this compound is encouraging, a direct comparison with similar compounds is hampered by the limited availability of comparable quantitative safety data. Future publications of detailed preclinical toxicology and comprehensive clinical trial safety data for this compound will be essential for its continued development and for providing a clearer comparative assessment.

References

Safety Operating Guide

Essential Safety and Handling Protocols for FX-06

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals engaged in the handling of FX-06. This compound is a synthetic, fibrin-derived peptide (Bβ 15–42) that has demonstrated a novel mechanism of action by competitively inhibiting the binding of fibrin E1 fragments to vascular endothelial (VE)-cadherin.[1][2] It is under investigation for its potential therapeutic effects in conditions related to capillary leak and inflammation, such as cardiac reperfusion injury and COVID-19.[1][2]

As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for handling research peptides. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of the compound.

Personal Protective Equipment (PPE) for Handling this compound

Proper selection and use of PPE are paramount to minimize exposure and mitigate risks associated with handling this compound. The required level of PPE varies depending on the specific activity being performed.

ActivityRequired PPE
Receiving & Storage - Laboratory Coat- Safety Glasses- Nitrile Gloves
Handling Lyophilized Powder (Weighing, Aliquoting) - Laboratory Coat- Chemical Safety Goggles[3]- Nitrile Gloves[3]- Dust Respirator (e.g., N95) or use of a Fume Hood[3][4]
Reconstitution & Solution Handling - Laboratory Coat- Safety Goggles or Face Shield (if splash hazard exists)[5]- Nitrile Gloves
Spill Cleanup - Chemical-resistant Full Suit[4]- Splash Goggles[4]- Dust Respirator[4]- Chemical-resistant Gloves[4]- Boots[4]
Waste Disposal - Laboratory Coat- Safety Goggles- Nitrile Gloves

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural, step-by-step guidance for the safe handling of this compound from receipt to experimental use.

Receiving and Inspection
  • Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, safety glasses, nitrile gloves) before handling the package.

  • Verify that the container is clearly labeled with the chemical name, concentration, and hazard details.[5]

  • Transfer the sealed vial to the designated storage area immediately.

Storage
  • Lyophilized (Unreconstituted) Peptide: Store the sealed vial at –20°C for long-term stability.[5][6] For short-term storage (under two weeks), 4°C is acceptable.[6] Protect from moisture and light.[6]

  • Reconstituted Peptide: Store solutions at 2°C to 8°C for short-term use.[5] For long-term storage, create single-use aliquots and freeze them to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5][6]

  • Always allow vials to reach room temperature before opening to prevent condensation from forming inside.[6]

Reconstitution (Preparation of Stock Solution)
  • All handling of powdered this compound should be conducted within a certified chemical fume hood or while wearing a dust respirator to prevent inhalation.[3][4]

  • Wear a lab coat, chemical safety goggles, and nitrile gloves.[3]

  • Use sterile, non-pyrogenic bacteriostatic water or another appropriate sterile diluent for reconstitution.[5][6]

  • To dissolve the peptide, slowly inject the sterile diluent down the side of the vial to avoid foaming.[6]

  • Gently swirl the vial to mix; do not shake, as this can cause the peptide to degrade.[5]

  • Ensure the solution is clear before use. Discard any solution that appears cloudy or contains particulate matter.[6]

  • Label the vial clearly with the peptide name, concentration, reconstitution date, and solvent used.[5][6]

Experimental Use
  • Always wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves.[5]

  • Avoid direct contact with skin and eyes.[7]

  • Handle all solutions in a well-ventilated area.[4]

  • Change gloves between handling different samples to prevent cross-contamination.[3]

Emergency and Disposal Plan

Spill Response
  • Ensure the laboratory is equipped with a chemical spill kit.[5]

  • Small Spill:

    • Restrict access to the affected area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Decontaminate the area with an appropriate disinfectant.

    • Collect all contaminated materials in a designated hazardous waste container.

  • Large Spill:

    • Evacuate the area immediately.

    • Alert laboratory personnel and the institutional safety officer.

    • Only personnel trained in hazardous spill response and equipped with full protective gear should perform the cleanup.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes.[3] Remove contaminated clothing and PPE.[3] Seek medical attention if irritation develops or persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: If the powder is inhaled, move the individual to fresh air.[7] If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Rinse the mouth with water.[7] Do not induce vomiting. Seek immediate medical attention.

Waste Disposal
  • All waste containing this compound, including empty containers, used gloves, and contaminated materials, must be treated as chemical hazardous waste.[8]

  • Collect all peptide waste in clearly labeled, designated containers.[3]

  • Separate organic and aqueous waste streams if applicable.[3]

  • Never dispose of this compound down the drain or in the regular trash.[3]

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[5][8][9] Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is discarded.[9][10]

Workflow Visualization

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.

FX06_Handling_Workflow cluster_prep Preparation & Handling cluster_exp Experimentation cluster_disposal Waste Management Receive Receive & Inspect Package Store Store at -20°C (Lyophilized) Receive->Store Acclimate Acclimate Vial to Room Temp Store->Acclimate Weigh Weigh Powder in Fume Hood Acclimate->Weigh Reconstitute Reconstitute with Sterile Diluent Weigh->Reconstitute Aliquot Aliquot for Storage/Use Reconstitute->Aliquot Store_Sol Store Solution (2-8°C or -20°C) Aliquot->Store_Sol Experiment Perform Experiment Store_Sol->Experiment Collect_Waste Collect Contaminated Materials Experiment->Collect_Waste Label_Waste Label Hazardous Waste Container Collect_Waste->Label_Waste Dispose Dispose via Institutional Protocol Label_Waste->Dispose

Caption: Workflow for Safe Handling of this compound Peptide.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.